molecular formula C13H13N B072538 2-(4-Methylphenyl)aniline CAS No. 1204-43-9

2-(4-Methylphenyl)aniline

Cat. No.: B072538
CAS No.: 1204-43-9
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)aniline is a biphenyl-based organic compound featuring an aniline group and a para-methylphenyl substituent. This structure makes it a valuable building block in organic synthesis and materials science research. Research Applications: Organic Synthesis Intermediate: This compound serves as a versatile precursor for synthesizing more complex molecules. The aniline group can undergo diazotization, acylation, and condensation reactions, while the biphenyl core can contribute to the rigidity of the resulting molecular structure. Material Science Research: It may be investigated as a precursor for the synthesis of functional organic materials. Its molecular architecture is potentially useful in creating ligands for metal-organic frameworks (MOFs), monomers for polymers, or components in the development of organic electronic materials. Agrochemical and Pharmaceutical Research: As a structural motif, derivatives of biphenyl anilines are often explored in medicinal and agrochemical chemistry for creating compound libraries aimed at discovering new biological activities. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light. Researchers should handle the material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic uses, nor for application to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQFNGGFMEIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363667
Record name 4'-Methyl-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-43-9
Record name 4'-Methyl-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)aniline (4'-Methyl-[1,1'-biphenyl]-2-amine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-2-amine. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and known safety and toxicological data. The content is structured to provide actionable insights for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.

Introduction and Chemical Identity

This compound is a biphenyl amine derivative characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This structural motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amino group and the tunable electronic and steric properties of the biphenyl scaffold. Understanding the precise chemical identity is paramount for its effective application and for navigating the scientific literature.

Systematic Name: 4'-Methyl-[1,1'-biphenyl]-2-amine Common Names: this compound, 2-(p-Tolyl)aniline, 2-Amino-4'-methylbiphenyl CAS Number: 1204-43-9 Molecular Formula: C₁₃H₁₃N Molecular Weight: 183.25 g/mol

Physicochemical and Spectroscopic Properties

Precise characterization of a chemical entity is fundamental to its application in a research and development setting. The following tables summarize the known physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Physical State Liquid[1][2]
Molecular Formula C₁₃H₁₃N[3][4]
Molecular Weight 183.25 g/mol [3][4]
MDL Number MFCD03424650[2][3]

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being indicative of the substitution pattern. A singlet corresponding to the methyl group protons and a broad singlet for the amine protons would also be characteristic.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino and methyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as C-N and C-C stretching vibrations, will also be present.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 183. Subsequent fragmentation patterns would likely involve the loss of hydrogen, methyl, and amino radicals.

Synthesis Methodologies

The synthesis of this compound can be approached through several established cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[5] For the synthesis of this compound, this would involve the reaction of a 2-haloaniline with 4-tolylboronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Haloaniline (X = I, Br, Cl) F This compound A->F Coupling B 4-Tolylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask, add 2-haloaniline (1.0 eq.), 4-tolylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-C bonds, typically involving the copper-catalyzed coupling of two aryl halides.[6][7][8] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Haloaniline (X = I, Br) G This compound A->G Coupling B 4-Halotoluene (Y = I, Br) B->G C Copper Catalyst (e.g., CuI) C->G D Ligand (e.g., Phenanthroline) D->G E Base (e.g., K₂CO₃) E->G F High-boiling Solvent (e.g., DMF, NMP) F->G

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), the 4-halotoluene (1.0-1.2 eq.), a copper catalyst such as copper(I) iodide (0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline), and a base like potassium carbonate.

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere. Monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the mixture and perform an appropriate work-up, which may involve filtration to remove inorganic salts, followed by extraction and purification by column chromatography.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic rings. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a valuable building block for more complex molecules. The biphenyl scaffold itself can be further functionalized through electrophilic aromatic substitution, although the directing effects of the amino and methyl groups will influence the regioselectivity of such reactions.

Applications in Drug Development

The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of pharmacologically active compounds.[9] While specific studies on the biological activity of this compound are not widely reported, its structural similarity to other bioactive aminobiphenyls suggests potential for its use as an intermediate in the synthesis of novel therapeutic agents. For instance, substituted biphenylamines are key intermediates in the synthesis of fungicides like boscalid. Derivatives of 2-aminobiphenyl have been investigated for their anti-inflammatory and other pharmacological activities. The presence of the methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety and Toxicology

Handling of this compound requires adherence to strict safety protocols due to its potential health hazards.

Table 2: GHS Hazard Information
Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.
Carcinogenicity H350: May cause cancer.

Handling and Storage:

  • Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.

Toxicological Profile:

The toxicological profile of this compound is not extensively detailed in the literature. However, it is classified as harmful if swallowed and is suspected of causing cancer. The parent compound, 4-aminobiphenyl, is a known human bladder carcinogen.[3][11] It is metabolized to reactive intermediates that can form DNA adducts, leading to genotoxicity.[3] Given the structural similarity, it is prudent to handle this compound with the assumption that it may possess similar carcinogenic potential.

Conclusion

This compound (CAS: 1204-43-9) is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through well-established cross-coupling methodologies. While detailed experimental data on its properties and reactivity are somewhat limited in the public domain, its structural analogy to other bioactive aminobiphenyls suggests it as a promising scaffold for further investigation. All handling of this compound must be performed with appropriate safety precautions due to its classification as a hazardous substance with carcinogenic potential.

References

An In-Depth Technical Guide to 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)aniline, a key biphenyl amine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identity, synthesis, applications, and safe handling protocols.

Section 1: Core Identification and Chemical Structure

This compound, also known by its IUPAC name 4'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine featuring a biphenyl scaffold. This structure is a cornerstone in medicinal chemistry and materials science due to its rigid yet tunable nature. The precise identification of this compound is critical for regulatory compliance, patent filing, and scientific reproducibility.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1204-43-9 .[1][2]

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 1204-43-9
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-2-amine
Synonyms 2-Amino-4'-methylbiphenyl, 2-(p-Tolyl)aniline
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol [2]
Canonical SMILES CC1=CC=C(C=C1)C2=CC=CC=C2N
InChI Key KWHXQQKJDKMKMJ-UHFFFAOYSA-N
Chemical Structure Visualization

The structural arrangement of the two phenyl rings and the amine group dictates the molecule's steric and electronic properties, which are fundamental to its reactivity and interaction with biological targets.

Caption: 2D structure of 4'-Methyl-[1,1'-biphenyl]-2-amine.

Section 2: Synthesis and Mechanistic Insights

The construction of the unsymmetrical biaryl framework of this compound is most efficiently achieved through modern cross-coupling methodologies. These methods are favored in industrial and research settings for their reliability, substrate scope, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Two primary strategies dominate the synthesis of this and similar biaryl amines:

  • Suzuki-Miyaura Coupling: This reaction forms the carbon-carbon bond between the two aromatic rings. It typically involves the coupling of an aryl boronic acid (or ester) with an aryl halide. For this target molecule, the reaction would couple o-haloaniline (or a protected version like o-halonitrobenzene) with p-tolylboronic acid. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the catalytic cycle. The subsequent reduction of the nitro group, if used, yields the final amine. This is a highly versatile and robust method for creating the biphenyl backbone.[3][4][5]

  • Buchwald-Hartwig Amination: This reaction directly forms the carbon-nitrogen bond.[6] The strategy here would be to first synthesize the 4'-methylbiphenyl core (e.g., via Suzuki coupling of p-bromotoluene and phenylboronic acid) and then introduce the amine group at the 2-position. A more direct approach involves coupling an amine (or ammonia equivalent) with a 2-halo-4'-methylbiphenyl. The choice of palladium precatalyst and sterically demanding phosphine ligands is critical for achieving high yields and preventing side reactions.[7][8][9]

Exemplary Synthetic Workflow: Suzuki Coupling

The Suzuki coupling is often the method of choice due to the commercial availability of the starting materials and the high efficiency of the reaction.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification A 2-Bromoaniline E Suzuki-Miyaura Coupling Reaction A->E B 4-Methylphenylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand C->E D Base (e.g., Na₂CO₃, K₃PO₄) + Solvent (e.g., Toluene/H₂O) D->E F Crude Product Mixture E->F Yields G Purification (Column Chromatography) F->G H This compound (Final Product) G->H Pure

Caption: Workflow for Suzuki-Miyaura synthesis.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source like Pd(PPh₃)₄ is often used because it enters the catalytic cycle directly. The choice of phosphine ligands is crucial to stabilize the palladium center and facilitate both oxidative addition and reductive elimination steps.[8]

  • Base and Solvent: An aqueous base (like Na₂CO₃) is essential to activate the boronic acid. A two-phase solvent system (e.g., toluene/water) is commonly used to dissolve both the organic substrates and the inorganic base.

Section 3: Applications in Research and Drug Development

The 2-aminobiphenyl scaffold is considered a "privileged structure" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery.

Role as a Pharmaceutical Intermediate

This compound serves as a critical building block for the synthesis of more complex molecules with therapeutic potential. Its structure provides a rigid backbone that can be functionalized at several positions to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Scaffold for Kinase Inhibitors: The biphenyl structure can mimic the hinge-binding motifs of ATP, making it a suitable scaffold for designing kinase inhibitors, which are a major class of anti-cancer drugs.

  • Precursor for Antifungal Agents: Certain agricultural and pharmaceutical fungicides are based on biphenylamine structures. For instance, 2-(4-chlorophenyl)aniline is a key intermediate in the synthesis of the fungicide Boscalid, highlighting the importance of this structural class.[10]

  • Foundation for CNS-Active Agents: The lipophilic nature of the biphenyl core allows for penetration of the blood-brain barrier, making this scaffold relevant for developing drugs targeting the central nervous system.

Drug_Discovery_Role cluster_mods Chemical Modifications cluster_targets Therapeutic Targets A This compound (Core Scaffold) B Functionalization of Amine Group (NH₂) A->B Leads to C Substitution on Aromatic Rings A->C Leads to D Kinase Inhibitors (Oncology) B->D Generates Candidates for E GPCR Modulators (CNS Disorders) B->E Generates Candidates for F Enzyme Inhibitors (Various Diseases) B->F Generates Candidates for C->D Optimizes Binding for C->E Optimizes Binding for C->F Optimizes Binding for

Caption: Role as a scaffold in drug discovery.

Section 4: Safety, Handling, and Toxicology

As with all primary aromatic amines, this compound must be handled with stringent safety precautions. The toxicological profile is dictated by both the aniline moiety and the biphenyl core.

GHS Hazard Profile (Anticipated)

While a specific, harmonized GHS classification for this exact compound may not be universally available, its classification can be inferred from related structures (aniline, biphenyl amines).

  • Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[11] Primary aromatic amines are readily absorbed through the skin.[12]

  • Carcinogenicity/Mutagenicity: Many aniline and biphenyl derivatives are suspected of causing cancer and/or genetic defects.[11][12][13] The biphenyl core itself has shown suggestive evidence of carcinogenicity in animal studies.[14][15]

  • Organ Toxicity: May cause damage to organs (particularly the blood, leading to methemoglobinemia) through prolonged or repeated exposure.

  • Skin/Eye Irritation: Expected to cause skin irritation and serious eye damage.

Self-Validating Safe Handling Protocol

A self-validating system ensures that safety checks are integrated into the workflow, minimizing the risk of exposure.

Experimental Protocol: Safe Weighing and Transfer

  • Preparation (Validation Check 1): Before handling, ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm). Verify that a Class A, B, and C fire extinguisher and an emergency eyewash/shower station are unobstructed and within a 10-second travel distance.

  • Donning PPE (Validation Check 2): Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves. Inspect gloves for any signs of degradation or pinholes before use.

  • Containment Setup (Validation Check 3): Perform all manipulations within the certified chemical fume hood. Place a disposable absorbent pad on the work surface to contain any potential spills. Use a tared, sealed container for weighing to minimize aerosol generation.

  • Aliquotting and Transfer: Use dedicated spatulas and glassware. If making a solution, add the solid to the solvent slowly to avoid splashing. Ensure the container is capped immediately after the transfer is complete.

  • Decontamination (Validation Check 4): Wipe down the spatula, external surfaces of the container, and the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposables (gloves, pads, wipes) in a clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after the procedure is complete.

Section 5: References

  • BLDpharm. 4'-Methyl-[1,1'-biphenyl]-2-amine. --INVALID-LINK--

  • Hoffman Fine Chemicals. CAS 1204-43-9 | 4'-Methyl-[1,1'-biphenyl]-2-amine. --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--

  • PubChem. 4-Amino-2'-methylbiphenyl. --INVALID-LINK--

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. --INVALID-LINK--

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. --INVALID-LINK--

  • ChemScene. N-Methyl-[1,1'-biphenyl]-2-amine. --INVALID-LINK--

  • PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--

  • PubMed Central. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. --INVALID-LINK--

  • Inchem.org. Biphenyl (CICADS). --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet - Methylamine solution. --INVALID-LINK--

  • Semantic Scholar. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. --INVALID-LINK--

  • ResearchGate. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. --INVALID-LINK--

  • Risk Assessment Information System. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. --INVALID-LINK--

  • Pharmaffiliates. 4'-(((2-(Methylamino)phenyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic Acid. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet - 2-Cyano-4'-methylbiphenyl. --INVALID-LINK--

  • CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet - 3-Methylbiphenyl. --INVALID-LINK--

  • PrepChem.com. Synthesis of 4-methylbiphenyl. --INVALID-LINK--

  • Echemi. 4′-Methyl[1,1′-biphenyl]-4-amine Safety Data Sheets. --INVALID-LINK--

  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. --INVALID-LINK--

  • The Royal Society of Chemistry. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. --INVALID-LINK--

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. --INVALID-LINK--

  • ResearchGate. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. --INVALID-LINK--

  • NIST WebBook. 1,1'-Biphenyl, 4-methyl-. --INVALID-LINK--

  • National Library of Ireland. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. --INVALID-LINK--

  • The Royal Society of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. --INVALID-LINK--

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... --INVALID-LINK--

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. --INVALID-LINK--

  • PubChem. 4-Methyl-2-phenylaniline. --INVALID-LINK--

  • PubChem. 4-Methylbiphenyl. --INVALID-LINK--

  • Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. --INVALID-LINK--

  • PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. --INVALID-LINK--

References

2-(4-Methylphenyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methylphenyl)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, also known as 2-(p-tolyl)aniline or 2-amino-4'-methyldiphenylamine. As a member of the biaryl amine family, this scaffold is of significant interest to researchers in medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the molecule, provides validated, step-by-step protocols for its synthesis via modern palladium-catalyzed cross-coupling reactions, and outlines methods for its structural characterization. Furthermore, it explores the mechanistic basis for synthetic choices, discusses potential applications grounded in the established utility of the 2-arylaniline motif, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, utilize, or understand the properties of this versatile chemical entity.

Physicochemical and Structural Properties

This compound is an aromatic amine characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This substitution creates a sterically hindered yet electronically rich biaryl system, which imparts unique properties relevant to its application as a synthetic intermediate.

Table 1: Core Properties of this compound

PropertyValueData Source
IUPAC Name This compoundN/A
Other Names 2-(p-tolyl)aniline; 2-Amino-4'-methyldiphenylamineN/A
Molecular Formula C₁₃H₁₃NCalculated
Molecular Weight 183.25 g/mol Calculated
CAS Number Not assignedN/A
Canonical SMILES CC1=CC=C(C=C1)C2=CC=CC=C2NN/A
graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; C6 [label="C", pos="0,0!"];

C7 [label="C", pos="-2.4,1.2!", fontcolor="#202124"]; C8 [label="C", pos="-3.6,0.6!"]; C9 [label="C", pos="-3.6,-0.6!"]; C10 [label="C", pos="-2.4,-1.2!"]; C11 [label="C", pos="-1.2,-1.8!"]; // Placeholder for methyl group C C12 [label="C", pos="-4.8,0!"];

H1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,1.8!", fontcolor="#5F6368"];

// Methyl group C13 [label="C", pos="-2.4,-2.4!", fontcolor="#202124"]; H_Me1 [label="H", pos="-1.8,-2.8!", fontcolor="#5F6368"]; H_Me2 [label="H", pos="-3.0,-2.8!", fontcolor="#5F6368"]; H_Me3 [label="H", pos="-2.4,-3.2!", fontcolor="#5F6368"];

// Aniline Ring Bonds N1 -- C6; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// p-Tolyl Ring Bonds C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7;

// Methyl Group Bond C10 -- C13;

// Dummy nodes for double bonds node [shape=point, width=0]; db1 [pos="-0.6,0.9!"]; db2 [pos="-0.6,-0.9!"]; db3 [pos="0.6,0.9!"]; db4 [pos="0.6,-0.9!"];

// Double bonds C1 -- db1 [style=invis]; C6 -- db1 [style=invis]; C2 -- db2 [style=invis]; C3 -- db2 [style=invis]; C4 -- db3 [style=invis]; C5 -- db3 [style=invis];

// Labels are not working well with neato for this, so I will omit them // for a cleaner look and add a caption. }

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inside an inert atmosphere glovebox, charge an oven-dried vial with 2-bromoaniline (1.0 eq), p-toluidine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).

  • Add anhydrous toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product via flash column chromatography to yield this compound.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a critical, self-validating step. The following spectroscopic data are predicted based on the known chemical shifts of aniline and related biaryl compounds. [1][2] Protocol: NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Predicted Spectroscopic Data:

  • ¹H NMR:

    • A singlet around 2.3-2.4 ppm corresponding to the three protons of the tolyl methyl group (-CH₃).

    • A broad singlet between 3.5-5.0 ppm for the two amine (-NH₂) protons; this peak may exchange with D₂O.

    • A complex multiplet region between 6.7-7.5 ppm for the eight aromatic protons on the two rings. The protons on the aniline ring will likely appear more upfield than those on the tolyl ring. AA'BB' splitting patterns are expected for the tolyl protons.

  • ¹³C NMR:

    • A peak around 20-22 ppm for the methyl carbon.

    • A series of peaks between 115-150 ppm for the 12 aromatic carbons. Key signals include the carbon bearing the amino group (C-N) around 144-148 ppm and the quaternary carbons of the biaryl linkage. [1][3]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+) should show a prominent peak for the molecular ion [M+H]⁺ at m/z 184.26.

Applications in Research and Development

The 2-arylaniline scaffold is a privileged structure in modern chemistry, serving as a key building block in pharmaceuticals and advanced materials. [4]

  • Medicinal Chemistry: Many kinase inhibitors used in oncology feature a biaryl amine core. The specific geometry and electronic nature of this compound make it an attractive starting point for synthesizing novel inhibitors that can bind to the ATP pocket of various kinases. The aniline nitrogen provides a key hydrogen bond donor, while the biaryl structure can be functionalized to achieve selectivity and potency.

  • Materials Science: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). [5]this compound can be further elaborated, for example, through additional N-arylation, to create larger, more complex molecules with tailored electronic properties for use in organic electronics.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related anilines (e.g., 2-ethylaniline) provide a strong basis for safe handling protocols. [6][7]Anilines as a class are toxic and can be absorbed through the skin.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [6]* Irritation: Causes skin and serious eye irritation. * Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, splash-proof safety goggles, and face shield.

    • Use nitrile or neoprene gloves. Inspect gloves prior to use and use proper removal technique.

  • Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. This guide provides the necessary theoretical foundation and practical protocols for its synthesis, characterization, and safe handling. The insights into the causality of experimental choices and the provision of predictive analytical data offer a self-validating framework for researchers. The utility of the 2-arylaniline core in high-value applications ensures that this compound and its derivatives will remain relevant targets for scientific exploration.

References

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenyl)aniline, also known as 2-amino-4'-methylbiphenyl, is a crucial biaryl amine scaffold. Its structural motif is prevalent in a wide array of functional materials, agrochemicals, and, most notably, in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. We will delve into the core principles of the most effective and commonly employed methodologies, offering field-proven insights into experimental choices and protocol execution. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the laboratory and during process scale-up.

Strategic Approaches to the Biaryl C-N Framework

The synthesis of this compound fundamentally involves the formation of a carbon-carbon (C-C) bond between a phenyl and a tolyl group, and the presence of an amine on one of the rings. The strategic disconnection of the target molecule reveals two primary retrosynthetic pathways, which are dominated by modern palladium-catalyzed cross-coupling reactions. A third, more classical approach using copper catalysis is also considered.

G cluster_0 Primary Synthetic Strategies This compound This compound Strategy_A Strategy A: C-C Bond Formation (Suzuki-Miyaura Coupling) This compound->Strategy_A Disconnect C-C bond Strategy_B Strategy B: C-N Bond Formation (Buchwald-Hartwig Amination) This compound->Strategy_B Disconnect C-N bond Strategy_C Strategy C: C-N Bond Formation (Ullmann Condensation) This compound->Strategy_C Disconnect C-N bond

Caption: Primary retrosynthetic disconnections for this compound.

Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate. For the synthesis of this compound, this translates to coupling an aniline-containing boronic acid with a halogenated toluene, or vice-versa.

The most common approach involves the coupling of 2-aminophenylboronic acid with 4-bromotoluene or 4-chlorotoluene . This is often preferred due to the commercial availability and stability of the starting materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[1]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 4-bromotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: A base activates the organoboron compound (2-aminophenylboronic acid), forming a borate complex. This complex then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X (L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' (L_n) pd_complex1->pd_complex2 Ar'-B(OR)2 Base transmetalation Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 2-Aminophenylboronic acid

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G2[2][3]

  • A suitable phosphine ligand (e.g., XPhos, SPhos) if not using a pre-catalyst

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture)

Procedure:

  • Catalyst Pre-formation (if necessary): In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (1.2-2.4 mol%) in the anhydrous solvent. Stir for 10-15 minutes at room temperature.[2]

  • Reaction Assembly: To the flask containing the catalyst (or directly to a new flask if using a pre-catalyst), add 2-aminophenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).[2]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4][5] For synthesizing this compound, this pathway involves the direct coupling of 2-bromo-p-xylene (or a related halide) with aniline , or more commonly, coupling 2-bromotoluene with p-toluidine . However, the target molecule is an aniline itself, so this reaction is more suited for creating more complex derivatives. A more direct route is the coupling of 2-halotoluene with an ammonia equivalent, or the coupling of p-toluidine with a 2-halophenyl derivative.

The most direct Buchwald-Hartwig approach to the target molecule would be the coupling of 2-bromotoluene with p-toluidine . However, this yields N,4-dimethyl-2-aminobiphenyl. To obtain the primary amine, one would need to couple an aryl halide with an ammonia equivalent, which can be challenging. A more feasible Buchwald-Hartwig approach is to first synthesize a precursor and then modify it.

Given the structure of this compound, the Buchwald-Hartwig amination is best considered for the synthesis of related N-substituted derivatives, rather than the primary aniline itself, unless using specialized ammonia surrogates.[5]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination cycle.[4]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X (L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-NR'R'' (L_n) pd_complex1->pd_complex2 HNR'R'' Base amine_coordination Amine Coordination & Deprotonation pd_complex2->pd0 product Ar-NR'R'' pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol, adaptable for the synthesis of N-substituted derivatives of this compound.

Materials:

  • Aryl Halide (e.g., 2-bromo-4'-methylbiphenyl)

  • Amine

  • Palladium pre-catalyst (e.g., a 2-aminobiphenyl palladacycle)[3][6]

  • Sodium tert-butoxide (NaOt-Bu) or a similar strong base

  • Anhydrous Toluene

Procedure:

  • Reaction Assembly: In a glovebox, charge a reaction vessel with the aryl halide (1.0 mmol), NaOt-Bu (1.4 mmol), and the palladium pre-catalyst (0.01-0.02 mmol).[6]

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to 80-110 °C for the required duration (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, filtered through a pad of Celite to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Strategy C: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N and C-O bonds.[7] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than modern palladium-catalyzed methods, it can be a viable alternative, particularly in specific industrial contexts or when palladium sensitivity is a concern.[7][8] The synthesis of this compound via an Ullmann-type reaction would typically involve the coupling of 2-chloronitrobenzene with p-toluidine , followed by reduction of the nitro group.

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is complex and has been the subject of much study. It is generally accepted to involve copper(I) species.[9] A plausible sequence for a C-N coupling involves:

  • Formation of a copper(I) amide from the amine and a Cu(I) source.

  • Reaction of the copper amide with the aryl halide, likely through a four-centered transition state, to form the product and Cu(I)X.

Experimental Protocol: Ullmann-type Reaction and Subsequent Reduction

Part 1: Ullmann Condensation Materials:

  • 2-Chloronitrobenzene

  • p-Toluidine

  • Copper(I) Iodide (CuI)

  • A ligand such as 1,10-phenanthroline (optional, but improves reactivity)

  • Potassium Carbonate (K₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • Reaction Setup: Combine 2-chloronitrobenzene (1.0 equiv), p-toluidine (1.1 equiv), K₂CO₃ (2.0 equiv), and a catalytic amount of CuI (5-10 mol%) in a flask with a reflux condenser.

  • Reaction Execution: Heat the mixture to a high temperature (150-200 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the intermediate N-(2-nitrophenyl)-4-methylaniline by chromatography or recrystallization.

Part 2: Nitro Group Reduction Materials:

  • N-(2-nitrophenyl)-4-methylaniline

  • Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or Fe/HCl)[10]

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure (using SnCl₂):

  • Dissolve the nitro-intermediate in ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture for 1-3 hours.

  • Cool the reaction, and neutralize with a base (e.g., aqueous NaOH) to precipitate tin salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Quantitative Data Summary and Comparison

Synthesis PathwayKey ReactantsCatalyst SystemTypical YieldsTemperature (°C)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 2-Aminophenylboronic acid + 4-BromotoluenePd(OAc)₂/Phosphine Ligand or Pd Pre-catalyst[3]85-98%80-110High yields, excellent functional group tolerance, mild conditions.[1]Cost of palladium and ligands; potential for boron-containing impurities.
Buchwald-Hartwig Amination (For N-substituted derivatives) 2-Halobiphenyl + AminePd Pre-catalyst (e.g., palladacycle)[6]80-95%80-110Direct C-N bond formation, wide substrate scope.[4]Direct synthesis of primary aniline is challenging; requires strong base.
Ullmann Condensation 2-Halonitrobenzene + p-ToluidineCuI or Cu powder50-80% (for coupling step)150-210Low catalyst cost.[7]Harsh reaction conditions, often lower yields, multi-step for primary amine.[7]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most efficient, high-yielding, and versatile method under relatively mild conditions. It is the recommended pathway for laboratory-scale synthesis and is often amenable to process scale-up. The Buchwald-Hartwig amination is a powerful tool, though better suited for producing N-substituted analogues. The Ullmann condensation, while historically significant, is generally less favorable due to its harsh conditions and lower yields for this specific transformation, but remains a viable option where cost of copper is a primary driver over process efficiency. The choice of synthetic route will ultimately depend on factors such as scale, cost of goods, available equipment, and the specific purity requirements of the final product.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)aniline, a biphenylamine derivative, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural framework is a recurring motif in various pharmacologically active compounds and functional materials. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying synthesis, and understanding its physicochemical properties. This guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to offer not just the data, but also the underlying principles and experimental considerations from the perspective of a senior application scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) is indispensable for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~3.7Broad Singlet2H
Aromatic-H6.6 - 7.3Multiplet8H
-CH₃2.2 - 2.3Singlet3H

Interpretation and Causality:

  • -NH₂ Protons (ca. 3.7 ppm): The protons of the primary amine typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with solvent protons or other amine molecules. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

  • Aromatic Protons (6.6 - 7.3 ppm): The eight aromatic protons on the two phenyl rings resonate in this region. The overlapping signals result in a complex multiplet. The electron-donating amino group tends to shield the protons on its ring, shifting them slightly upfield (lower ppm), while the methyl group has a weaker shielding effect on its ring.[1][2]

  • -CH₃ Protons (2.2 - 2.3 ppm): The three protons of the methyl group are chemically equivalent and thus appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Generalized workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal-to-noise.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
Quaternary Aromatic-C125 - 150
Tertiary Aromatic-C115 - 130
-CH₃~21

Interpretation and Causality:

  • Aromatic Carbons (115 - 150 ppm): The twelve aromatic carbons will appear in this broad region.[3] The chemical shifts are influenced by the substituents on each ring. Carbons directly attached to the nitrogen and the other phenyl ring (quaternary carbons) will have distinct chemical shifts compared to the protonated carbons.[4][5] The carbon bearing the amino group is expected to be significantly shielded.

  • -CH₃ Carbon (ca. 21 ppm): The methyl carbon signal is found in the aliphatic region, consistent with a methyl group on an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the need for a greater number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is almost always employed to simplify the spectrum and improve sensitivity.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected MS Data:

Ionm/zInterpretation
[M]⁺183Molecular Ion
[M-CH₃]⁺168Loss of a methyl radical

Interpretation and Causality:

  • Molecular Ion ([M]⁺, m/z 183): The peak with the highest m/z ratio corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of this compound.

  • Fragmentation: The molecular ion is often unstable and can fragment into smaller, more stable ions.[6] A common fragmentation pathway for this molecule would be the loss of a methyl radical (•CH₃) from the tolyl group to form a cation with an m/z of 168.[7][8] Further fragmentation of the biphenylamine core can also occur.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: A generalized workflow for GC-MS analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands (asymmetric and symmetric), medium intensity
C-H Stretch (Aromatic)3000 - 3100Sharp, medium to weak intensity
C-H Stretch (Aliphatic)2850 - 3000Sharp, medium to weak intensity
C=C Stretch (Aromatic)1450 - 1600Medium to strong, sharp bands
C-N Stretch1250 - 1350Medium to strong intensity
N-H Bend1550 - 1650Medium intensity

Interpretation and Causality:

  • N-H Stretching (3300 - 3500 cm⁻¹): Primary amines (-NH₂) characteristically show two absorption bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9][10][11] These bands are typically less broad and less intense than the O-H stretching bands of alcohols.[12][13]

  • C-H Stretching (2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The absorptions below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the methyl group.

  • C=C Aromatic Stretching (1450 - 1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in this region.[11]

  • C-N Stretching (1250 - 1350 cm⁻¹): The stretching of the carbon-nitrogen bond in an aromatic amine typically appears in this region.[9]

  • N-H Bending (1550 - 1650 cm⁻¹): The scissoring vibration of the -NH₂ group results in an absorption in this region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for ATR FT-IR spectroscopy.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the identity, purity, and quality of their synthesized compounds.

References

A Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)aniline and its Positional Isomers: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Foreword: The Isomeric Imperative in Pharmaceutical Science

In the landscape of drug discovery and development, the seemingly subtle variation in the spatial arrangement of atoms within a molecule—isomerism—can precipitate vastly different biological and chemical outcomes. For researchers and scientists, a granular understanding of how a compound's physicochemical properties are dictated by its isomeric form is not merely an academic exercise; it is a foundational pillar of rational drug design, formulation, and regulatory success. The journey of a candidate molecule from the laboratory bench to clinical application is critically dependent on properties such as solubility, stability, and its ionization state at physiological pH. These characteristics, in turn, are profoundly influenced by its specific isomeric structure.

This technical guide offers an in-depth exploration of 2-(4-Methylphenyl)aniline and its positional isomers, 3-(4-Methylphenyl)aniline and 4-(4-Methylphenyl)aniline. These aminobiphenyl derivatives serve as exemplary scaffolds for illustrating the dramatic impact of substituent placement on core physicochemical properties. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide is structured to elucidate the causality behind the observed properties, provide field-proven experimental protocols for their validation, and ground these insights in authoritative scientific principles. By synthesizing theoretical knowledge with practical methodology, this document aims to equip researchers with the tools to anticipate, measure, and leverage the nuanced yet critical effects of isomerism in their own work.

Molecular Structure: The Architectural Basis of Physicochemical Variation

The fundamental framework of the compounds discussed is a biphenyl system where one phenyl ring bears an amino (-NH₂) group and the other a methyl (-CH₃) group. The distinction between the key isomers arises from the relative positions (ortho, meta, para) of the amino group on one ring, relative to the point of attachment of the tolyl (methylphenyl) group.

  • This compound (ortho-isomer): The amino group is at the 2-position.

  • 3-(4-Methylphenyl)aniline (meta-isomer): The amino group is at the 3-position.[1]

  • 4-(4-Methylphenyl)aniline (para-isomer): The amino group is at the 4-position.

The positioning of the electron-donating amino group and the weakly electron-donating, sterically significant tolyl group dictates the molecule's overall polarity, symmetry, and capacity for intermolecular interactions. These structural nuances are the primary determinants of the variations in their macroscopic properties.

G cluster_isomers Positional Isomers of (4-Methylphenyl)aniline Core Aminobiphenyl Scaffold Isomer_2 This compound (ortho) Core->Isomer_2 ortho-substitution Isomer_3 3-(4-Methylphenyl)aniline (meta) Core->Isomer_3 meta-substitution Isomer_4 4-(4-Methylphenyl)aniline (para) Core->Isomer_4 para-substitution

Caption: Isomeric relationships based on the amino group position.

Comparative Analysis of Core Physicochemical Properties

The utility of a molecule in a pharmaceutical context is heavily reliant on its physical and chemical properties. Here, we dissect the key parameters for the (4-Methylphenyl)aniline isomers. Due to the limited availability of direct experimental data for all isomers, we will draw comparisons with the parent aniline molecule and related structures to infer trends, clearly noting where data is predicted or derived from analogous compounds.

Melting and Boiling Points: Probing Intermolecular Forces

The melting and boiling points are indicators of the strength of intermolecular forces. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Aniline (Parent)C₆H₇N93.13-6.3[2][3]184.1[2][4][5]
This compoundC₁₃H₁₃N183.25N/AN/A
3-(4-Methylphenyl)anilineC₁₃H₁₃N183.25[1]N/AN/A
4-(4-Methylphenyl)anilineC₁₃H₁₃N183.2549-51325-327

Expertise & Causality:

  • Symmetry and Packing: The para-isomer, 4-(4-Methylphenyl)aniline, is expected to have the highest melting point among the three isomers. Its linear shape and higher symmetry allow for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces.

  • Steric Hindrance: The ortho-isomer, this compound, is likely to have the lowest melting point. The proximity of the bulky tolyl group to the amino group can introduce steric hindrance that disrupts efficient crystal packing. This may also interfere with intermolecular hydrogen bonding involving the amino group.

  • Boiling Point Trends: Boiling points are more influenced by molecular weight and overall polarity. While all isomers have the same molecular weight, differences in dipole moment will affect their boiling points. The para-isomer's symmetry might lead to a lower net dipole moment compared to the ortho- and meta-isomers, but its ability to form strong intermolecular hydrogen bonds over distance could result in a high boiling point.

Solubility: The Gateway to Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and bioavailability. It is governed by the equilibrium between lattice energy (for solids) and solvation energy.

  • General Principle: Aromatic amines have limited water solubility due to the large, hydrophobic phenyl rings.[4] Solubility is enhanced by the ability of the amino group to form hydrogen bonds with water.

  • Isomeric Effects:

    • Ortho-isomer: The steric hindrance from the adjacent tolyl group in this compound may partially shield the amino group, potentially reducing its ability to hydrogen bond with water and thus lowering its aqueous solubility compared to the other isomers.

    • Para-isomer: The high lattice energy, suggested by its expected higher melting point, will counteract its solubility. To dissolve, the strong intermolecular forces in the crystal must be overcome by solvation energy. This often results in para-isomers having lower solubility than their meta counterparts, despite potentially favorable electronic properties.

    • Meta-isomer: Often representing a balance between the extremes of the ortho and para positions, the meta-isomer may exhibit intermediate solubility.

pKa: Ionization State and Biological Interaction

The pKa of the conjugate acid (anilinium ion) determines the basicity of the aniline. This is paramount, as the ionization state of a drug at physiological pH (~7.4) governs its ability to cross cell membranes and interact with target receptors. Aniline itself is a weak base (pKa of its conjugate acid is ~4.6).[6]

Expertise & Causality: The electronic character of the tolyl substituent influences the electron density on the nitrogen atom of the amino group.

  • Theoretical Framework: The methyl group is weakly electron-donating through an inductive effect. In the ortho and para positions, it can also donate electron density via hyperconjugation. This increased electron density on the nitrogen atom makes the lone pair more available to accept a proton, thus increasing the basicity (raising the pKa) compared to aniline.

    • Para-isomer (4-(4-Methylphenyl)aniline): The para-position allows for effective electron donation from the methyl group on the second ring through the conjugated pi system. This should increase the basicity relative to aniline.

    • Ortho-isomer (this compound): While electronic effects similar to the para-isomer are present, they are often complicated by the "ortho effect." Steric hindrance can disrupt the planarity of the molecule, affecting resonance, and can also interfere with the solvation of the resulting anilinium cation. This complex interplay can sometimes lead to a decrease in basicity that is not predicted by electronic effects alone.

    • Meta-isomer (3-(4-Methylphenyl)aniline): In the meta-position, the electron-donating effect of the tolyl group is primarily inductive and does not directly participate in resonance with the amino group. Therefore, the increase in basicity is expected to be less pronounced than in the para-isomer.

Predicted pKa Ranking: 4-isomer > 3-isomer > Aniline ≈ 2-isomer (The position of the 2-isomer is difficult to predict without experimental data due to the ortho effect).

Spectroscopic Fingerprints for Isomer Differentiation

Spectroscopic methods provide the ultimate confirmation of isomeric identity. Each isomer possesses a unique electronic and vibrational signature.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The aromatic region (typically 6.5-8.0 ppm) will be most diagnostic.

  • Key Differentiators:

    • Symmetry: The para-isomer will show a more symmetrical, and therefore simpler, splitting pattern in the aromatic region compared to the ortho and meta isomers.

    • Chemical Shifts: The amino protons (-NH₂) will appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The methyl protons (-CH₃) will appear as a sharp singlet around 2.1-2.4 ppm.[7]

    • Coupling Patterns: The ortho-isomer will exhibit complex splitting patterns due to the proximity of all substituents. The meta-isomer will also show complex patterns but differing from the ortho-isomer. Detailed analysis of coupling constants (J-values) is essential for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

  • Key Bands:

    • N-H Stretch: A characteristic pair of bands for the primary amine (-NH₂) will appear in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). The exact position can be affected by hydrogen bonding.

    • C-N Stretch: Found in the 1250-1350 cm⁻¹ region.

    • Aromatic C-H Bending (Out-of-Plane): The pattern of strong absorptions in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[7] This "fingerprint" region will be the most useful for distinguishing between the isomers based on their different substitution patterns.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies represent standard, robust procedures for determining the key physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

This protocol establishes the saturation solubility of a compound in water. Its trustworthiness comes from achieving a confirmed equilibrium state.

G cluster_workflow Shake-Flask Solubility Workflow A Step 1: Preparation Add excess solid to water in a flask. B Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for >24h. A->B C Step 3: Phase Separation Centrifuge to pellet undissolved solid. B->C F Validation Check Repeat with a shorter (e.g., 48h) and longer (e.g., 72h) equilibration time. Results should agree within ±15%. B->F Equilibrium Confirmation D Step 4: Sampling Carefully extract a known volume of the clear supernatant. C->D E Step 5: Quantification Analyze concentration via a validated method (e.g., HPLC-UV). D->E

Caption: Workflow for the Shake-Flask Solubility method.

Step-by-Step Methodology:

  • Preparation: Add an amount of the solid isomer to a glass flask that is sufficient to exceed its expected solubility in a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a preliminary period of 24 hours.

  • Sampling & Analysis (Timepoint 1): Stop agitation and allow the mixture to sit for at least 24 hours to allow for phase separation. Alternatively, centrifuge the sample at high speed. Carefully withdraw an aliquot of the clear aqueous supernatant. Dilute as necessary and analyze the concentration using a pre-validated analytical method, such as HPLC-UV.

  • Equilibration (Continued): Continue agitating the flask for another 24 hours (48 hours total).

  • Sampling & Analysis (Timepoint 2): Repeat Step 3.

  • Validation: Compare the concentration values from Timepoint 1 and Timepoint 2. If they are statistically identical (e.g., within 15%), equilibrium has been reached. If not, continue the experiment with a third timepoint (e.g., 72 hours). The final solubility is reported as the mean of the equilibrium concentrations.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the analyte upon the addition of a titrant (an acid or base). The pKa is determined from the titration curve.

G cluster_workflow Potentiometric Titration Workflow for pKa A Step 1: Dissolution Dissolve a precise weight of the aniline isomer in a suitable solvent (e.g., water/methanol co-solvent). B Step 2: Titration Titrate with a standardized acid (e.g., 0.1 M HCl) while recording pH with a calibrated electrode. A->B C Step 3: Data Plotting Plot pH (y-axis) vs. volume of titrant added (x-axis). B->C E Validation Perform a titration of a known standard (e.g., pyridine) to verify system performance. B->E System Suitability D Step 4: pKa Determination The pH at the half-equivalence point (where 50% of the aniline has been protonated) is equal to the pKa. C->D

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-quality pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the isomer in a solvent system in which both the neutral form and the protonated form are soluble. For poorly water-soluble anilines, a co-solvent system like methanol/water is often required.

  • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will have a sigmoidal shape.

  • pKa Calculation: Determine the equivalence point (the point of maximum slope, often found by taking the first derivative of the curve). The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point. The pKa is the pH value recorded at this half-equivalence point.

Conclusion: An Integrated Perspective

The physicochemical properties of this compound and its positional isomers are not isolated data points but rather an interconnected web of characteristics stemming from their distinct molecular architectures. The position of the amino substituent profoundly influences molecular symmetry, polarity, and the capacity for intermolecular interactions, which in turn governs critical parameters like melting point, solubility, and basicity. The para-isomer's symmetry favors strong crystal packing, while the ortho-isomer's steric hindrance disrupts it. These same structural features modulate the electronic density on the amine nitrogen, altering the molecule's pKa and, consequently, its behavior in biological systems.

For the researcher in drug development, this guide underscores a vital principle: isomeric identity is a critical quality attribute that must be rigorously controlled and characterized. A thorough understanding and experimental validation of these physicochemical properties, using robust protocols as outlined, are indispensable for building predictive models, designing effective formulations, and ensuring the development of safe and efficacious therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-(4-Methylphenyl)aniline (also known as 2-amino-4'-methylbiphenyl), a crucial biphenylamine derivative with applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally similar analogs to construct a predictive profile. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and for the rigorous assessment of its stability under various stress conditions. This document is designed to be a practical resource for researchers, enabling informed decisions in experimental design, process development, and formulation.

Introduction: The Significance of this compound

This compound belongs to the class of aminobiphenyls, a scaffold of significant interest in medicinal chemistry and materials science. The inherent structural rigidity of the biphenyl backbone, combined with the electronic properties conferred by the amino and methyl substituents, makes this molecule a versatile building block for the synthesis of more complex chemical entities. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in any research and development endeavor. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the generation of impurities, compromising the integrity and safety of the final product.

This guide will first delve into the predicted solubility of this compound across a spectrum of common organic solvents, drawing parallels with related aniline derivatives. Subsequently, a thorough discussion on its anticipated stability and potential degradation pathways will be presented, grounded in the known reactivity of the aniline functional group. The core of this document lies in the detailed experimental workflows, providing a robust framework for the empirical validation of these predicted properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem
Molecular Weight 183.25 g/mol PubChem
Predicted LogP 3.2PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem

Solubility Profile: A Predictive Analysis

The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This compound possesses both non-polar (the biphenyl and methyl groups) and polar (the amino group) characteristics.

Based on its structure, a qualitative solubility profile can be inferred:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe large non-polar surface area of the biphenyl core will favor interaction with non-polar solvents. However, the polar amino group will limit extensive solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule while also solvating the non-polar regions.
Polar Protic Methanol, EthanolModerateThe amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. However, the large hydrophobic backbone may limit high solubility.
Highly Polar WaterLowThe significant non-polar character of the biphenyl ring system is expected to result in poor aqueous solubility.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at solvating a wide range of organic molecules, including those with both polar and non-polar functionalities.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, DCM, THF, methanol, ethanol, DMF, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (HPLC or GC).

    • Analyze the diluted solution using the chosen analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify via HPLC/GC sample2->sample3 calc1 Calculate solubility sample3->calc1

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Potential Degradation Pathways

Aniline derivatives are known to be susceptible to degradation, primarily through oxidation. Exposure to air, light, and elevated temperatures can accelerate these processes.

Predicted Degradation Pathways
  • Oxidation: The primary degradation pathway for anilines is oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The presence of the electron-donating methyl group on the second phenyl ring may slightly influence the rate of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to complex degradation pathways and the formation of colored polymeric materials.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to fragmentation of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a molecule.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., at 60 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any major degradation products.

    • Perform mass balance calculations to account for all the material.

Visualization of Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution stress1 Acidic Hydrolysis prep1->stress1 stress2 Basic Hydrolysis prep1->stress2 stress3 Oxidative prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Identify degradants analysis3->eval2

An In-Depth Technical Guide to the Potential Applications of 2-(4-Methylphenyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methylphenyl)aniline, a substituted diphenylamine derivative, represents a largely unexplored yet highly promising molecular scaffold for advanced materials. While specific applications of this exact molecule are not widely documented, its inherent structural and electronic properties make it a prime candidate for innovation in several key areas of materials science. This guide provides a forward-looking analysis, grounded in established chemical principles and analogous compound performance, to outline the potential of this compound. We will explore its viability as a core component for hole-transporting materials in organic electronics, as a monomer for high-performance polymers, and as a precursor for novel functional dyes. This document is intended for researchers and scientists, offering both theoretical grounding and actionable experimental protocols to stimulate further investigation into this versatile building block.

Introduction: The Case for a Versatile Scaffold

In the quest for novel materials with tailored properties, the strategic design of molecular building blocks is paramount. This compound, with its diarylamine core, offers a compelling combination of electronic richness, structural rigidity, and synthetic accessibility. The molecule consists of an aniline ring linked to a p-tolyl group at the 2-position, creating an asymmetric diarylamine structure. This asymmetry can be advantageous in disrupting crystallization, a desirable trait for amorphous thin films in electronic devices.

The core diarylamine structure is the foundation of countless functional materials, particularly in organic electronics where it is celebrated for its ability to form stable radical cations, a prerequisite for efficient hole transport.[1] This guide will synthesize established knowledge on related compounds to project the potential of this compound and provide a technical roadmap for its exploration.

Core Molecular Structure

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed and known properties of the parent compound and a related, well-studied material is presented below.

PropertyThis compound4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC)
Molecular Formula C₁₃H₁₃NC₄₆H₄₈N₂
Molecular Weight 183.25 g/mol 624.89 g/mol
Core Structure Asymmetric DiarylamineSymmetric Tetraarylamine
Primary Function Potential Building BlockEstablished Hole Transport Material[2][3]

Synthesis and Functionalization Pathway

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance. The Buchwald-Hartwig amination is the method of choice for this transformation.

Causality of Choice: The Buchwald-Hartwig reaction is selected for its versatility. It allows for the precise formation of a carbon-nitrogen bond between an aryl halide and an amine, which is the key bond in our target molecule. This method is generally preferred over older methods like the Ullmann condensation due to its milder reaction conditions and higher yields.

General Synthetic Workflow

The diagram below illustrates a plausible workflow for synthesizing and subsequently modifying this compound for various applications.

G cluster_synthesis Synthesis cluster_application Functionalization & Application start Starting Materials (2-Bromoaniline, 4-Iodotoluene) reaction Buchwald-Hartwig Cross-Coupling start->reaction purify Purification (Column Chromatography) reaction->purify product This compound polymer Polymerization (e.g., Oxidative Coupling) product->polymer htm Derivatization for HTM (e.g., Dimerization) product->htm dye Diazotization & Coupling product->dye purify->product

Caption: General workflow for synthesis and functionalization.

Potential Application I: Hole Transporting Materials (HTMs) in Organic Electronics

The most immediate and promising application for this compound and its derivatives is in organic electronics, specifically as Hole Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[4][5]

Scientific Rationale: Effective HTMs require three key properties: 1) appropriate energy levels (specifically, a high Highest Occupied Molecular Orbital, HOMO) to facilitate hole injection from the anode; 2) high hole mobility for efficient charge transport; and 3) good thermal and morphological stability to ensure long device lifetime.[1] Diarylamine cores, like that in our target molecule, are well-known to provide these properties.[2][6] The non-planar structure helps prevent aggregation, promoting the formation of stable amorphous films.

Proposed OLED Device Architecture

A standard multilayer OLED incorporating a derivative of this compound as the Hole Transport Layer (HTL) would have the following structure.

Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (e.g., Dimer of Topic Compound) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Monomer This compound Monomer Polymer Poly(this compound) (Conductive Polymer) Monomer->Polymer Oxidant Oxidant (e.g., (NH₄)₂S₂O₈) Oxidant->Polymer  Initiates Polymerization

References

The Evolving Landscape of 2-(4-Methylphenyl)aniline Derivatives: A Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a vast array of therapeutic agents.[1] This guide focuses on the 2-(4-Methylphenyl)aniline core structure, a biphenylamine motif that has garnered significant interest for its diverse biological activities. We will explore the synthetic strategies for creating these derivatives, delve into their primary therapeutic applications—oncology, infectious diseases, and inflammation—and provide detailed, field-tested protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge and practical methodologies to accelerate discovery in this promising chemical space.

Introduction: The Aniline Scaffold in Drug Discovery

The aniline moiety is a privileged structure in drug design, prized for its synthetic versatility and ability to engage in various biological interactions. Its derivatives are prominent in numerous blockbuster drugs, particularly as kinase inhibitors in oncology.[1] The this compound framework, also known as 4'-methyl-[1,1'-biphenyl]-2-amine, presents a flexible yet constrained structure that can be tailored to fit into specific enzymatic pockets. The relative orientation of the two phenyl rings, governed by the central C-N bond, and the potential for substitution on either ring, allows for fine-tuning of physicochemical properties and target affinity. This guide will dissect the structure-activity relationships (SAR) that drive the biological effects of this specific class of compounds.

Synthetic Pathways and Molecular Design

The synthesis of this compound derivatives can be achieved through various modern organic chemistry techniques. A common approach involves cross-coupling reactions, such as the Buchwald-Hartwig amination, which efficiently forms the key C-N bond between an aryl halide and an aniline.

Below is a generalized workflow for the synthesis of these derivatives, which serves as a template for library creation.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Derivatization A Substituted Aniline (e.g., 2-Bromoaniline) C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig Reaction) A->C B Boronic Acid Derivative (e.g., 4-Methylphenylboronic acid) B->C D This compound Core C->D Formation of C-N or C-C bond E Further Reactions: - Acylation - Alkylation - Sulfonylation D->E Modification of -NH2 or aromatic rings F Final Bioactive Derivatives E->F G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Aniline This compound Derivative Aniline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

A Technical Guide to 2-(4-Methylphenyl)aniline: A Versatile Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-2-amine, is a pivotal building block in modern organic synthesis. Its unique biphenylamine scaffold serves as a versatile precursor for a range of high-value organic molecules. This guide provides an in-depth technical overview of its primary applications, focusing on the synthesis of carbazole heterocycles, its role in the development of specialized phosphine ligands for catalysis, and its emerging use in materials science. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present quantitative data to offer researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: Structural Significance and Synthetic Potential

This compound (C₁₃H₁₃N) is an aromatic amine characterized by a biphenyl framework where an amino group is positioned ortho to the biaryl linkage, and a methyl group is situated at the para position of the second phenyl ring. This specific arrangement of functional groups is not merely incidental; it is the key to the molecule's broad utility.

The core value of this building block lies in two primary features:

  • The ortho-amino biphenyl moiety: This structure is the ideal precursor for intramolecular cyclization reactions, most notably for the formation of the carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1][2]

  • The biphenyl backbone: This rigid and sterically defined backbone is a foundational element in the design of sophisticated phosphine ligands that have revolutionized transition-metal-catalyzed cross-coupling reactions.

This guide will systematically detail the synthetic transformations where this compound is not just a participant, but a critical enabler of efficiency, selectivity, and molecular complexity.

Core Application: Synthesis of Carbazoles via Palladium-Catalyzed C-H Amination

The carbazole tricycle is a core structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[2] The intramolecular C-H amination of 2-aminobiphenyl derivatives is one of the most elegant and efficient methods for constructing this framework. This compound is an excellent substrate for this transformation.

Mechanism and Rationale:

The reaction proceeds via a palladium-catalyzed tandem C-H functionalization and C-N bond formation.[3][4] The key to this process is the ability of a high-valent palladium catalyst to orchestrate an intramolecular cyclization.

  • Initial N-H Activation: The amino group of the substrate is first protected (e.g., as an acetamide) and then deprotonated.

  • C-H Activation/Palladacycle Formation: A Pd(II) catalyst coordinates to the molecule and facilitates the activation of a C-H bond on the adjacent aryl ring, forming a six-membered palladacycle intermediate.

  • Reductive Elimination: The crucial C-N bond is formed through reductive elimination from the Pd(IV) or Pd(II) center (mechanisms can vary), releasing the carbazole product and regenerating a catalytically active palladium species.

  • Role of Oxidant: An oxidant, such as Cu(OAc)₂ or even molecular oxygen, is essential to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination, thus closing the catalytic cycle.[3]

Workflow for Palladium-Catalyzed Carbazole Synthesis

G cluster_start Step 1: Substrate Preparation cluster_reaction Step 2: Catalytic Cyclization cluster_end Step 3: Product Formation A This compound B Acetylation (Ac₂O, Pyridine) A->B C N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide B->C F Intramolecular C-H Amination C->F D Catalyst System: - Pd(OAc)₂ (5 mol%) - Cu(OAc)₂ (1 equiv) - Oxygen Atmosphere E Reaction Conditions: - Toluene, 120°C, 24h G Crude Product Mixture F->G H Workup & Purification (Chromatography) G->H I 3-Methyl-9-acetyl-9H-carbazole H->I

Caption: Workflow for the synthesis of a substituted carbazole from this compound.

Representative Experimental Protocol: Synthesis of 3-Methyl-9-acetyl-9H-carbazole

This protocol is adapted from the palladium-catalyzed methodology developed by Buchwald and coworkers.[3]

Part A: Acetylation of this compound

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve this compound (5.0 g, 27.3 mmol) in pyridine (25 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (3.1 mL, 32.8 mmol) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To an oven-dried Schlenk tube, add N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 g, 4.44 mmol), palladium(II) acetate (Pd(OAc)₂, 50 mg, 0.22 mmol, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 0.81 g, 4.44 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with oxygen three times.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 120°C in an oil bath for 24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 3-Methyl-9-acetyl-9H-carbazole.

Role as a Precursor to Biaryl Phosphine Ligands

The biphenyl scaffold of this compound is a key structural element in a variety of bulky, electron-rich phosphine ligands that are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5] While this specific aniline may not be the direct precursor to the most famous named ligands (e.g., XPhos, SPhos), it serves as an excellent model and starting material for creating custom ligands with tailored steric and electronic properties.

Synthetic Rationale:

The transformation into a phosphine ligand typically involves a multi-step sequence:

  • Diazotization and Sandmeyer Reaction: The amino group is converted into a diazonium salt and subsequently replaced with a halogen (e.g., iodine or bromine). This step is critical for introducing a handle for the subsequent phosphination.

  • Phosphination: The resulting halo-biphenyl is then reacted with a phosphine source, often via lithiation followed by quenching with a chlorophosphine (e.g., dicyclohexylchlorophosphine), to install the phosphine moiety.

Logical Flow from Aniline to Phosphine Liganddot

G A This compound B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (KI) B->C D 2-Iodo-4'-methylbiphenyl C->D E Lithiation (n-BuLi) D->E F Phosphination (Cl-PR₂) E->F G Biaryl Phosphine Ligand F->G

References

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Formation of C-N Bonds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the 1990s by professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[1] Its significance lies in its ability to overcome the limitations of traditional methods, such as nucleophilic aromatic substitution or reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1]

This guide provides an in-depth protocol for the synthesis of 2-(4-Methylphenyl)aniline, also known as 2-amino-4'-methylbiphenyl, a valuable biaryl amine intermediate in pharmaceutical and materials science. The procedure detailed herein employs a sophisticated application of the Buchwald-Hartwig amination, utilizing an ammonia equivalent to couple with a biaryl halide precursor. This approach showcases the reaction's capability to construct sterically hindered and electronically complex amine products with high efficiency.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle generally proceeds through three fundamental stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Activation of the Catalyst: The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source such as Pd₂(dba)₃.[4][5] Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the subsequent steps.[1]

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the L-Pd(0) complex, formally oxidizing the palladium from Pd(0) to Pd(II). This step, often the rate-determining one, forms a new palladium-carbon bond and breaks the carbon-halogen bond.[6][7]

  • Amine Binding and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium amido complex. This step is critical for activating the amine for the final bond formation.[3][4]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and the aryl amine product. In this process, the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst and completing the cycle.[1][3]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR'R'', Base) Amido_Complex->Pd0 Regeneration Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromo-4'-methylbiphenyl using benzophenone imine as an ammonia surrogate. The subsequent acidic hydrolysis of the intermediate imine yields the desired primary amine.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )RoleKey Considerations
2-Bromo-4'-methylbiphenylC₁₃H₁₁Br247.13Aryl Halide SubstrateEnsure high purity.
Benzophenone ImineC₁₃H₁₁N181.24Ammonia EquivalentUse freshly distilled or high-purity commercial source.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Palladium(0) Pre-catalystAir-sensitive; handle in a glovebox.
XPhosC₃₃H₄₅P484.68LigandBulky biarylphosphine ligand; handle under inert gas.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10BaseHighly hygroscopic; weigh quickly in a glovebox.
TolueneC₇H₈92.14SolventAnhydrous and deoxygenated grade is essential.
Hydrochloric Acid (2M aq.)HCl36.46Hydrolysis ReagentUsed in workup to cleave the imine.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventStandard laboratory grade.
Saturated Sodium BicarbonateNaHCO₃84.01Neutralizing WashUsed to neutralize excess acid.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentFor drying the organic phase.
Step-by-Step Methodology

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. [8]

  • Glovebox Preparation: Transfer the Pd₂(dba)₃, XPhos, and NaOtBu into an inert atmosphere glovebox.

  • Reaction Assembly: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4'-methylbiphenyl (1.235 g, 5.0 mmol, 1.0 equiv), NaOtBu (0.672 g, 7.0 mmol, 1.4 equiv), Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol % Pd), and XPhos (95 mg, 0.2 mmol, 4 mol %).

  • Reagent Addition: Seal the flask, remove it from the glovebox, and attach it to a Schlenk line. Add anhydrous, deoxygenated toluene (25 mL) via syringe, followed by benzophenone imine (1.0 mL, 6.0 mmol, 1.2 equiv).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS by taking a small, quenched aliquot.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench by adding 20 mL of water.

  • Hydrolysis of Imine: Add 2M HCl (15 mL) to the mixture and stir at room temperature for 2 hours to hydrolyze the benzophenone imine intermediate. The solution should be stirred until the intermediate is fully converted to the primary amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Key Considerations and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and handling of reagents and conditions.

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for coupling sterically demanding substrates and for reactions involving ammonia surrogates.[1][9] Pre-formed catalysts (precatalysts) can also be used for convenience and improved reproducibility.[5]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu are standard.[5] However, for substrates with base-sensitive functional groups, alternative bases like K₃PO₄ or Cs₂CO₃ may be required, often necessitating higher temperatures or longer reaction times.[3][8]

  • Solvent Purity: The use of anhydrous, deoxygenated solvents is non-negotiable. Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are common choices.[5][10] Protic or coordinating solvents like acetonitrile can inhibit the catalyst.[5]

  • Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by atmospheric oxygen. Maintaining a strictly inert atmosphere is crucial for achieving high yields.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); wet reagents/solvent; insufficient base strength.Ensure rigorous inert atmosphere; use freshly dried solvents and reagents; consider a stronger base or different ligand.
Dehalogenation of Substrate Competing side reaction, sometimes promoted by moisture or certain ligands.[1]Use rigorously dried reagents; screen different ligands; ensure the amine addition is competitive.
Formation of Biaryl Side Product Homocoupling of the aryl halide.Lower the reaction temperature; optimize the catalyst loading and ligand-to-palladium ratio.
Incomplete Imine Hydrolysis Insufficient acid or hydrolysis time.Increase the concentration of HCl or extend the stirring time during the workup; monitor by TLC/LC-MS.

References

A Systematic Approach to HPLC Method Development for the Analysis of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methylphenyl)aniline. This aromatic amine is a relevant compound in various fields, including chemical synthesis and as a potential process-related impurity in pharmaceutical manufacturing. The guide is designed for researchers, analytical scientists, and drug development professionals, moving from fundamental analyte properties to a fully optimized and validated analytical method. We emphasize a rationale-driven approach, explaining the causality behind each experimental choice to ensure scientific integrity and facilitate troubleshooting and adaptation for similar molecules.

Introduction: The Analytical Challenge

This compound, a substituted aromatic amine, requires precise and accurate quantification for quality control and safety assessment. Due to the basic nature of the amine functional group and the hydrophobicity of the biphenyl structure, HPLC method development can present challenges such as poor peak shape, long retention times, and inconsistent results. This guide outlines a logical workflow to overcome these challenges using Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography. The principles discussed are grounded in established chromatographic theory and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for column, mobile phase, and detector settings.

Based on its structure (Figure 1) and data for structurally similar compounds, the key properties of this compound are summarized in Table 1. The compound's high hydrophobicity (estimated LogP > 3.0) and weakly basic nature are the most critical factors for RP-HPLC method development.[5][6]

Chemical Structure of 2-(o-tolyl)aniline, an isomer of the target analyte
Figure 1. Representative structure of a methylphenyl aniline isomer. The target analyte is this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated/Typical)Implication for HPLC Method Development
Molecular Formula C₁₃H₁₃NSmall molecule suitable for standard HPLC columns.
Molecular Weight 183.25 g/mol Dictates use of small-pore (e.g., 100 Å) stationary phases.[7]
LogP (Octanol/Water) ~3.2High hydrophobicity; indicates strong retention on a reversed-phase column (e.g., C18).[5]
pKa (of conjugate acid) ~4.6Weakly basic. Retention and peak shape will be highly sensitive to mobile phase pH around this value.[8]
UV Absorbance (λmax) ~240 nm, ~285 nmStrong UV absorbance allows for sensitive detection with a DAD/PDA detector.[9][10][11]

Method Development Strategy: A Rationale-Driven Workflow

Our strategy is built on a systematic evaluation of critical HPLC parameters. The goal is to achieve a separation that is not only effective (good resolution and peak shape) but also robust and reproducible. The overall workflow is visualized in the diagram below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (LogP, pKa, UV Scan) Column Column Selection (Reversed-Phase C18) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Screening (ACN vs. MeOH, Low pH) Column->MobilePhase Compatibility Detector Detector Setup (DAD for λmax) MobilePhase->Detector UV Cutoff Scouting Gradient Scouting Run (e.g., 5-95% B in 20 min) Optimization Parameter Optimization (Gradient Slope, Temp, Flow Rate) Scouting->Optimization FinalMethod Define Final Method (Isocratic or Optimized Gradient) Optimization->FinalMethod Lock Parameters Validation Method Validation (ICH Q2(R1) Guidelines) FinalMethod->Validation

Diagram 1: Systematic Workflow for HPLC Method Development.

Step 1: Column Selection

Rationale: The analyte is non-polar (LogP ~3.2), making Reversed-Phase Chromatography the ideal separation mode.[12] A C18 (L1) stationary phase is the universal starting point due to its high hydrophobicity, which provides strong retention for non-polar compounds.[13][14]

  • Recommended Column: A modern, high-purity silica C18 column with end-capping.

  • Dimensions: 4.6 x 150 mm, 5 µm particle size (for standard HPLC systems). This configuration offers a good balance of efficiency and backpressure.[7]

  • Pore Size: 100-120 Å is suitable for small molecules.[7]

Step 2: Mobile Phase Selection

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[15][16][17]

Organic Modifier:

  • Choice: Acetonitrile (ACN) is generally the first choice due to its low viscosity and favorable UV cutoff (~190 nm). Methanol (MeOH) is a viable alternative and can offer different selectivity.

  • Protocol: Screen both ACN/water and MeOH/water systems during initial scouting runs.

Aqueous Phase and pH Control:

  • Rationale: As a weak base (pKa ~4.6), the ionization state of this compound is pH-dependent. Operating at a pH far from the pKa ensures that a single ionic form predominates, leading to sharp, symmetrical peaks and robust retention times.[8][15]

  • Low pH (Recommended Start): Adjusting the aqueous mobile phase to pH 2.5-3.0 with an acid like formic acid or phosphoric acid will fully protonate the amine group (Ar-NH₂ → Ar-NH₃⁺). This suppresses unwanted interactions with residual silanols on the column packing, which is a primary cause of peak tailing for basic compounds.[8]

  • Buffer: Use a 10-25 mM buffer to maintain a stable pH.[15] For LC-MS compatibility, volatile buffers like formic acid/ammonium formate are preferred. For UV-only detection, phosphate buffers offer excellent buffering capacity.

Step 3: Detection Wavelength

Rationale: Selecting the wavelength of maximum absorbance (λmax) provides the highest sensitivity.

  • Protocol: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of the analyte during an initial run. Extract the λmax from the spectrum and use this wavelength for quantification. A secondary, lower-energy maximum can also be used if interferences are present at the primary λmax. Based on similar compounds, expect maxima around 240 nm and 285 nm.[9][11]

Experimental Protocols

Protocol 1: Initial Gradient Scouting Run

This experiment is designed to quickly determine the approximate retention time and required organic solvent concentration to elute the analyte.

  • Instrumentation: Standard HPLC system with binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Settings: Wavelength 254 nm (for initial monitoring), with full spectral acquisition from 200-400 nm.

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B (column re-equilibration)

Protocol 2: Method Optimization and Finalization

Based on the scouting run, the method can be optimized to improve resolution, reduce run time, or transition to a simpler isocratic method.

  • If the peak elutes too early/late: Adjust the starting/ending %B of the gradient.

  • To improve resolution from nearby impurities: Decrease the gradient slope (e.g., make the gradient run over a longer time).

  • To shorten run time: Increase the flow rate (monitor backpressure) or increase the gradient slope.

  • For Isocratic Method Development: If the scouting run shows the peak elutes at a specific %B (e.g., 65% ACN), an isocratic method can be developed. Start with a mobile phase composition about 2-5% lower than the elution concentration from the gradient run (e.g., 60-63% ACN) and adjust to achieve a retention factor (k') between 2 and 10.[15]

Final Optimized Method (Example)

The following table presents a hypothetical final method achieved after optimization.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 45:55 (A:B)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detector DAD at 242 nm
Injection Volume 5 µL
Run Time 10 minutes

Method Validation

Once optimized, the method must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][18] Key validation parameters include:

  • Specificity: Demonstrate that the analyte peak is free from interference from diluents, excipients, or known impurities. Peak purity analysis using a DAD is essential.

  • Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: Determine the closeness of the measured value to the true value, often by analyzing samples spiked with a known amount of analyte (spike recovery).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by calculating the Relative Standard Deviation (%RSD) of multiple measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%) to ensure the method remains reliable under minor perturbations.

Conclusion

This application note has detailed a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By beginning with an understanding of the analyte's physicochemical properties and logically progressing through column selection, mobile phase optimization, and detection, a reliable and reproducible method can be efficiently established. The final, validated method will be suitable for routine quality control, stability testing, and impurity profiling in a regulated environment.

References

Application Note: High-Resolution GC-MS Protocol for the Analysis of 2-(4-Methylphenyl)aniline and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(4-Methylphenyl)aniline (also known as 2-amino-4'-methylbiphenyl). As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, the purity of this compound is of paramount importance. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, with a specific focus on identifying and differentiating the target analyte from its process-related byproducts. The methodologies described herein are designed for researchers, scientists, and professionals in the fields of drug development, process chemistry, and quality control.

Introduction

This compound is a key building block in modern organic synthesis. Its structural motif is present in a variety of compounds with significant biological activity and material properties. The synthesis of this diarylamine is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[1][2] While effective, these synthetic routes can generate a profile of byproducts arising from side reactions, including homo-coupling of starting materials, dehalogenation, and reactions involving the catalyst ligands.[3]

The presence of these impurities, even in trace amounts, can have a significant impact on the efficacy, safety, and stability of the final product. Therefore, a highly sensitive and selective analytical method is required to ensure the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive identification based on mass spectral fragmentation patterns.[4] This application note provides a field-proven protocol for the successful GC-MS analysis of this compound and its common byproducts.

Synthesis and Potential Byproducts

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. The two most common methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically involves the coupling of an aniline derivative with an aryl halide.[3] For this compound, this could involve the reaction of 2-haloaniline with 4-methylphenylboronic acid or the reaction of 4-methylaniline with a 2-halobenzene.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, often at elevated temperatures.[5]

Based on these synthetic routes, a number of potential byproducts can be anticipated. The following diagram illustrates the primary reaction and potential side reactions.

Byproduct_Formation Figure 1: Potential Byproduct Formation Pathways cluster_main Primary Synthesis cluster_byproducts Potential Byproducts 2-Haloaniline 2-Haloaniline Target This compound 2-Haloaniline->Target Pd or Cu catalyst Byproduct1 Biphenyl (Dehalogenation) 2-Haloaniline->Byproduct1 Side Reaction Byproduct3 2,2'-Diaminobiphenyl (Homo-coupling) 2-Haloaniline->Byproduct3 Side Reaction 4-Methylaniline 4-Methylaniline 4-Methylaniline->Target Byproduct2 4,4'-Dimethylbiphenyl (Homo-coupling) 4-Methylaniline->Byproduct2 Side Reaction Byproduct4 Isomeric Methylphenylanilines Target->Byproduct4 Isomerization (minor)

Caption: Figure 1: Potential Byproduct Formation Pathways.

Experimental Protocol

This protocol provides a comprehensive methodology for the GC-MS analysis of this compound and its byproducts.

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC or GC grade).

  • Standards: this compound (analytical standard grade), and any available byproduct standards.

  • Sample Preparation: Anhydrous sodium sulfate, 0.45 µm PTFE syringe filters.

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in a 100 mL volumetric flask with ethyl acetate.

  • Prepare a series of working standards by serial dilution in ethyl acetate.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask and dissolve in dichloromethane.

  • If the sample contains solid impurities, filter the solution through a 0.45 µm PTFE syringe filter.

  • Dilute a portion of the sample solution with ethyl acetate to a final concentration of approximately 100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be necessary depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
Injector Split/Splitless, 280 °C
Injection Volume 1 µL, Split ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-450
Acquisition Mode Scan
Analytical Workflow

The following diagram outlines the complete analytical workflow from sample receipt to data analysis.

GCMS_Workflow Figure 2: GC-MS Analytical Workflow Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Receipt->Sample_Prep Standard_Prep Standard Preparation GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Scan Mode) GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Purity Calculation Peak_Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Figure 2: GC-MS Analytical Workflow.

Data Analysis and Interpretation

Identification of Target Analyte and Byproducts

Identification of this compound and its byproducts is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standard and reference spectra from a library such as the NIST Mass Spectral Library.[6]

Expected Mass Spectral Data:

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of diarylamines, involving cleavage of the C-N bond and fragmentation of the aromatic rings.[7]

Compound Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass-to-Charge Ratios (m/z)
This compound183.25~12.5183 (M+) , 168, 152, 91
Biphenyl154.21~8.9154 (M+) , 77
4,4'-Dimethylbiphenyl182.26~10.2182 (M+) , 167, 91
2,2'-Diaminobiphenyl184.24~11.8184 (M+) , 167, 92
Isomeric Methylphenylanilines183.25Variable183 (M+) , 168, 152, 91

Note: Retention times are estimates and will vary based on the specific GC system and conditions. The molecular ion (M+) is indicated in bold.

Quantification

Quantification is performed using an external standard calibration curve. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration. The percentage purity can then be calculated.

System Suitability and Validation

To ensure the reliability of the analytical results, a system suitability test should be performed before running the sample sequence. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and peak shape. The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to established guidelines.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound and its process-related byproducts. By understanding the potential impurities arising from the synthetic route and utilizing the high resolving power and sensitivity of GC-MS, researchers and quality control professionals can confidently assess the purity of this important chemical intermediate. Adherence to the described sample preparation, instrumental conditions, and data analysis procedures will ensure accurate and reproducible results, ultimately contributing to the development of high-quality pharmaceuticals and materials.

References

Application Note & Protocol: Purification of Synthesized 2-(4-Methylphenyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of synthesized 2-(4-Methylphenyl)aniline using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, offering detailed explanations for experimental choices to ensure both high purity and yield. This guide covers all stages of the process, from the initial Thin-Layer Chromatography (TLC) analysis and solvent system selection to column packing, sample loading, elution, and post-purification analysis. Safety considerations and data interpretation are also thoroughly addressed to ensure a self-validating and reliable purification workflow.

Introduction: The Importance of Purifying this compound

This compound, a biaryl amine, is a crucial intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and materials science sectors. Its structural motif is present in numerous biologically active compounds and functional materials. The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura or Ullmann condensations, can result in a crude product containing unreacted starting materials, catalysts, and various byproducts.[1][2] The presence of these impurities can significantly hinder subsequent synthetic steps and compromise the integrity of the final product.

Therefore, a robust purification method is paramount. Flash column chromatography is a widely used and effective technique for the purification of organic compounds on a preparative scale, from milligrams to grams.[3][4] This method leverages the differential adsorption of compounds onto a stationary phase (typically silica gel) and their varying solubility in a mobile phase to achieve separation.[5] This document will guide you through a systematic approach to purify this compound, ensuring a high degree of purity for your downstream applications.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to analyze the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC serves as a rapid and inexpensive method to:

  • Determine the number of components in the crude mixture.

  • Identify the desired product spot (if a standard is available).

  • Select an appropriate solvent system (mobile phase) for the column chromatography.

Principle of TLC-based Solvent System Selection

The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[6] This Rf range ensures that the compound will travel through the column at an optimal rate, allowing for good separation from impurities without requiring an excessively large volume of solvent.[7]

Protocol: TLC Analysis
  • Prepare the TLC Plate: On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom (the origin).

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin. Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualize the Spots: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If the compounds are not UV-active, staining with an appropriate reagent (e.g., potassium permanganate) may be necessary.

  • Calculate the Rf Value: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[6]

Recommended Solvent Systems to Test

For aromatic amines like this compound, start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.[9] Common systems include:

  • Hexanes/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Toluene/Ethyl Acetate mixtures

  • Dichloromethane/Methanol mixtures (for more polar compounds)[9]

Since anilines can sometimes streak on silica gel due to their basicity, adding a small amount (0.1-1%) of triethylamine to the eluent can improve the separation.[10][11]

Column Chromatography Protocol

This protocol details the purification of this compound using flash column chromatography with silica gel as the stationary phase. Flash chromatography utilizes positive pressure (from air or nitrogen) to accelerate the solvent flow, making the process faster than traditional gravity chromatography.[4]

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundChromatography Column
Silica Gel (230-400 mesh)Air or Nitrogen source with regulator
Solvents (Hexanes, Ethyl Acetate)Funnel
Triethylamine (optional)Collection tubes or flasks
Sand (acid-washed)Beakers and Erlenmeyer flasks
Cotton or glass woolTLC plates and developing chamber
UV lamp
Step-by-Step Purification Procedure

Step 1: Column Preparation (Dry Packing)

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock opening.[12] Add a thin layer (about 1-2 cm) of sand on top of the plug.[13]

  • Adding Silica Gel: Clamp the column vertically. Add the dry silica gel (typically 20-50 times the weight of the crude sample) through a funnel.[5] Gently tap the side of the column to ensure even packing and prevent the formation of air bubbles or channels.[12]

  • Adding Sand: Add another layer of sand (about 1-2 cm) on top of the silica gel to protect the surface from being disturbed during solvent addition.[13]

  • Pre-eluting the Column: Pass the initial, least polar solvent mixture through the packed column using air pressure. This helps to settle the packing and remove any trapped air. Do not let the solvent level drop below the top layer of sand.[13]

Step 2: Sample Loading

  • Dissolving the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice due to its volatility and ability to dissolve a wide range of organic compounds.

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (about 2-3 times the weight of the crude product). Remove the solvent using a rotary evaporator to obtain a free-flowing powder. This method generally provides better separation.[14]

  • Applying the Sample: Carefully add the silica-adsorbed sample to the top of the column.

  • Wet Loading (Alternative): If dry loading is not feasible, carefully add the concentrated sample solution directly to the top of the column using a pipette. Allow the solution to absorb completely into the silica gel.[5]

Step 3: Elution and Fraction Collection

  • Running the Column: Carefully add the eluting solvent to the column. Apply gentle air pressure to maintain a steady flow rate (ideally, the solvent front should descend at about 2 inches per minute).[13]

  • Gradient Elution: It is often beneficial to start with a low polarity solvent system and gradually increase the polarity. For example, begin with 5% ethyl acetate in hexanes and incrementally increase the concentration of ethyl acetate. This allows for the elution of non-polar impurities first, followed by the desired product.[3]

  • Collecting Fractions: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitoring the Elution: Periodically analyze the collected fractions by TLC to determine which ones contain the pure this compound. Spot the starting material, the crude mixture, and the collected fractions on the same TLC plate for comparison.

Step 4: Product Isolation

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or Mass Spectrometry.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Determines Eluent Sample_Loading Sample Loading (Dry/Wet) Column_Prep->Sample_Loading Elution Gradient Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Monitor Separation Isolation Combine Fractions & Evaporate Solvent Fraction_Analysis->Isolation Identify Pure Fractions Final_Product Pure this compound Isolation->Final_Product

References

Application Notes: 2-(4-Methylphenyl)aniline in the Synthesis of High-Performance OLED Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hole Transport Materials (HTMs) and the Advantage of the 2-(4-Methylphenyl)aniline Scaffold

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, lower power consumption, and novel form factors such as flexibility.[1] The performance of an OLED device is critically dependent on the balanced injection and transport of charge carriers—electrons and holes—within its multilayered structure.[2][3] The Hole Transport Layer (HTL) plays a pivotal role in this process, facilitating the efficient injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode.[2][4]

Triarylamine derivatives have emerged as the dominant class of materials for HTLs due to their excellent hole mobility and morphological stability.[4][5] Among the various building blocks for constructing these complex molecules, this compound serves as a versatile and economically viable precursor. Its inherent asymmetry and the presence of the electron-donating methyl group provide a strategic starting point for synthesizing HTMs with desirable electrochemical and physical properties. This application note provides a detailed guide to the synthesis, characterization, and device integration of a representative triarylamine-based HTM derived from this compound.

Synthetic Strategies: Building Triarylamine Architectures

The construction of triarylamine-based HTMs from this compound typically involves carbon-nitrogen (C-N) cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[6] It allows for the precise formation of C-N bonds between aryl halides and amines.[6] Microwave-assisted protocols have further enhanced this method, drastically reducing reaction times from hours to minutes.[7][8]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation has been a long-standing choice for C-N bond formation.[9][10] While traditionally requiring harsh conditions (high temperatures and polar solvents), recent advancements, such as the use of ligands like 1,10-phenanthroline, have significantly moderated the required reaction conditions, making it a more viable and scalable option.[11]

The choice between these methods often depends on the specific substrates, desired scale, and available catalytic systems. For the purpose of this guide, we will focus on the Buchwald-Hartwig amination due to its broad applicability and milder conditions.

Visualizing the Synthesis: From Precursor to HTM

Caption: Synthetic workflow for a triarylamine HTM.

Experimental Protocol: Synthesis of a Representative HTM via Buchwald-Hartwig Amination

This protocol details the synthesis of a star-shaped hole transport material, a common architecture for high-performance HTMs, using this compound and a suitable aryl dihalide.

Materials and Reagents:

  • This compound

  • 1,4-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (2.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), sodium tert-butoxide (2.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously for 24 hours.[8] For a microwave-assisted approach, the reaction can be performed at a similar temperature for 10-30 minutes.[7][8]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure triarylamine-based HTM.

  • Characterization: Confirm the structure and purity of the synthesized HTM using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the Synthesized HTM

Thorough characterization is essential to ensure the synthesized material possesses the desired properties for efficient hole transport.

Characterization Technique Purpose Expected Outcome/Information
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the synthesized HTM.The ¹H and ¹³C NMR spectra should correspond to the expected structure of the triarylamine product.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized HTM.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target molecule.
Thermal Gravimetric Analysis (TGA) To assess the thermal stability of the HTM.A high decomposition temperature (Td) indicates good thermal stability, which is crucial for device longevity.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the HTM.A high Tg is desirable as it indicates the material's ability to form a stable amorphous film, preventing crystallization which can degrade device performance.[12]
UV-Visible Spectroscopy To determine the optical bandgap of the HTM.The absorption spectrum provides information about the electronic transitions and helps in assessing the material's transparency in the visible region.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the HTM.The HOMO level is critical for efficient hole injection from the anode, and the LUMO level is important for electron blocking.[5][13]
Hole Mobility Measurement To quantify the efficiency of hole transport through the material.Techniques like the space-charge-limited current (SCLC) method are used to measure hole mobility.[14] Higher mobility is generally desired for better device performance.[5]

OLED Device Fabrication and Performance Evaluation

To assess the performance of the newly synthesized HTM, it is incorporated into a standard OLED device structure.

Visualizing the OLED Device Architecture

OLED_Structure cluster_device OLED Device Layers Anode Anode (e.g., ITO) HTL Hole Transport Layer (Synthesized HTM) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport EML->EML Recombination & Light Emission ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection

Caption: A typical multilayer OLED device structure.

Protocol for OLED Device Fabrication:

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[15]

  • HTL Deposition: Prepare a solution of the synthesized HTM in a suitable solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the cleaned ITO substrate to form a uniform thin film.[15] The thickness of this layer is typically in the range of 30-50 nm.

  • Emissive Layer (EML) Deposition: On top of the HTL, deposit the emissive layer, which can be a small molecule or a polymer, via spin-coating or thermal evaporation.[1][15]

  • Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit the electron transport layer and a low work function metal cathode (e.g., LiF/Al) through thermal evaporation in a high-vacuum chamber.[3]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a glovebox environment.

Performance Metrics:

The performance of the fabricated OLED device is evaluated based on several key parameters:

Performance Metric Description Significance
Turn-on Voltage (Von) The minimum voltage required to observe light emission.A low turn-on voltage is desirable for energy efficiency.
Luminance (cd/m²) The intensity of light emitted per unit area.Higher luminance indicates a brighter display.
Current Efficiency (cd/A) The ratio of luminance to the current density.A measure of how efficiently electrical current is converted into light.
Power Efficiency (lm/W) The ratio of the luminous flux to the input power.Indicates the overall energy efficiency of the device.
External Quantum Efficiency (EQE, %) The ratio of the number of photons emitted to the number of electrons injected.A fundamental measure of the device's efficiency in converting charge carriers to photons.[16]
Device Lifetime (LT₅₀) The time it takes for the device's initial luminance to decrease by 50%.A crucial parameter for the practical application and commercial viability of OLEDs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance hole transport materials for OLED applications. Through well-established synthetic methodologies like the Buchwald-Hartwig amination, a diverse range of triarylamine-based HTMs can be efficiently prepared. Careful characterization of their thermal, optical, and electrochemical properties is paramount to understanding their structure-property relationships. The ultimate validation of a new HTM lies in its performance within a fabricated OLED device, where key metrics such as efficiency, brightness, and lifetime determine its potential for real-world applications. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers and scientists working in the field of organic electronics to explore the potential of this compound-derived materials in advancing OLED technology.

References

Application Note: A Scalable Protocol for the Synthesis of 2-(4-Methylphenyl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(4-Methylphenyl)aniline, a key biaryl amine intermediate, is a critical structural motif in numerous pharmaceuticals, organic electronic materials, and agrochemicals. Its synthesis, therefore, requires a robust, efficient, and scalable methodology to meet the demands of drug development and materials science research. Traditional methods for C-N bond formation, such as the Ullmann condensation, often necessitate harsh reaction conditions including high temperatures and stoichiometric amounts of copper, limiting their applicability and scalability[1].

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[2] This reaction offers a versatile and highly efficient pathway under significantly milder conditions, demonstrating broad substrate scope and functional group tolerance.[3][4]

This application note provides a comprehensive guide for the synthesis of this compound, beginning with a validated laboratory-scale protocol and transitioning to a detailed framework for multi-kilogram scale-up. We will address critical process parameters, safety considerations, and purification strategies essential for successful large-scale production. The chosen synthetic route is the Buchwald-Hartwig amination of 2-chloroaniline with 4-iodotoluene, a selection based on reagent availability and the high efficiency of modern palladium catalyst systems.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is the cornerstone of this synthesis. The Buchwald-Hartwig amination stands out as the premier choice for this transformation due to several key advantages over other methods:

  • High Efficiency and Generality: Modern catalyst systems, comprising a palladium source and a specialized phosphine ligand, exhibit high turnover numbers (TONs) and can couple a wide array of aryl halides with various amines.[5]

  • Milder Reaction Conditions: Compared to the high temperatures required for Ullmann-type reactions, Buchwald-Hartwig couplings often proceed at moderate temperatures (80-120 °C), preserving sensitive functional groups.[1]

  • Predictable Mechanism: The catalytic cycle is well-understood, allowing for rational optimization of reaction parameters such as ligand, base, and solvent choice.[2]

The selected reaction is depicted below:

ReactionScheme cluster_product Product r1 2-Chloroaniline plus1 + r2 4-Iodotoluene catalyst Pd Catalyst Base, Solvent, Heat r2->catalyst p1 This compound catalyst->p1

Caption: General reaction scheme for the synthesis.

The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[2]

CatalyticCycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(X)(R₂NH)] oa_complex->amine_coord + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex - Base-H⁺X⁻ (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Laboratory-Scale Synthesis Protocol (Proof-of-Concept)

This protocol outlines the synthesis on a 5-10 gram scale, which is essential for validating the reaction conditions before attempting a large-scale reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity (for 5g scale)Notes
2-Chloroaniline≥98%Sigma-Aldrich4.48 g (35.1 mmol)Toxic; handle in a fume hood.[6]
4-Iodotoluene≥98%Sigma-Aldrich7.65 g (35.1 mmol)Light-sensitive.
XPhos Pd G3 Precatalyst-Sigma-Aldrich297 mg (0.351 mmol)1.0 mol %. Air and moisture stable.
Cesium Carbonate (Cs₂CO₃)≥99%, anhydrousSigma-Aldrich17.1 g (52.7 mmol)Hygroscopic; store in a desiccator.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich70 mLUse from a Sure/Seal™ bottle.
Diethyl EtherACS GradeFisher Scientific~200 mLFor extraction.
Brine (Saturated NaCl solution)-In-house prep~100 mLFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific~10 gFor drying organic layer.
Equipment
3-Neck Round Bottom Flask250 mL-1Oven-dried before use.
Reflux Condenser--1
Magnetic Stir Plate with Heater--1
Nitrogen/Argon Inlet--1For maintaining an inert atmosphere.
Separatory Funnel500 mL-1
Rotary Evaporator--1
Step-by-Step Procedure
  • Reactor Setup: Place a magnetic stir bar into an oven-dried 250 mL three-neck round-bottom flask. Equip the flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under a vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 4-iodotoluene (7.65 g), cesium carbonate (17.1 g), and the XPhos Pd G3 precatalyst (297 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Add anhydrous toluene (70 mL) via syringe. Begin stirring the mixture. Add 2-chloroaniline (4.48 g) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C using an oil bath and maintain vigorous stirring. The mixture will turn dark brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residues, washing the pad with ethyl acetate or toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound. Expected yield: 75-85%.

Scale-Up Protocol and Considerations

Transitioning from a 5-gram to a multi-kilogram scale introduces significant challenges related to mass and heat transfer, reagent handling, and product isolation. This section details the necessary modifications and critical considerations.

Key Scale-Up Adjustments
ParameterLaboratory Scale (5 g)Kilogram Scale (2.5 kg)Rationale for Change
Reactors 250 mL Glass Flask50 L Jacketed Glass ReactorProvides precise temperature control (heating/cooling) and accommodates larger volumes. Mechanical overhead stirring is required for efficient mixing of heterogeneous mixtures.
Catalyst Loading 1.0 mol %0.1 - 0.5 mol %Catalyst cost is a major factor at scale. Optimization studies should be performed to minimize catalyst loading without significantly impacting reaction time or yield. Lowering catalyst loading also simplifies palladium removal.[3]
Solvent Volume ~15 mL / g of limiting reagent~5-10 mL / g of limiting reagentHigher concentrations reduce solvent cost and waste but may increase viscosity and impact mixing. The heat of reaction must be carefully managed at lower solvent volumes.[7]
Base Selection Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)Cs₂CO₃ is expensive. K₂CO₃ is a cheaper alternative, though it may require longer reaction times. NaOtBu is highly effective but poses handling challenges (hygroscopic, flammable solid) and can create a very thick slurry.[8]
Temperature Control External Oil BathInternal Jacket with ThermofluidAn external bath is inefficient for large reactors. A jacketed system provides uniform and responsive temperature control, which is critical for managing potential exotherms.
Work-up Filtration through CeliteCentrifugation or Nutsche Filter-DryerGravity filtration is impractical for large volumes and fine solids. Centrifugation or a filter-dryer allows for efficient separation of solids and washing of the filter cake.
Purification Column ChromatographyCrystallizationChromatography is not economically viable for multi-kilogram quantities. Crystallization is the industry standard for purifying the final product, offering high purity and straightforward isolation.[9]
Kilogram-Scale Production Protocol

This protocol is designed for a target output of approximately 2.5 kg of this compound.

  • Reactor Preparation: Ensure a 50 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is clean, dry, and inerted.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with 4-iodotoluene (3.75 kg, 17.2 mol).

    • Add anhydrous toluene (20 L).

    • Begin agitation and charge potassium carbonate (3.57 kg, 25.8 mol).

    • Charge the XPhos Pd G3 precatalyst (e.g., 0.5 mol %, 72.8 g).

  • Reactant Addition: Slowly add 2-chloroaniline (2.20 kg, 17.2 mol) to the stirred slurry via a pump or addition funnel. A slight exotherm may be observed; control the addition rate to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reactor contents to 110 °C using the jacket. Maintain the temperature and stir vigorously for 12-24 hours.

  • Monitoring: Withdraw samples periodically (using a sample bomb or dip tube) and analyze by HPLC to monitor the consumption of starting materials and the formation of the product. The reaction is complete when <1% of the limiting reagent remains.

  • Cool-down and Quench: Cool the reactor to 20-25 °C. Slowly and carefully add water (10 L) to dissolve the inorganic salts. Caution: Quenching may be exothermic.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Add another 10 L of water to the reactor, stir for 15 minutes, settle, and drain the aqueous layer. Repeat this wash step.

  • Solvent Swap and Crystallization:

    • Distill off the toluene under reduced pressure.

    • Add a suitable crystallization solvent, such as isopropanol or an ethanol/water mixture (~15 L).

    • Heat the mixture to achieve a clear solution (~70-80 °C).

    • Slowly cool the solution to 0-5 °C to induce crystallization. Hold at this temperature for at least 4 hours to maximize yield.

  • Isolation and Drying:

    • Isolate the solid product by centrifugation or filtration on a Nutsche filter.

    • Wash the filter cake with a small amount of cold crystallization solvent.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Caption: Workflow for kilogram-scale production.

Safety and Hazard Management

Scaling up chemical reactions significantly increases potential risks. A thorough safety assessment is mandatory.

  • 2-Chloroaniline: Toxic if swallowed, inhaled, or in contact with skin.[6] It is also a suspected carcinogen.[10] All handling must occur in a well-ventilated area (e.g., fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11] For large quantities, respiratory protection may be necessary.[12]

  • Palladium Catalysts: While not acutely toxic, fine powders can be an inhalation hazard. Handle with care. Residual palladium in the final product is a concern for pharmaceutical applications and must be reduced to ppm levels.[13]

  • Solvents: Toluene is flammable and has associated neurotoxicity. Ensure the reactor is properly grounded to prevent static discharge and operate in a well-ventilated area away from ignition sources.

  • Thermal Hazards: The C-N coupling reaction can be exothermic. The rate of heating and reagent addition must be carefully controlled, especially at the beginning of the reaction. The jacketed reactor provides a crucial safety control for managing the internal temperature.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃)Peaks corresponding to the aromatic protons of both rings and the methyl group singlet. The integration should match the C₁₃H₁₃N structure. A broad singlet for the -NH proton will also be present.
¹³C NMR (CDCl₃)Signals for all 13 unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (183.25 g/mol ).
HPLC A single major peak indicating the purity of the compound (typically >99% after crystallization).
Melting Point A sharp melting point consistent with literature values.

References

Troubleshooting & Optimization

Identifying side products in the synthesis of 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important biaryl amine intermediate. Our goal is to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during its synthesis, thereby enhancing reaction efficiency and final product purity. This guide is structured in a flexible question-and-answer format to directly address the practical challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their characteristic side products?

The synthesis of this compound, a non-symmetrical biaryl amine, is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of reaction dictates the likely impurity profile.

  • Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for forming the crucial carbon-carbon bond.[1][2] The typical reactants are an ortho-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) and 4-methylphenylboronic acid (or its ester equivalent).[1] The primary side products in this reaction stem from unwanted reactivity of the boronic acid and the aryl halide.[3]

  • Buchwald-Hartwig Amination: While known for creating C-N bonds, this reaction can be employed to synthesize the target molecule by coupling an amine source with a pre-formed biaryl halide (e.g., 2-halo-4'-methylbiphenyl).[4][5][6] However, this is a less direct route. Side reactions often involve the aryl halide and can include hydrodehalogenation.[4][7][8]

  • Classical Routes (Nitration/Reduction): An older approach involves the nitration of 4-methylbiphenyl, followed by the reduction of the nitro group. This route's primary impurities are typically regioisomers formed during the nitration step and incompletely reduced intermediates (e.g., nitroso or hydroxylamine species).

This guide will focus on the prevalent palladium-catalyzed methods, as their side products are often more complex to identify and control.

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination (Indirect) 2-Bromoaniline 2-Bromoaniline Pd_Catalyst_S Pd Catalyst Base 2-Bromoaniline->Pd_Catalyst_S 4-Methylphenylboronic Acid 4-Methylphenylboronic Acid 4-Methylphenylboronic Acid->Pd_Catalyst_S Product_S This compound Pd_Catalyst_S->Product_S 2-Halo-4'-methylbiphenyl 2-Halo-4'-methylbiphenyl Pd_Catalyst_B Pd Catalyst Base 2-Halo-4'-methylbiphenyl->Pd_Catalyst_B Amine_Source Amine Source (e.g., LiN(TMS)2) Amine_Source->Pd_Catalyst_B Product_B This compound Pd_Catalyst_B->Product_B

Diagram 1. Common Pd-catalyzed routes to this compound.
Q2: In my Suzuki-Miyaura reaction, I'm observing a significant byproduct with a mass of 182.28 g/mol . What is this impurity?

This byproduct is almost certainly 4,4'-dimethylbiphenyl , the result of boronic acid homocoupling.[9][10] This is one of the most common side reactions in Suzuki-Miyaura couplings.

  • Causality & Mechanism: Homocoupling is primarily driven by two factors:

    • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[11][12] Rigorous exclusion of oxygen is necessary to suppress this pathway.[10]

    • Pd(II) Precatalysts: If you use a Pd(II) source like Pd(OAc)₂, the initial reduction to the catalytically active Pd(0) can be inefficient. A common side reaction during this reduction is the stoichiometric coupling of two boronic acid molecules, which reduces Pd(II) to Pd(0) but consumes your starting material.[10][11]

Q3: My reaction mixture contains aniline and toluene, which were not added as reagents. What is their origin?

The presence of aniline and toluene points towards two distinct side reactions: hydrodehalogenation and protodeborylation , respectively.

  • Aniline (from Hydrodehalogenation): This side product forms when the starting aryl halide (e.g., 2-bromoaniline) is reduced, replacing the halogen with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings and can be particularly problematic in Buchwald-Hartwig aminations through a β-hydride elimination pathway.[4] In Suzuki reactions, sources of palladium hydride species, sometimes formed from solvents or additives, can lead to this reduction.

  • Toluene (from Protodeborylation): Boronic acids can be unstable under certain conditions, especially in the presence of water or protic solvents, leading to the cleavage of the C-B bond and its replacement with a C-H bond.[11] This converts your 4-methylphenylboronic acid into toluene, which is then inert to the cross-coupling reaction, reducing the overall yield.

Side_Reactions Product Desired Product: This compound Main_Cycle Main_Cycle Main_Cycle->Product Reductive Elimination Homocoupling Homocoupling (O2 or Pd(II) mediated) Homocoupled_Product Side Product: 4,4'-Dimethylbiphenyl Homocoupling->Homocoupled_Product Boronic_Acid Boronic_Acid Boronic_Acid->Homocoupling Hydrodehalogenation Hydrodehalogenation ([Pd]-H species) Hydrodehalogenation->Main_Cycle Competes with Oxidative Addition HDH_Product Side Product: Aniline Hydrodehalogenation->HDH_Product Aryl_Halide Aryl_Halide Aryl_Halide->Hydrodehalogenation

Diagram 2. Competing side reactions in the synthesis of this compound.
Q4: What other, less obvious, impurities should I be aware of?

Beyond the major byproducts, several other species can contaminate your final product. These often originate from the catalyst system or are present as impurities in the starting materials.

  • Phosphine Oxides: If phosphine-based ligands are used (e.g., PPh₃, SPhos), they can be oxidized during the reaction to form the corresponding phosphine oxides. These are often high-boiling, polar compounds that can complicate purification.

  • Isomeric Products: Impurities such as 3-(4-methylphenyl)aniline or 4-(4-methylphenyl)aniline can arise if your 2-haloaniline starting material is contaminated with its corresponding meta- or para-isomers. Always verify the purity of starting materials by a reliable analytical method (e.g., GC-MS or NMR).

  • Unreacted Starting Materials: Incomplete reactions will lead to the carryover of 2-haloaniline and 4-methylphenylboronic acid (or its dehydrated trimer, a boroxine) into the workup.

Troubleshooting Guides
Issue 1: High levels of 4,4'-dimethylbiphenyl (homocoupling product) are detected.
  • Primary Cause: Presence of dissolved oxygen or inefficient in-situ reduction of a Pd(II) precatalyst.[10][12]

  • Troubleshooting Protocol:

    • Improve Degassing: Do not rely solely on a brief nitrogen blanket. Sparge the solvent with an inert gas (nitrogen or argon) for at least 30-60 minutes before adding the catalyst and reagents. Maintain a positive inert gas pressure throughout the reaction.

    • Switch Catalyst: Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable Pd(II) precatalyst (like a Buchwald G3 or G4 precatalyst) that is designed for clean and efficient in-situ generation of the active Pd(0) species.[11]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can sometimes facilitate side reactions.

Issue 2: Significant formation of aniline (hydrodehalogenation byproduct).
  • Primary Cause: Unwanted reduction of the aryl halide, often mediated by palladium hydride species.

  • Troubleshooting Protocol:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands often accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[13] Experiment with ligands like SPhos or XPhos.

    • Base and Solvent Choice: The reaction environment can influence the formation of hydride species. Screen different bases (e.g., K₃PO₄ vs. Cs₂CO₃) and ensure the use of high-purity, anhydrous solvents.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Data & Analytical Protocols
Summary of Potential Side Products
Impurity/Side ProductStructureMolecular Weight ( g/mol )Likely Origin
4,4'-Dimethylbiphenyl 4-Me-Ph-Ph-4-Me182.26Boronic Acid Homocoupling[9]
Aniline Ph-NH₂93.13Hydrodehalogenation of 2-haloaniline[4]
Toluene Ph-Me92.14Protodeborylation of boronic acid[11]
Biphenyl Ph-Ph154.21Homocoupling of phenylboronic acid (if present as impurity)
Triphenylphosphine Oxide O=P(Ph)₃278.28Oxidation of triphenylphosphine ligand
Protocol: Impurity Profiling by LC-MS

This protocol provides a general method for separating and identifying potential impurities in a crude reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of Acetonitrile/Water 1:1).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weights (as [M+H]⁺) of the target product (184.25) and the key side products listed in the table above (183.26 for homocoupling, 94.13 for aniline, etc.).[14]

    • Compare retention times and mass spectra with authentic standards if available for unambiguous identification.

References

Optimizing reaction conditions for Buchwald-Hartwig amination of aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Buchwald-Hartwig Amination

To our valued researchers,

Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthetic chemistry for C-N bond formation, its success is highly dependent on the careful orchestration of multiple components.[1][2] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions, ensuring robust and reproducible results.

We will move beyond simple procedural lists to explore the why behind each experimental choice, grounding our recommendations in the fundamental principles of the catalytic cycle.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent challenges and can stem from several sources. Let's diagnose the potential causes systematically.

Question: My reaction shows no or very low conversion. Where should I start?

Answer: Low conversion is often a result of an inactive catalyst, poor reagent quality, or suboptimal reaction conditions. Here is a checklist to identify the culprit:

  • Catalyst Activity is Paramount: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) or Pd(0) precatalyst.[3][4] Inefficient generation of the active LPd(0) is a common failure point.[3]

    • Using Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These require reduction to Pd(0), often by the amine or phosphine ligand.[3][4] This step can be unreliable. Consider pre-activating the catalyst or switching to a modern precatalyst.

    • Using Pd(0) Sources (e.g., Pd₂(dba)₃): While better, the dissociation of ligands like dba can sometimes affect catalyst performance.[5]

    • Recommended Solution: Use a well-defined palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts). These are air-stable and generate the active LPd(0) species cleanly and efficiently upon exposure to a base, leading to more reproducible results.[3]

  • Inert Atmosphere and Reagent Purity: The Pd(0) catalyst is sensitive to oxygen.

    • Technique: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed.[6] Use of standard Schlenk techniques or a glovebox is highly recommended.[2]

    • Reagents: Use anhydrous solvents and ensure your amine and aryl halide are pure.[2] Water isn't always detrimental and is sometimes added intentionally, but its presence should be controlled.[4]

  • Solubility Issues: Poor solubility of the base or starting materials is an often-underestimated cause of failure.[7]

    • Observation: If you see the inorganic base clumped at the bottom of the flask, it's not participating effectively in the reaction.[3]

    • Solutions:

      • Increase agitation speed to ensure good mixing.[3]

      • Consider grinding the inorganic base (e.g., K₃PO₄, Cs₂CO₃) to a fine powder before use.[3]

      • Screen different solvents or use a co-solvent system to improve solubility. Common solvents include toluene, dioxane, THF, and t-BuOH.[3][4]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your GC-MS indicates side reactions are occurring. Identifying these products is key to solving the problem.

Question: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1][8] It typically arises from a β-hydride elimination pathway from the palladium-amido intermediate.[1]

  • Mechanism Insight: The rate of reductive elimination (forming your product) must be faster than the rate of β-hydride elimination (forming the side product).

  • Solutions:

    • Ligand Choice: This is the most critical factor. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the reductive elimination step, outcompeting β-hydride elimination.[1][9] The steric bulk favors the monoligated palladium species, which increases the rate of the desired reaction steps.[1]

    • Amine Concentration: Ensure you are using a slight excess of the amine (typically 1.1-1.5 equivalents).

Question: My reaction is producing a diarylamine as a major byproduct when I'm trying to make a primary aniline. How can I improve selectivity?

Answer: The formation of a diarylamine (Ar₂NH) from a primary arylamine product (ArNH₂) is a common selectivity challenge, especially when using ammonia or its surrogates.[10][11] The primary amine product can be more reactive than the starting amine under the reaction conditions.

  • Solutions:

    • Specialized Ligands: The development of specific ligands has been crucial to solving this problem. For example, the KPhos ligand was specifically designed to suppress the formation of diarylamine side products when using aqueous ammonia.[10]

    • Ammonia Surrogates: Historically, reagents like benzophenone imine were used as ammonia equivalents, with the primary amine being released after hydrolysis.[1]

    • Use Ammonium Salts: Using ammonium sulfate as the ammonia source can improve selectivity for the primary amine, especially with aryl chlorides.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my specific substrates?

The choice of ligand is arguably the most critical parameter and is highly dependent on the nature of your amine and aryl halide.[3] There is no single "best" ligand; the goal is to match the ligand to the coupling partners.

  • General Principle: Bulky and electron-rich dialkylbiaryl phosphine ligands are the modern standard, promoting the crucial oxidative addition and reductive elimination steps.[1][9]

  • Guideline Table:

Amine TypeRecommended Ligand ClassSpecific ExamplesRationale
Primary Aliphatic/Aryl AminesBulky BiarylphosphinesBrettPhos, tBuBrettPhosDesigned to overcome challenges with primary amines and amides.[4]
Secondary AminesBulky BiarylphosphinesRuPhos, XPhosHighly active for a broad range of secondary amines.[1][4]
Sterically Hindered AminesBulky BiarylphosphinesXPhos, t-BuXPhosThe steric bulk facilitates coupling of challenging, bulky substrates.[3][12]
Heterocyclic AminesBulky BiarylphosphinesDavePhos, tBuXPhosEffective for coupling various NH-containing heterocycles like indoles and indazoles.[4]

Q2: Which base should I use? Does it matter if I use a strong or weak base?

The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, which precedes reductive elimination.[5] The choice between a strong or weak base depends heavily on the functional group tolerance of your substrates.[3][7]

BaseTypepKaH (approx.)AdvantagesDisadvantages
NaOtBu, KOtBu Strong19Allows for high reaction rates and low catalyst loadings.[4] Very common and effective.[13]Incompatible with base-sensitive functional groups like esters and nitro groups.[4]
LHMDS Strong26Useful for substrates with protic functional groups (e.g., -OH).[4]Solid is air-sensitive; can be incompatible with some groups at high temperatures.[4]
Cs₂CO₃, K₃PO₄ Weak10-12Excellent functional group tolerance.[3][4] Economical and effective for many systems.Often requires higher temperatures and catalyst loadings. Can be difficult to stir on a large scale.[4]

Q3: What is the general reactivity trend for aryl halides?

Contrary to many other cross-coupling reactions, the reactivity order for aryl halides in the Buchwald-Hartwig amination is not always straightforward.

  • General Reactivity Order: Ar-Br > Ar-Cl > Ar-I > Ar-OTf[3]

  • The "Iodide Problem": While aryl iodides undergo oxidative addition readily, the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[1][4] This effect is more pronounced in polar solvents. Running reactions with aryl iodides in nonpolar solvents like toluene is often beneficial.[4]

  • Aryl Chlorides: Once considered challenging substrates, the development of bulky, electron-rich phosphine ligands has made the amination of aryl chlorides routine.[6][14]

Visualizing the Process

Understanding the mechanism and the interplay of variables is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 LPd(0) OA_Complex L(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition Amine_Complex L(Ar)Pd(II)(X)(HNR¹R²) OA_Complex->Amine_Complex Amine Coordination Amido_Complex L(Ar)Pd(II)-NR¹R² Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product Amine_Complex->Amido_Complex Deprotonation (Base) BaseH Base-H⁺ + X⁻ Amine_Complex->BaseH ArX Ar-X ArX->OA_Complex Amine HNR¹R² Amine->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Flowchart

When a reaction fails, a logical progression of checks can quickly isolate the issue.

Troubleshooting_Flowchart start Reaction Start (Low/No Conversion) check_catalyst Is the catalyst active? (Using precatalyst? Inert atm?) start->check_catalyst check_reagents Are reagents pure & dry? Is the base soluble? check_catalyst->check_reagents Yes failure Consult Specialist/ Re-evaluate Route check_catalyst->failure No (Switch to precatalyst, improve technique) check_conditions Is temperature appropriate? Is agitation sufficient? check_reagents->check_conditions Yes check_reagents->failure No (Purify reagents, change solvent) check_ligand Is the ligand appropriate for the substrate? check_conditions->check_ligand Yes check_conditions->failure No (Increase temp, increase stirring) success Reaction Optimized check_ligand->success Yes check_ligand->failure No (Screen new ligands)

Caption: A decision tree for troubleshooting low conversion issues.

General Experimental Protocol

This protocol serves as a robust starting point. Optimization for your specific substrates is essential.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • Preparation: To an oven-dried reaction vial or flask containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it now via syringe. If it is a solid, it can be added in step 1.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Preventing degradation of 2-(4-Methylphenyl)aniline during workup and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(4-Methylphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, workup, and storage of this compound. Our goal is to ensure the integrity and stability of your materials throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My freshly isolated this compound has started to develop a darker color upon standing in the lab. What is causing this discoloration?

A1: The discoloration of this compound, like many aromatic amines, is primarily due to oxidation.[1] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate the formation of colored impurities. The amino group is susceptible to oxidation, which can lead to the formation of highly conjugated systems, such as quinone-imine type structures, that absorb visible light and appear colored.

Q2: I'm observing poor recovery of my compound after an aqueous workup. What are the likely causes and how can I improve it?

A2: Poor recovery during aqueous workup of aromatic amines can stem from a few factors. Since amines are basic, they can be protonated in acidic or even neutral aqueous solutions, increasing their water solubility and leading to loss in the aqueous layer.[2] Emulsion formation during extraction is another common issue. To improve recovery, ensure the aqueous layer is sufficiently basic (pH > 9-10) before extraction with an organic solvent. If emulsions form, adding brine (saturated NaCl solution) can help to break them.

Q3: Can I store this compound as a solution? If so, what is the best solvent and what are the recommended conditions?

A3: Yes, storing this compound as a solution can be a viable option, particularly for short-term use. The choice of solvent is critical. Aprotic, non-polar solvents that are free of peroxides, such as toluene or hexane, are generally preferred. It is crucial to use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store the solution in an amber vial under an inert atmosphere and at a reduced temperature (2-8°C) to minimize degradation.[3]

Q4: What are the primary degradation products I should be looking for, and what analytical techniques are best to detect them?

A4: The primary degradation products are typically various oxidation products. These can include N-oxides, hydroxylamines, and polymeric materials formed from radical coupling reactions. More complex degradation can lead to ring-opening products under harsh conditions.[4][5][6]

For analysis, a combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to visually check for the appearance of more polar, colored impurities.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your compound and detecting minor degradation products. A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[7][8][9] Derivatization may be necessary to improve the volatility of some degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on major degradation products if they can be isolated in sufficient quantity.

Troubleshooting Guides

Issue 1: Rapid Discoloration During Workup

Symptoms: The organic layer containing the product darkens significantly during extraction or solvent removal.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Air Oxidation The amine is readily oxidized by atmospheric oxygen, a process that can be accelerated by trace metal impurities.Perform the workup under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for extraction and washing.
Acidic Conditions Residual acid from the reaction can protonate the amine, making it more susceptible to certain degradation pathways.Neutralize the reaction mixture thoroughly with a suitable base (e.g., sodium bicarbonate, sodium carbonate) before extraction. Wash the organic layer with a dilute basic solution.
Elevated Temperature Heat from a rotary evaporator can accelerate oxidation.Remove the solvent under reduced pressure at the lowest possible temperature.
Issue 2: Compound Degradation During Long-Term Storage

Symptoms: A previously pure, solid sample darkens over time, and analytical data (e.g., HPLC, NMR) shows the presence of new impurities.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Exposure to Air and Light Oxygen and UV light can promote radical-mediated degradation pathways.Store the solid compound in an amber glass vial under an inert atmosphere (e.g., backfilled with argon). For enhanced protection, seal the vial with paraffin film.
Inappropriate Temperature Higher temperatures increase the rate of chemical reactions, including degradation.[12]Store the compound in a refrigerator or freezer (typically 2-8°C or -20°C). Ensure the container is well-sealed to prevent moisture condensation upon removal.
Presence of Catalytic Impurities Trace metals or other reactive species can catalyze degradation.If possible, recrystallize or purify the compound by column chromatography to remove impurities before long-term storage.

Experimental Protocols

Protocol 1: Optimized Workup Procedure for this compound
  • Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction with deionized water.

    • Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH of the aqueous layer is > 9. Test with pH paper.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that has been previously deoxygenated by bubbling with nitrogen for 15-20 minutes.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with deoxygenated brine to help remove water and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator at a bath temperature no higher than 30-40°C.

  • Final Product Handling:

    • Once the solvent is removed, immediately place the product under a high vacuum to remove residual solvent.

    • Break the vacuum with an inert gas (nitrogen or argon) before storing.

Protocol 2: Best Practices for Long-Term Storage
  • Sample Preparation:

    • Ensure the this compound is as pure as possible and completely dry. Residual solvents can contain dissolved oxygen.

  • Packaging:

    • Place the solid compound in a clean, dry amber glass vial.

    • Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace the air.

    • Quickly cap the vial tightly. For added security, wrap the cap and neck of the vial with paraffin film.

  • Storage Conditions:

    • Store the sealed vial in a refrigerator at 2-8°C.[3] For very long-term storage (months to years), storage in a freezer at -20°C is recommended.

    • When removing from cold storage, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the compound.

Visualizing Degradation and Prevention

Degradation_Pathway A This compound (Pure) B Oxidized Intermediates (e.g., Radicals, N-oxides) A->B O2, Light, Heat C Colored Impurities (e.g., Quinone-imines) B->C Further Oxidation/ Rearrangement D Polymeric Byproducts B->D Coupling Reactions

Prevention_Workflow cluster_workup Workup cluster_storage Storage Workup_Start Reaction Mixture Neutralize Neutralize (pH > 9) Workup_Start->Neutralize Extract Extract with Deoxygenated Solvent Neutralize->Extract Dry Dry & Concentrate (Low Temp) Extract->Dry Store_Solid Store Solid in Amber Vial Dry->Store_Solid Purified Product Inert_Atm Flush with Ar/N2 Store_Solid->Inert_Atm Seal Seal & Wrap Inert_Atm->Seal Cold_Store Store at 2-8°C or -20°C Seal->Cold_Store

References

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst-related challenges in the synthesis of aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic hydrogenation of nitroaromatics and other related methodologies. As specialists in the field, we understand that catalyst performance is paramount to achieving high yields, selectivity, and process efficiency. This resource provides in-depth, field-proven insights into common catalyst deactivation issues, offering a structured, question-and-answer-based approach to troubleshooting and prevention.

Introduction: The Inevitable Challenge of Catalyst Decay

In an ideal chemical process, a catalyst would function indefinitely. However, in practice, all catalysts inevitably lose activity and/or selectivity over time.[1] This deactivation is a critical issue in the industrial production of aniline, where processes are often run continuously and catalyst longevity directly impacts economic viability.[2][3] The primary route to aniline synthesis is the catalytic hydrogenation of nitrobenzene, a process susceptible to several deactivation mechanisms.[2][4] Understanding the root causes of deactivation is the first step toward effective mitigation and regeneration. This guide will walk you through the most common failure modes—poisoning, fouling (coking), thermal degradation, and leaching—providing not just the "what" but the critical "why" behind each phenomenon and troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Catalyst Poisoning

Catalyst poisoning refers to the strong chemisorption of impurities or byproducts onto the active sites of the catalyst, leading to a rapid or gradual loss of activity.[4][5][6]

Question 1: My catalyst's activity dropped sharply after introducing a new batch of nitrobenzene. What is the likely cause and how can I confirm it?

Answer: A sudden drop in activity strongly suggests the presence of a potent catalyst poison in your feedstock.[7] Common poisons for hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) include compounds containing sulfur, halogens, phosphorus, and heavy metals.[5][6][8][9] These substances can bond strongly to the active metal sites, rendering them inaccessible to the reactants.[9][10]

Causality Explained: The active sites on a heterogeneous catalyst (e.g., Pd/C) are electron-rich metal centers. Poisons are typically Lewis bases (compounds with lone pairs of electrons) that form strong dative bonds with these metal sites. The strength of this bond is often significantly greater than the adsorption energy of the reactants, leading to effective and often irreversible blocking of the active site.[10] For instance, sulfur compounds can poison noble metal catalysts at concentrations as low as a few parts per billion (ppb).[1]

Troubleshooting Protocol:

  • Feedstock Analysis:

    • Action: Analyze your new batch of nitrobenzene for common poisons.

    • Techniques:

      • Elemental Analysis (ICP-MS/OES): To detect heavy metals like lead, arsenic, or mercury.

      • Gas Chromatography with a Sulfur-Specific Detector (GC-SCD): To identify and quantify sulfur-containing impurities (e.g., thiophenes, mercaptans).

      • Ion Chromatography: To detect halide impurities.

  • Solvent and Reagent Purity Check: Ensure all solvents and other reagents are of high purity and free from potential poisons.[11][12]

  • Implement a Guard Bed: A guard bed is a small, sacrificial pre-reactor column containing a high-activity adsorbent or a less expensive catalyst. Its purpose is to capture poisons from the feedstock before they reach the main catalytic reactor, thereby extending the life of the primary catalyst.[7]

Preventative Measures:

  • Always qualify new batches of raw materials for purity.

  • If feedstock contamination is a recurring issue, incorporate a purification step (e.g., distillation, adsorption) prior to the reaction.

  • Design catalysts with protective coatings or modified active sites to enhance poison resistance.[10][13]

Question 2: I'm observing a gradual decline in catalyst activity over several runs, even with high-purity starting materials. Could byproducts be poisoning the catalyst?

Answer: Yes, this is a common scenario. In aniline synthesis via nitrobenzene hydrogenation, certain reaction intermediates or byproducts can act as catalyst poisons.[7] For example, nitrosobenzene and phenylhydroxylamine are intermediates that can strongly adsorb on the catalyst surface. Additionally, nitrogen-containing heterocycles, which can form under certain conditions, are known poisons for many metal catalysts.[5]

Troubleshooting Workflow:

G cluster_0 Problem: Gradual Activity Loss cluster_1 Investigation cluster_2 Hypothesis & Action cluster_3 Resolution start Gradual Decrease in Conversion/Yield analyze Analyze Reaction Mixture (GC-MS, HPLC) for Intermediates/Byproducts start->analyze conditions Review Reaction Conditions (Temp, Pressure, H2:Substrate Ratio) start->conditions high_intermediate High Intermediate Concentration? analyze->high_intermediate suboptimal_cond Suboptimal Conditions? conditions->suboptimal_cond optimize Optimize Conditions: - Increase H2 Pressure - Adjust Temperature - Modify Flow Rate high_intermediate->optimize Yes catalyst_mod Consider Catalyst Modification: - Change Support - Add Promoter high_intermediate->catalyst_mod No suboptimal_cond->optimize Yes suboptimal_cond->catalyst_mod No resolved Catalyst Stability Improved optimize->resolved catalyst_mod->resolved

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Category 2: Fouling and Coking

Fouling is the physical deposition of substances on the catalyst surface, blocking pores and active sites. In many hydrocarbon and aromatic processes, this material is carbonaceous and referred to as "coke".[1][4]

Question 3: My gas-phase hydrogenation reactor is showing an increased pressure drop and decreased activity. Is this coking, and what causes it?

Answer: An increased pressure drop across a fixed-bed reactor is a classic symptom of fouling or coking. In the gas-phase hydrogenation of nitrobenzene to aniline, coke formation is a significant cause of deactivation.[14] Nitrobenzene itself has been identified as a coke precursor.[14]

Causality Explained: At elevated temperatures, aromatic molecules like nitrobenzene and aniline can undergo complex condensation and polymerization reactions on the catalyst surface, particularly on acidic support materials. These reactions form heavy, carbon-rich deposits (coke) that physically block the catalyst's pores and encapsulate the active metal sites, preventing reactant access.[14] The activation energy for coking is often higher than that of the desired hydrogenation reaction, meaning that high temperatures and localized "hot spots" in the reactor can dramatically accelerate coke formation.[14]

Troubleshooting Protocol:

  • Confirm Coking:

    • Action: Perform a Temperature Programmed Oxidation (TPO) or elemental analysis (CHN) on the spent catalyst.

    • Expected Result: A significant release of CO2 during TPO or a high carbon content from elemental analysis confirms the presence of coke.

  • Optimize Reaction Conditions:

    • Temperature: Since high temperatures accelerate coking, it's crucial to avoid hot spots. Ensure uniform temperature distribution in the reactor. Operating at the lowest possible temperature that still provides acceptable conversion can extend catalyst life.[14][15]

    • Hydrogen-to-Nitrobenzene Ratio: A high excess of hydrogen can help suppress coke formation by promoting hydrogenation over polymerization pathways.[14]

  • Catalyst Selection: The nature of the catalyst support plays a role. Less acidic supports can sometimes mitigate coking.

Regeneration of Coked Catalysts: Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits in a dilute stream of air or oxygen.

Regeneration StepKey ParametersPurpose
Inert Purge High-flow N₂ or Ar, elevated temperatureRemove adsorbed reactants and products.
Oxidation (Coke Burn-off) Dilute O₂ in N₂ (0.5-2% O₂), controlled temperature rampBurn off coke to CO₂. Temperature control is critical to avoid thermal damage (sintering) to the catalyst.
Reduction H₂ stream, controlled temperatureRe-reduce the oxidized active metal sites to their active metallic state.

Caution: Improperly controlled coke burn-off can lead to severe thermal degradation of the catalyst.

Category 3: Thermal Degradation and Sintering

Thermal degradation involves changes to the catalyst structure due to exposure to high temperatures, which are not caused by poisoning or fouling.[1] The most common form is sintering , the agglomeration of small metal crystallites into larger ones, resulting in a loss of active surface area.

Question 4: My reaction selectivity is decreasing at higher operating temperatures, with more over-hydrogenation byproducts. Is my catalyst degrading?

Answer: Yes, a loss of selectivity at elevated temperatures is a strong indicator of changes in the catalyst's properties, potentially due to thermal degradation.[15][16] For aniline synthesis, operating at temperatures above 100°C to improve heat recovery can compromise aniline selectivity, leading to the formation of over-hydrogenated products like cyclohexylamine.[15][16][17]

Causality Explained: Sintering is a thermodynamically driven process where the system seeks to minimize its surface energy. At high temperatures, metal atoms on the surface of the catalyst become more mobile and can migrate, causing small particles to coalesce into larger ones. This reduces the total active surface area, leading to a drop in activity. Furthermore, the change in particle size and morphology can alter the catalyst's selectivity by favoring different reaction pathways.[1]

Troubleshooting and Prevention:

Caption: Mechanism of thermal degradation (sintering).

  • Temperature Control: Strictly control the reactor temperature and avoid any excursions or hot spots. The hydrogenation of nitrobenzene is highly exothermic, making efficient heat removal critical.[2][14]

  • Catalyst Design:

    • Support Interaction: Choose catalyst supports that have strong interactions with the metal particles, which can "anchor" them and inhibit migration.

    • Promoters: Incorporate thermal stabilizers or promoters into the catalyst formulation.

  • Process Design: For highly exothermic reactions, consider reactor designs that offer better heat management, such as slurry reactors or microchannel reactors.

CatalystTypical Operating Temp. (°C)Susceptibility to Sintering
Pd/C 60-180[15]Moderate to High
Raney Ni 50-150High
Cu-based 250-350 (gas phase)[14]Moderate
Pt/Al₂O₃ 100-200Moderate
Category 4: Leaching

Leaching is the dissolution of the active catalytic species from the solid support into the liquid reaction medium. This is a particular concern in liquid-phase reactions.[2][14]

Question 5: I am recovering my heterogeneous catalyst after a liquid-phase reaction, but its activity is much lower upon reuse. I also detect traces of the metal in my product. Is my catalyst leaching?

Answer: The combination of decreased activity upon reuse and the detection of metal in your product are classic signs of catalyst leaching.[3] Leaching not only deactivates the catalyst by removing the active component but also contaminates your product, which is a major concern in pharmaceutical applications.

Causality Explained: The reaction medium (solvents, reactants, products, or impurities) can react with the active metal, forming soluble metal complexes that detach from the support.[2] For palladium catalysts, nitrobenzene itself can act as an oxidizing agent, leading to the formation of soluble palladium ions which then leach into the solution.[2][3]

Troubleshooting Protocol:

  • Confirm Leaching:

    • Action: Filter the catalyst out of the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If the reaction continues to progress, it indicates that a soluble, active form of the catalyst is present in the solution.

    • Analysis: Use ICP-MS or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal in your product solution.

  • Modify Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence leaching. Experiment with different solvents.

    • pH Control: The pH of the reaction medium can affect the stability of the metal on its support.

  • Catalyst Immobilization:

    • Improve the anchoring of the metal to the support. This can be achieved through stronger chemical bonding (e.g., using supports with chelating functionalities) or by encapsulating the metal particles.

References

Resolving peak tailing in HPLC analysis of aromatic amines

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Peak Tailing in HPLC: A Troubleshooting Guide for Researchers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of aromatic amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for aromatic amine analysis?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] This is particularly common when analyzing basic compounds like aromatic amines.[1][2] This asymmetry is problematic as it can obscure smaller, nearby peaks, lead to inaccurate peak integration, and compromise the overall accuracy and reproducibility of your quantitative analysis.[3]

Q2: What are the most common causes of peak tailing for aromatic compounds in HPLC?

The primary causes of peak tailing can be broadly categorized into chemical interactions and physical or instrumental effects.[4][5]

  • Chemical Causes:

    • Secondary Silanol Interactions: Aromatic amines can engage in strong secondary interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][6] This unwanted interaction acts as a secondary retention mechanism, leading to significant peak tailing.[3][7]

    • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your aromatic amine, a mixture of its ionized and non-ionized forms will exist, causing peak distortion.[8][9] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups, increasing these undesirable interactions.[8][10]

    • Inadequate Buffering: An insufficient buffer concentration or a buffer with a pKa outside the desired pH range can result in unstable pH conditions, contributing to peak tailing.

  • Physical and Instrumental Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion that often manifests as tailing.[11][12]

    • Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing, which is especially noticeable for early-eluting peaks.[5][13][14]

    • Column Contamination and Degradation: The accumulation of contaminants on the column frit or packing material can lead to peak distortion.[15] Voids in the column packing bed are also a common cause of tailing.[4]

In-Depth Troubleshooting Guide

Part 1: Diagnosing the Problem

A systematic approach is crucial for efficiently identifying the root cause of peak tailing. The following flowchart provides a logical workflow for your troubleshooting process.

G start Peak Tailing Observed for Aromatic Amine q1 Is the tailing observed for all peaks or just the aromatic amine? start->q1 all_peaks Tailing on All Peaks q1->all_peaks All Peaks amine_only Tailing on Amine Peak Only q1->amine_only Amine Only check_system Suspect Systemic Issue: - Extra-column volume - Column void/contamination - Column overload all_peaks->check_system check_chemistry Suspect Chemical Interaction: - Silanol interactions - Inappropriate mobile phase pH amine_only->check_chemistry fix_system Action: 1. Check fittings & tubing length. 2. Flush or replace column. 3. Reduce injection concentration/volume. check_system->fix_system q2 Is mobile phase pH > 2 units away from analyte pKa? check_chemistry->q2 ph_ok Yes q2->ph_ok Yes ph_bad No q2->ph_bad No q3 Is a high-purity, end-capped column being used? ph_ok->q3 adjust_ph Action: Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. ph_bad->adjust_ph col_ok Yes q3->col_ok Yes col_bad No q3->col_bad No additives Consider Mobile Phase Additives: - Competing base (e.g., TEA) - Ion-pairing agent col_ok->additives change_col Action: Switch to a modern, high-purity 'Type B' silica column with end-capping. col_bad->change_col G cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Ionized Silanol (Si-O⁻) Amine Protonated Aromatic Amine (R-NH₃⁺) Amine->Si-OH Strong Electrostatic Interaction (Causes Peak Tailing)

References

Technical Support Center: Optimizing Solvent and Base Selection for C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical parameters of solvent and base selection. The following content is structured to address specific issues you may encounter, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during C-N coupling reactions and offers a systematic approach to resolving them.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges in C-N coupling. A systematic diagnosis is key to identifying the root cause.

Diagnostic Workflow
  • Assess Solubility: A primary, yet often overlooked, reason for failure is the poor solubility of the inorganic base in the reaction solvent.[1] If the base is not at least partially soluble, it cannot effectively deprotonate the amine or the catalyst-amine adduct.

  • Evaluate Base Strength: The pKa of the base's conjugate acid is a critical parameter. Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can lead to substrate decomposition if sensitive functional groups are present.[1][2][3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer greater functional group tolerance but may require higher temperatures.[2]

  • Consider Catalyst Inhibition: Certain species can inhibit the catalyst. For instance, in Buchwald-Hartwig reactions using aryl iodides, the iodide formed can precipitate the palladium catalyst, taking it out of the catalytic cycle.[2]

  • Check for Catalyst Poisoning: Functional groups such as azo groups can poison the palladium catalyst.[4] Ensure all reagents and solvents are pure and dry.

Solutions
  • Solvent Screening: If solubility is suspected to be an issue, screen a range of solvents. Toluene is a common starting point, but ethers like 1,4-dioxane or tetrahydrofuran (THF) are also frequently used.[3] For particularly insoluble substrates or bases, more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed, though they can also influence catalyst stability and selectivity.[3]

  • Base Screening: If the initial base choice is ineffective, screen a panel of bases with varying strengths and properties. For base-sensitive substrates, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or a combination of an organic base (e.g., DBU) with an inorganic one.[1][2]

  • Ligand Optimization: While this guide focuses on solvents and bases, the ligand choice is intrinsically linked. Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination, the final step in many C-N coupling catalytic cycles.

Problem 2: Side Product Formation (e.g., Hydrodehalogenation, Biaryl Formation)

The formation of undesired side products can significantly reduce the yield of the desired C-N coupled product.

Diagnostic Workflow
  • Analyze Reaction Byproducts: Use techniques like GC-MS or LC-MS to identify the major side products. Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction.

  • Evaluate Reaction Conditions: High temperatures and overly strong bases can promote side reactions.

  • Consider Nucleophile Reactivity: If the amine nucleophile is particularly hindered or electronically poor, the desired coupling may be slow, allowing side reactions to compete.

Solutions
  • Lower Reaction Temperature: If possible, reducing the reaction temperature can minimize the rates of side reactions.

  • Optimize the Base: A switch to a weaker or more sterically hindered base can sometimes suppress side reactions.

  • Solvent Choice: The solvent can influence the relative rates of competing reaction pathways. For example, in some palladium-catalyzed couplings, polar aprotic solvents can alter the selectivity of oxidative addition.[5][6][7]

Problem 3: Substrate Decomposition

Certain functional groups are sensitive to the basic and thermal conditions often employed in C-N coupling reactions.

Diagnostic Workflow
  • Identify Sensitive Functional Groups: Esters, nitro groups, and some protecting groups can be labile under strongly basic conditions.[4]

  • Monitor Starting Material Consumption: If the starting material is consumed but little to no product is formed, decomposition is a likely culprit.

Solutions
  • Use Weaker Bases: This is the most direct solution. Bases like K₃PO₄, Cs₂CO₃, or even organic bases like DBU are milder alternatives to alkoxides.[2]

  • Lower Reaction Temperature: As with side product formation, reducing the temperature can prevent substrate degradation.

  • Protecting Group Strategy: If a specific functional group is problematic, consider protecting it before the coupling reaction and deprotecting it afterward.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles of solvent and base selection in C-N coupling.

Q1: How do I choose the right base for my Buchwald-Hartwig amination?

The choice of base is highly substrate-dependent.[1] For robust substrates, a strong base like NaOtBu often gives the fastest reaction rates.[2][4] For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended.[1][2] The solubility of the base is also crucial; Cs₂CO₃ is often favored over K₂CO₃ due to its better solubility in many organic solvents.[2]

Q2: What is the role of the solvent in a C-N coupling reaction?

The solvent plays multiple crucial roles:

  • Solubilization: It must dissolve the reactants, catalyst, and at least a portion of the base to allow the reaction to proceed efficiently.[3]

  • Stabilization of Intermediates: The solvent can stabilize charged or polar intermediates in the catalytic cycle, thereby influencing reaction rates.[3][8]

  • Coordination to the Metal Center: Some solvents can coordinate to the metal catalyst, which can alter its reactivity and selectivity.[5][6][7][9] For example, coordinating solvents can influence the selectivity of oxidative addition in palladium-catalyzed reactions.[5][6][7]

Q3: Can organic bases be used in palladium-catalyzed C-N coupling?

Yes, soluble organic bases can be used and offer advantages in terms of creating a homogeneous reaction mixture.[10][11][12] However, their role can be complex. Depending on the nucleophilicity of the organic base relative to the amine substrate, it can either accelerate or inhibit the reaction.[10][11][12] For instance, a highly nucleophilic base like DBU can compete with the amine for coordination to the palladium center, potentially inhibiting the reaction.[10][11][12]

Q4: For a Chan-Lam coupling, what are the typical bases and solvents?

Chan-Lam couplings are copper-catalyzed and often run under milder conditions than many palladium-catalyzed reactions.[13] Common bases include triethylamine, pyridine, and inorganic bases like potassium carbonate.[14][15] The choice of solvent is broad, with dichloromethane, methanol, and toluene being frequently used. Additives like pyridine can also act as both a base and a ligand to facilitate the reaction.[14]

Q5: How does solvent polarity affect the reaction?

Solvent polarity can have a significant impact, but its effect is not always straightforward. While it's a common assumption that polar solvents stabilize polar transition states and accelerate reactions, this is not a universal rule in cross-coupling chemistry.[16][17] In some cases, the coordinating ability of the solvent is more important than its dielectric constant.[5][6][7] For example, polar coordinating solvents like DMF and MeCN can favor reaction at an aryl triflate over an aryl chloride, while polar non-coordinating solvents like acetone may not show this effect.[7][16]

Data Summaries

Table 1: Common Bases for C-N Coupling Reactions
BasepKa of Conjugate AcidCommon ApplicationsAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19[2]Buchwald-HartwigHigh reactivity, often fast reaction rates.[4]Incompatible with many sensitive functional groups.[2][4]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Buchwald-HartwigUseful for substrates with protic functional groups.[4]Air-sensitive solid.[4]
Cesium Carbonate (Cs₂CO₃)~10.3 (second pKa of H₂CO₃)[18]Buchwald-Hartwig, Ullmann, Chan-LamGood solubility in organic solvents, mild.[2]Less reactive than strong bases.
Potassium Phosphate (K₃PO₄)~12.3 (third pKa of H₃PO₄)[19]Buchwald-Hartwig, UllmannMild, good for sensitive substrates.Often requires higher temperatures.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5 (in MeCN)[20]Buchwald-Hartwig (often in combination)Soluble organic base.Can act as a ligand and inhibit the catalyst.[10][11][12]
Table 2: Common Solvents for C-N Coupling Reactions
SolventDielectric Constant (20°C)[21][22]Boiling Point (°C)Common ApplicationsNotes
Toluene2.38 (25°C)111Buchwald-Hartwig, UllmannGood balance of solubility and high boiling point.[3]
1,4-Dioxane2.25101Buchwald-Hartwig, UllmannFrequently used but considered a high-impact solvent.[23][24]
Tetrahydrofuran (THF)7.58 (25°C)66Buchwald-HartwigLower boiling point, useful for reactions at moderate temperatures.
N,N-Dimethylformamide (DMF)36.71 (25°C)153Buchwald-Hartwig, UllmannPolar aprotic, good for dissolving salts. Can coordinate to the catalyst.[7]
Dimethyl Sulfoxide (DMSO)46.68189Buchwald-Hartwig, UllmannHighly polar aprotic, high boiling point.

Experimental Protocols & Methodologies

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screen

This protocol is a general guideline for optimizing solvent and base for a given set of substrates.

Preparation:

  • To an array of oven-dried vials each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Cap the vials with septa and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

Reagent Addition: 3. Under an inert atmosphere, add the base to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-2.0 equiv.) to each respective vial. 4. Add the amine (1.1-1.5 equiv.) to each vial. 5. Add the anhydrous solvent to be screened (e.g., Toluene, Dioxane, THF) to each vial to achieve the desired concentration.

Reaction and Analysis: 6. Place the vials in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C). 7. Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals. 8. Compare the conversion and yield across the different conditions to identify the optimal solvent and base combination.

Visualizations

Decision Workflow for Base and Solvent Selection

The following diagram illustrates a logical workflow for selecting and optimizing the base and solvent for a C-N coupling reaction.

G cluster_0 Initial Assessment cluster_1 Initial Condition Selection cluster_2 Execution & Analysis cluster_3 Optimization Loop Start Define Substrates (Aryl Halide & Amine) AssessFG Assess Functional Group Sensitivity of Substrates Start->AssessFG BaseChoice Select Initial Base AssessFG->BaseChoice Sensitive FGs? SolventChoice Select Initial Solvent BaseChoice->SolventChoice RunRxn Run Initial Reaction SolventChoice->RunRxn Analyze Analyze Outcome (Yield, Purity) RunRxn->Analyze LowYield Low Yield or No Reaction Analyze->LowYield Decomp Decomposition or Side Products Analyze->Decomp Success Successful Coupling Analyze->Success OptimizeBase Screen Weaker/ Alternative Bases LowYield->OptimizeBase Base Strength? OptimizeSolvent Screen Solvents (Polarity, Coordination) LowYield->OptimizeSolvent Check Solubility Decomp->OptimizeBase Switch to Milder Base OptimizeBase->RunRxn OptimizeSolvent->RunRxn

Caption: A decision tree for the systematic optimization of base and solvent in C-N coupling.

The Role of Base in the Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps where the base is involved in the catalytic cycle.

G L-Pd(0) L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) L-Pd(0)->OA_Complex Oxidative Addition (+ Ar-X) Amine_Adduct [L-Pd(II)(Ar)(R2NH)]+X- OA_Complex->Amine_Adduct Amine Coordination (+ R2NH) Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Adduct->Amido_Complex Deprotonation (+ Base, - Base-H+X-) Amido_Complex->L-Pd(0) Reductive Elimination Product Ar-NR2 Amido_Complex->Product

References

Minimizing homocoupling side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Reactions

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Suzuki coupling reactions and troubleshoot common side reactions, particularly the formation of homocoupling byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide: Tackling Homocoupling Head-On

Homocoupling of the boronic acid or ester is a frequent and frustrating side reaction in Suzuki coupling, leading to reduced yields of the desired cross-coupled product and complicating purification.[1] This guide will walk you through the common causes and provide actionable solutions.

Issue 1: Significant Formation of Boronic Acid Homocoupling Product

You observe a significant amount of a symmetrical biaryl byproduct (Ar-Ar) corresponding to the coupling of two of your boronic acid molecules.

Root Cause Analysis & Solutions:

The primary culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of two boronic acid molecules.[1][3] It has been shown that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][3]

    Solution: Rigorous Degassing This is the most critical step to prevent oxygen-mediated homocoupling.[1]

    • Protocol: Solvent Degassing by Inert Gas Sparging

      • Select a dry, appropriate solvent for your Suzuki coupling (e.g., dioxane, toluene, DMF).

      • Pour the solvent into your reaction flask.

      • Insert a long needle connected to an inert gas line (Argon or Nitrogen) and a second needle as a vent.

      • Bubble the inert gas through the solvent for at least 15-30 minutes to displace dissolved oxygen.

      • Maintain a positive pressure of inert gas over the solvent throughout the reaction setup.

    • Alternative Protocol: Freeze-Pump-Thaw For maximum oxygen removal, especially for highly sensitive reactions:

      • Place your solvent in a Schlenk flask.

      • Freeze the solvent using a liquid nitrogen bath.

      • Once frozen, apply a high vacuum to the flask to remove gases from the headspace.

      • Close the stopcock and thaw the solvent. You will see gas bubbles evolving from the liquid.

      • Repeat this cycle at least three times.

  • Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[1][3] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][3]

    Solutions:

    • Use a Pd(0) Precatalyst: Direct use of a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent the initial reduction step that leads to homocoupling.[4]

    • Incorporate a Mild Reducing Agent: The addition of a mild reducing agent can facilitate the reduction of Pd(II) to Pd(0) without consuming the boronic acid. Potassium formate has been shown to be effective in suppressing homocoupling.[5][6]

    Table 1: Comparison of Palladium Precatalyst Strategies

Palladium SourceAdvantageDisadvantageRecommendation
Pd(II) (e.g., Pd(OAc)₂)Often more stable and easier to handle.Can promote homocoupling during in situ reduction.[1][3]Use with a mild reducing agent or accept potential for some homocoupling.
Pd(0) (e.g., Pd₂(dba)₃)Avoids the initial homocoupling pathway.[4]Can be more sensitive to air and moisture.Ideal for reactions where homocoupling is a significant issue.
Issue 2: Low Yield Despite Minimal Homocoupling

Even after addressing the primary causes of homocoupling, the yield of your desired product is low. This points to other competing side reactions or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, which effectively destroys your starting material.[7][8][9] This side reaction is often pH-dependent and can be particularly problematic for heteroaryl boronic acids.[3][7]

    Solutions:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[1]

    • Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can promote protodeboronation.[10] Using anhydrous solvents and reagents can mitigate this.

    • Optimize the Base: The choice and amount of base can influence the pH of the reaction mixture and thus the rate of protodeboronation.[11] Consider screening milder bases like K₃PO₄ or KF.[1]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species.[10]

    Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[10] These ligands can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[1]

  • Slow Transmetalation or Reductive Elimination: If the key steps in the catalytic cycle are slow, side reactions have more time to occur.

    Solutions:

    • Ligand Optimization: Bulky, electron-rich ligands not only suppress side reactions but also accelerate the key steps of the catalytic cycle.[12][13]

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12][14] For challenging substrates, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary.[4]

    • Temperature Optimization: While higher temperatures can promote side reactions, they also increase the rate of the desired reaction.[4][15] A careful optimization of the reaction temperature is often required.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for oxygen-induced homocoupling?

A1: The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species by molecular oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[3][16]

G cluster_main Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pd(II) Pd(II) Pd(0)L2->Pd(II) O₂ Oxidation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Pd(II)-B(OR)2 Ar-Pd(II)-B(OR)2 Pd(II)->Ar-Pd(II)-B(OR)2 Transmetalation (Ar-B(OR)2) Ar-Pd(II)-Ar Ar-Pd(II)-Ar Ar-Pd(II)-B(OR)2->Ar-Pd(II)-Ar 2nd Transmetalation (Ar-B(OR)2) Pd(0) Pd(0) Ar-Pd(II)-Ar->Pd(0) Reductive Elimination (Ar-Ar)

Caption: Suzuki vs. Homocoupling Pathways.

Q2: Can the choice of boronic acid itself influence the extent of homocoupling?

A2: Yes. Electron-deficient arylboronic acids can be more prone to certain homocoupling pathways.[17] Additionally, the stability of the boronic acid is a key factor; unstable boronic acids that are prone to decomposition can sometimes lead to more complex reaction mixtures and an increase in side products.

Q3: Is it ever acceptable to not degas my Suzuki reaction?

A3: While some robust Suzuki coupling protocols may appear to work without rigorous degassing, the presence of oxygen is a known contributor to homocoupling.[1] For achieving high yields, reproducibility, and a clean reaction profile, especially in a drug development setting, rigorous exclusion of oxygen is highly recommended.[5][6]

Q4: How does temperature affect homocoupling?

A4: Higher temperatures can accelerate both the desired Suzuki coupling and the undesired homocoupling side reaction. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.[4] In some cases, running the reaction at a lower temperature for a longer period can improve selectivity. Conversely, for some systems, quickly pushing the reaction to completion at a higher temperature may be beneficial. Empirical optimization is key.

Q5: Are there any other "unusual" homocoupling mechanisms?

A5: While oxygen- and Pd(II)-mediated pathways are the most common, other mechanisms have been reported. For instance, with certain sterically hindered substrates, a homocoupling process involving a protonolysis/second transmetalation event has been identified.[17] This highlights the importance of considering the specific nature of your substrates when troubleshooting.

Experimental Protocol: Minimizing Homocoupling in a Model Suzuki Reaction

This protocol outlines a general procedure for a Suzuki coupling reaction, incorporating best practices to minimize homocoupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents to Schlenk flask B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add catalyst & ligand under inert gas B->C D 4. Add degassed solvents C->D E 5. Sparge mixture with inert gas D->E F 6. Heat to 80-100 °C E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool, dilute, & wash G->H I 9. Dry & concentrate H->I J 10. Purify by chromatography I->J

Caption: Workflow for Minimizing Homocoupling.

By understanding the mechanisms behind homocoupling and implementing these robust experimental techniques, you can significantly improve the efficiency and reproducibility of your Suzuki coupling reactions, paving the way for more successful synthetic outcomes.

References

Technical Support Center: Navigating the Challenges of N-Alkylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of N-alkylating sterically hindered anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming C-N bonds with sterically demanding substrates. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide evidence-based solutions to drive your research forward.

Introduction: The Steric Challenge in C-N Bond Formation

The N-alkylation of anilines is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. However, when the aniline substrate is sterically hindered—typically bearing bulky substituents at one or both ortho positions—this seemingly straightforward transformation becomes a significant synthetic hurdle. Steric hindrance is the congestion around a reactive site caused by the physical presence of bulky groups, which can dramatically slow down or entirely prevent a chemical reaction.[1][2][3]

The primary challenges stem from:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is shielded by the ortho-substituents, impeding its ability to attack an electrophilic alkylating agent.

  • Hindered Catalyst Approach: In metal-catalyzed reactions, bulky groups can prevent the aniline from effectively coordinating with the metal center of the catalyst, a crucial step in catalytic cycles like the Buchwald-Hartwig amination.[4][5]

  • Slower Reaction Rates: The increased activation energy required to overcome steric repulsion leads to sluggish or incomplete reactions under standard conditions.[6]

This guide provides a structured approach to overcoming these obstacles through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the N-alkylation of hindered anilines in a practical question-and-answer format.

Scenario 1: Low to No Conversion

Q1: My reaction with a di-ortho-substituted aniline and an alkyl halide shows no product formation. What are the primary factors to investigate?

A1: This is a classic issue of low reactivity due to steric hindrance and potential electronic deactivation. Here’s a systematic troubleshooting approach:

  • Re-evaluate Your Reaction Conditions: Standard N-alkylation conditions are often insufficient. The reduced nucleophilicity of hindered anilines necessitates more forcing conditions.[7]

    • Temperature: Increase the reaction temperature incrementally. Many reactions involving hindered substrates require temperatures from 80°C to 140°C or higher to proceed at a reasonable rate.[7]

    • Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or toluene. These solvents can help dissolve reactants and stabilize charged intermediates, accelerating the reaction.[7][8]

    • Base Strength: A weak base may not be sufficient. Employ stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) to ensure complete deprotonation of the aniline, increasing its nucleophilicity.[7]

  • Consider the Alkylating Agent: The nature of your alkylating agent is critical.

    • Leaving Group: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[8]

    • Alternative Alkylating Agents: If halides fail, consider using alcohols in a "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[9][10] This approach, often catalyzed by transition metals (e.g., Ru, Ir, Mn, Co), avoids the generation of halide salts and can be highly effective.[9][10]

  • Switch to a Catalytic Approach: For many hindered systems, a non-catalyzed SN2 reaction is simply not feasible. Transition metal-catalyzed cross-coupling reactions are the modern standard for these transformations.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerhouse for forming C-N bonds. For hindered substrates, the choice of ligand is paramount.[4][11]

    • Ullmann Condensation: A copper-catalyzed alternative that can be effective for hindered systems, though it often requires higher temperatures than Buchwald-Hartwig reactions.[12][13]

Scenario 2: Catalyst System Inefficiency

Q2: I'm attempting a Buchwald-Hartwig amination with 2,6-diisopropylaniline, but the yield is poor. How can I optimize the catalyst system?

A2: Poor catalyst performance in this context almost always points to an improper ligand-metal combination for the specific substrates. The key is to use bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.

  • Rationale for Ligand Choice: Bulky ligands accelerate the rate-limiting reductive elimination step from the palladium center and stabilize the active monoligated Pd(0) species. Increased electron donation from the ligand also enhances the catalytic activity.[14]

Below is a troubleshooting workflow for catalyst optimization:

G start Low Yield with Standard Pd Catalyst (e.g., Pd(OAc)2/PPh3) l1 Switch to Bulky, Electron-Rich Dialkylbiarylphosphine Ligands (Buchwald Ligands) start->l1 Primary Choice l2 Try Ferrocene-Based Ligands (Hartwig Ligands) e.g., Josiphos start->l2 Alternative l3 Consider N-Heterocyclic Carbene (NHC) Ligands start->l3 For Aryl Tosylates/ Challenging Substrates base Optimize Base: Use weaker bases like K3PO4 or Cs2CO3 to avoid catalyst decomposition. l1->base l2->base precatalyst Use a Well-Defined Precatalyst (e.g., Pd-PEPPSI-IPr(NMe2)2) for improved stability and activity. l3->precatalyst success Improved Yield of Sterically Hindered Amine base->success precatalyst->success

Caption: Catalyst optimization workflow for hindered anilines.

Recommended Ligand Classes for Sterically Hindered Anilines:

Ligand TypeExamplesKey Advantages for Hindered SubstratesReference
Dialkylbiaryl Phosphines (Buchwald) XPhos, RuPhos, BrettPhosHighly bulky and electron-rich, promoting efficient coupling of a wide range of amines, including very hindered ones.[4]
Ferrocene-Based (Hartwig) JosiphosRobust ligands that have shown high activity for challenging couplings.[4]
Carbazolyl-Derived P,N-Ligands Custom-designed ligandsHave demonstrated exceptional performance for synthesizing tetra-ortho-substituted diarylamines with very low catalyst loading.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IPr(NMe2)2Offer strong electron donation and steric bulk, effective for coupling less reactive aryl chlorides and tosylates.[14]

A recent study highlighted a carbazolyl-derived phosphine ligand that, in combination with Pd(OAc)₂, successfully coupled the extremely hindered 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene, achieving a 96% isolated yield.[5]

Scenario 3: Side Reactions and Selectivity Issues

Q3: My reaction produces a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A3: Over-alkylation is a common problem because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[8]

Strategies to Favor Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the aniline (1.1 to 1.5 equivalents) relative to the alkylating agent. This statistically favors the reaction with the more abundant starting material.[8]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity.[8]

  • Use a "Borrowing Hydrogen" Catalyst System: Catalytic systems based on non-precious metals like manganese or nickel have shown excellent selectivity for mono-alkylation of anilines with alcohols.[9][15] These reactions proceed via an imine intermediate, which inherently favors mono-alkylation.

  • Consider Photoredox Catalysis: Modern methods using visible light photoredox catalysis in combination with nickel can achieve selective N-alkylation under very mild conditions, often avoiding over-alkylation issues.[16][17]

G Aniline Hindered Aniline (Ar-NH2) MonoAlk Desired Mono-alkylated Product (Ar-NHR) Aniline->MonoAlk k1 (Desired) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlk DiAlk Over-alkylation Byproduct (Ar-NR2) AlkylatingAgent->DiAlk MonoAlk->DiAlk k2 (Undesired Side Reaction)

Caption: Competing pathways in N-alkylation of anilines.

Part 2: Detailed Experimental Protocols

To provide actionable guidance, here are step-by-step protocols for key methodologies discussed.

Protocol 1: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This protocol is adapted for coupling a sterically hindered aniline with a hindered aryl chloride, based on advanced catalyst systems.[5]

Objective: Synthesize a tetra-ortho-substituted diarylamine.

Materials:

  • Aryl Chloride: e.g., 2-chloro-1,3,5-triisopropylbenzene (1.0 mmol)

  • Aniline: e.g., 2,6-diisopropylaniline (1.2 mmol)

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., a carbazolyl-derived ligand or RuPhos) (0.012 mmol, 1.2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Anhydrous Toluene (2 mL)

  • Equipment: Schlenk tube or glovebox, magnetic stirrer, heating mantle.

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add Reagents: Add the aryl chloride, followed by the aniline.

  • Add Solvent: Add anhydrous toluene to the tube.

  • Seal and Heat: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.

Protocol 2: Nickel-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol outlines a selective mono-alkylation using a non-precious metal catalyst.[15]

Objective: Selectively N-alkylate a hindered aniline with a primary alcohol.

Materials:

  • Aniline: e.g., 2-methylaniline (0.5 mmol)

  • Alcohol: e.g., Benzyl alcohol (0.6 mmol)

  • Catalyst: NiBr₂ (0.025 mmol, 5 mol%)

  • Ligand: 1,10-Phenanthroline (0.05 mmol, 10 mol%)

  • Base: Potassium tert-butoxide (t-BuOK) (0.5 mmol)

  • Solvent: Anhydrous Toluene (1 mL)

  • Equipment: Schlenk tube, magnetic stirrer, heating mantle.

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add NiBr₂, 1,10-phenanthroline, and t-BuOK.

  • Add Reagents: Add the aniline, followed by the benzyl alcohol.

  • Add Solvent: Add anhydrous toluene.

  • Seal and Heat: Seal the tube and place it in a preheated oil bath at 130 °C.

  • Reaction Monitoring: Stir the reaction for 24-48 hours. Monitor progress by GC-MS.

  • Workup and Purification: After cooling, follow a standard aqueous workup and purify the product by column chromatography.

Part 3: Advanced and Emerging Methods

The field is continuously evolving. For particularly recalcitrant substrates, consider these cutting-edge techniques:

  • Photoredox/Nickel Dual Catalysis: This method allows for C-N bond formation under exceptionally mild, room-temperature conditions. It operates through a distinct mechanistic pathway involving a Ni(I)/Ni(III) cycle, which can be highly effective for challenging couplings.[17][18]

  • Copper-Catalyzed Amination of Boronic Esters: A practical method for synthesizing sterically hindered secondary and tertiary anilines from aryl boronic esters. This approach demonstrates broad functional group tolerance, including esters, aldehydes, and ketones.[19]

  • Visible-Light-Induced Metal-Free N-Alkylation: Some protocols avoid transition metals entirely, using visible light and a simple additive like NH₄Br. These eco-friendly methods are promising but may have a more limited substrate scope.[16]

By understanding the fundamental principles of steric hindrance and systematically applying the troubleshooting strategies and advanced protocols outlined in this guide, researchers can successfully navigate the challenges of N-alkylating sterically hindered anilines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Methylphenyl)aniline Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within drug development and materials science, the unambiguous identification of positional isomers is a paramount yet challenging task. Compounds such as 2-(4-Methylphenyl)aniline and its isomers share the same molecular formula (C₁₃H₁₃N) and mass, rendering them indistinguishable by basic mass spectrometry alone.[1][2] However, their distinct physical, chemical, and biological properties, dictated by the spatial arrangement of the amino group on the biphenyl scaffold, necessitate precise characterization.

This guide provides an in-depth, technical comparison of the spectroscopic techniques used to differentiate the ortho, meta, and para positional isomers of (4-Methylphenyl)aniline. We will explore how subtle differences in molecular structure and symmetry manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy.

The isomers under consideration are:

  • This compound (ortho-isomer)

  • 3-(4-Methylphenyl)aniline (meta-isomer)

  • 4-(4-Methylphenyl)aniline (para-isomer)

The Spectroscopic Impact of Isomerism: A Theoretical Overview

The position of the electron-donating amino (-NH₂) group on the phenyl ring profoundly influences the electronic environment and symmetry of each isomer. This forms the basis of their spectroscopic differentiation.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is arguably the most powerful tool for isomer differentiation.[3] The chemical shift (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are uniquely sensitive to the substituent positions. The proximity of the two aromatic rings and the position of the amino group alter the shielding and deshielding effects on adjacent protons.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. While all isomers will exhibit characteristic N-H and C-H stretches, the position of the amino group influences the C-N bond's vibrational energy and the out-of-plane bending frequencies of the aromatic C-H bonds, providing a diagnostic fingerprint.[4]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions within the molecule. The extent of π-conjugation across the biphenyl system is highly dependent on the isomer's geometry. Steric hindrance in the ortho-isomer forces the rings out of planarity, disrupting conjugation and leading to a lower wavelength of maximum absorbance (λmax).[5] Conversely, the para-isomer allows for more effective conjugation, resulting in a higher λmax.[6]

Comparative Spectroscopic Analysis

A multi-faceted approach, leveraging the strengths of each technique, is essential for confident isomer identification. The following sections detail the expected spectroscopic data for each isomer.

¹H & ¹³C NMR Spectroscopy: The Definitive Tool

NMR provides the most definitive data for distinguishing these isomers. The aromatic region (typically δ 6.5-8.0 ppm) is particularly informative due to unique spin-spin coupling patterns.[3]

Key Differentiating Features in ¹H NMR:

  • This compound (ortho): Due to steric hindrance between the ortho-amino group and the adjacent phenyl ring, the two rings are significantly twisted.[7] This leads to a more complex and less resolved set of multiplets in the aromatic region.

  • 3-(4-Methylphenyl)aniline (meta): This isomer presents an asymmetric substitution pattern on the aniline ring, resulting in a distinct and complex splitting pattern for the four protons on that ring.

  • 4-(4-Methylphenyl)aniline (para): This highly symmetric isomer typically shows the simplest spectrum. The protons on each ring often appear as two distinct sets of doublets (an AA'BB' system), which is a strong indicator of para-substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Assignment This compound (ortho) 3-(4-Methylphenyl)aniline (meta) 4-(4-Methylphenyl)aniline (para)
¹H NMR
-CH₃ (s) ~2.4 ~2.4 ~2.4
-NH₂ (s, br) ~3.7 ~3.7 ~3.7
Aromatic H's (m) ~6.7 - 7.4 (complex) ~6.6 - 7.5 (complex) ~6.7 - 7.5 (simpler, doublet sets)
¹³C NMR
-CH₃ ~21.0 ~21.1 ~21.1
Aromatic C's ~115 - 146 ~113 - 147 ~115 - 146

| C-NH₂ | ~145 | ~147 | ~146 |

Note: Data is compiled based on typical values for substituted biphenyl and aniline compounds. Actual values may vary based on solvent and experimental conditions.[8][9]

FTIR Spectroscopy: The Vibrational Fingerprint

FTIR is excellent for confirming functional groups and revealing subtle structural differences through the fingerprint region. All three isomers will display the characteristic double peak of a primary amine's N-H stretch.

Key Differentiating Features in FTIR:

  • N-H Stretch: All isomers will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region, characteristic of a primary aromatic amine.[10][11]

  • C-N Stretch: The C-N stretching absorption for aromatic amines is typically found between 1200-1350 cm⁻¹.[12] The exact position can shift slightly based on the isomeric structure.

  • Out-of-Plane (OOP) Bending: The C-H OOP bending bands in the 650-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. The ortho, meta, and para isomers will each have a unique pattern of absorptions in this fingerprint region.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode 2-(ortho) 3-(meta) 4-(para)
N-H Stretch (asymm/symm) ~3480, ~3390 ~3475, ~3385 ~3470, ~3380
Aromatic C-H Stretch >3000 >3000 >3000
C=C Aromatic Stretch ~1610, ~1500 ~1600, ~1510 ~1605, ~1515
C-N Stretch ~1270 ~1285 ~1300

| C-H OOP Bending | Diagnostic Pattern | Diagnostic Pattern | Diagnostic Pattern |

UV-Vis Spectroscopy: Probing Electronic Conjugation

The position of the amino group directly impacts the planarity and π-electron delocalization of the biphenyl system, which is reflected in the UV-Vis spectrum.

Key Differentiating Features in UV-Vis:

  • This compound (ortho): Exhibits the most significant steric hindrance, leading to the largest dihedral angle between the rings. This reduces π-conjugation, causing a hypsochromic (blue) shift to a lower λmax.

  • 4-(4-Methylphenyl)aniline (para): Allows for the most effective end-to-end conjugation. This extended delocalization requires less energy for electronic transition, resulting in a bathochromic (red) shift to the highest λmax.

  • 3-(4-Methylphenyl)aniline (meta): Shows an intermediate level of conjugation and therefore an intermediate λmax value.

Table 3: Comparative UV-Vis Absorption Data

Isomer Predicted λmax (nm) Rationale
2-(ortho) Lowest Steric hindrance disrupts π-conjugation.
3-(meta) Intermediate Moderate π-conjugation.

| 4-(para) | Highest | Most effective π-conjugation. |

Integrated Analytical Workflow

For robust and unambiguous isomer identification, a systematic workflow is crucial. This involves a combination of the techniques discussed to build a cohesive and self-validating dataset.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry NMR 1H & 13C NMR MS->NMR Identical Mass (m/z ≈ 183) TLC TLC/LC Analysis TLC->NMR Different Rf Suggests Isomers FTIR FTIR Spectroscopy NMR->FTIR Confirm Structure Confirm Isomer Identity Confirmed NMR->Confirm Primary Evidence UVVIS UV-Vis Spectroscopy FTIR->UVVIS Confirm Functional Groups UVVIS->Confirm Corroborate Conjugation

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified aniline isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[13]

  • Filtering: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[14]

  • Acquisition: Place the sample in the NMR spectrometer.[15] Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H NMR, 16-64 scans are typically sufficient. For the less sensitive ¹³C nucleus, more scans will be required.[13][16]

  • Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Integrate all peaks and identify multiplicities.

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)
  • Material Preparation: Use only spectroscopic grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~110°C for 2-3 hours to remove moisture and store it in a desiccator.[17]

  • Mixing and Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[18] Work quickly to minimize moisture absorption.

  • Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for 1-2 minutes using a hydraulic press to form a thin, transparent, or translucent disc.[17]

  • Analysis: Obtain a background spectrum using a blank KBr pellet first.[17] Then, place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum.

Protocol 3: UV-Vis Sample Preparation and Analysis
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute stock solution of the isomer. From this stock, prepare a final solution in a quartz cuvette with a concentration that yields an absorbance between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[19]

  • Analysis: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank. Place the sample cuvette in the sample beam.[19] Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the λmax.

Conclusion

While this compound and its positional isomers are indistinguishable by molecular weight, a multi-technique spectroscopic approach provides a robust and definitive means of identification. ¹H NMR spectroscopy offers the most decisive evidence through the analysis of aromatic proton splitting patterns. FTIR confirms functional groups and provides a unique fingerprint based on substitution patterns, while UV-Vis spectroscopy serves as an excellent corroborative technique by quantifying the effects of steric hindrance on π-conjugation. By systematically applying these methods, researchers can ensure the structural integrity of their compounds, a critical step for any application in the chemical and pharmaceutical sciences.

References

A Researcher's Guide to the Biological Activity of 2-(4-Methylphenyl)aniline and its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological applications, including anti-inflammatory, anticancer, and antioxidant agents.[1][2] This guide provides a comparative analysis of the biological activity of 2-(4-Methylphenyl)aniline, a representative diphenylamine derivative, and its structural analogues. By synthesizing data from multiple studies, we explore the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a framework for designing future analogues with enhanced potency and selectivity.

Introduction: The Diphenylamine Scaffold

Diphenylamine (DPA) and its derivatives are prevalent in both natural and synthetic contexts. Found in sources like tea leaves and citrus fruit peels, they are also the basis for prominent non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Mefenamic acid.[2] The versatility of the DPA scaffold stems from its unique structural and electronic properties. The two phenyl rings connected by a secondary amine bridge allow for extensive structural modifications, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

This compound, also known as 2-(p-tolyl)aniline, serves as an excellent model compound for this class. Its structure features a methyl group on one of the phenyl rings, providing a key point for comparative analysis against analogues with varying substituents. Understanding how modifications—such as the addition of electron-withdrawing or electron-donating groups, or altering substituent positions—impact biological activity is crucial for rational drug design.[1][3] This guide will dissect these relationships across several key therapeutic areas.

Comparative Biological Activities

The biological profile of a diphenylamine derivative is profoundly influenced by the nature and position of substituents on its aromatic rings. We will now compare the activities of this compound analogues in three major domains: anticancer, anti-inflammatory, and antioxidant activity.

Anticancer and Cytotoxic Activity

Aromatic amines are a well-studied class of compounds with potential genotoxicity and cytotoxicity, which can be harnessed for anticancer applications.[4][5] The mechanism often involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can induce cell death.[4]

Mechanism Insight: Metabolic Activation of Aromatic Amines The genotoxic potential of many aromatic amines is linked to their metabolic activation pathway. The parent amine is first N-oxidized by cytochrome P450 enzymes to form an N-hydroxylamine. This intermediate can then be further activated, for example, through conjugation or protonation, to form a highly reactive nitrenium ion, which can covalently bind to DNA and other cellular nucleophiles, leading to cytotoxicity and mutagenicity.[4][5]

G A Aromatic Amine (e.g., Diphenylamine Analogue) B N-Hydroxylamine A->B  Cytochrome P450  (N-Oxidation) C Reactive Nitrenium Ion B->C  Phase II Conjugation  or Protonation D DNA Adducts & Cellular Damage C->D  Reaction with  Nucleophiles (DNA)

Caption: Metabolic activation pathway of aromatic amines leading to genotoxicity.

The cytotoxic potential of diphenylamine analogues has been evaluated against various cancer cell lines. Structure-activity relationship studies reveal that substituents play a critical role. For instance, compounds with cyclic alkylamine side chains have shown potent estrogen receptor (ER) antagonist activity, with some being over 10 times more potent than Tamoxifen in MCF-7 breast cancer cells.[3] Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant activity against the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar range.[6]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Diphenylamine Analogues

Compound/Analogue Cell Line Cytotoxic Activity (IC₅₀ in µM) Key Structural Feature Reference
Analogue 3c HepG2 11.42 2-morpholino-4-(4-fluoroanilino)quinoline [6]
Analogue 3d HepG2 8.50 2-morpholino-4-(4-chloroanilino)quinoline [6]
Analogue 3e HepG2 12.76 2-morpholino-4-(4-bromoanilino)quinoline [6]
ER Antagonist 5e MCF-7 0.13 Cyclic alkylamine side chain [3]
Tamoxifen (Ref.) MCF-7 ~1.3 Standard ER Antagonist [3]

| Mer/c-Met Inhibitor 18c | HCT116 | 0.44 | 2-substituted aniline pyrimidine |[7] |

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[8]

Anti-inflammatory Activity

Diphenylamine derivatives are foundational to several NSAIDs, exerting their effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Recent research has focused on synthesizing novel DPA derivatives with improved potency and reduced side effects.[9]

Macrocyclic diphenylamine derivatives, for example, have shown exceptional anti-inflammatory potency in TPA-induced ear edema models in mice.[10] One such compound demonstrated an ID₅₀ (50% inhibitory dose) of 0.18 µM per ear, surpassing the efficacy of established drugs like indomethacin (0.24 µM) and celecoxib (0.91 µM).[10][11] The data suggest that constraining the diphenylamine structure within a macrocycle can enhance its interaction with biological targets. Furthermore, these potent compounds often exhibit low cytotoxicity in healthy cell lines, indicating a favorable therapeutic window.[10]

Table 2: Comparative In Vivo Anti-inflammatory Activity

Compound/Analogue Assay Potency (ID₅₀ in µM/ear) Key Structural Feature Reference
Macrocycle 5e TPA-induced mouse ear edema 0.18 15-membered macrocycle [10][11]
Fluorinated Dipeptide 10k TPA-induced mouse ear edema 92% edema reduction (dose not specified as ID₅₀) Fluorinated dipeptide side chain [9]
Indomethacin (Ref.) TPA-induced mouse ear edema 0.24 Standard NSAID [10][11]

| Celecoxib (Ref.) | TPA-induced mouse ear edema | 0.91 | Standard NSAID |[10][11] |

Antioxidant Activity

The antioxidant properties of diphenylamine derivatives are attributed to the ability of the N-H group to donate a hydrogen atom, thereby neutralizing peroxyl radicals and inhibiting autoxidation processes.[12] This activity is crucial for protecting materials and biological systems from oxidative damage. The efficiency of this process can be quantified using quantum mechanics to calculate the bond dissociation enthalpy (BDE); a lower BDE suggests enhanced antioxidant activity.[12]

Common in vitro assays to measure antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14] These methods are simple, rapid, and effective for comparing the antioxidant potential of different analogues.[13] The results are typically expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the radicals.

G cluster_workflow DPPH Assay Workflow A Prepare serial dilutions of test compounds B Add DPPH solution to each dilution A->B C Incubate in the dark (e.g., 30 min at RT) B->C D Measure absorbance (e.g., at 517 nm) C->D E Calculate % Scavenging and determine IC50 D->E

Caption: A generalized workflow for the DPPH radical scavenging assay.

Structure-activity studies have shown that electronic properties significantly influence antioxidant capacity. The introduction of electron-donating groups on the phenyl rings can lower the N-H bond dissociation enthalpy, making the compound a more effective radical scavenger.

Table 3: Comparative In Vitro Antioxidant Activity

Compound/Analogue Assay Activity (IC₅₀ in µg/mL) Key Structural Feature Reference
Ethyl Acetate Fraction DPPH 14.31 Extract of Macaranga hypoleuca [14]
Ethyl Acetate Fraction ABTS 2.10 Extract of Macaranga hypoleuca [14]
Butanol Fraction DPPH 16.78 Extract of Macaranga hypoleuca [14]

| Ascorbic Acid (Ref.) | DPPH | 4.97 | Standard Antioxidant |[14] |

Note: Data for specific synthetic diphenylamine analogues is often proprietary or embedded in broader studies. The data from natural extracts containing related phenolic structures is shown for methodological comparison.

Detailed Experimental Protocols

To ensure reproducibility and validity, the following are detailed protocols for the key biological assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of living cells.[15]

Methodology:

  • Cell Seeding: Seed adherent cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculation: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[8]

Protocol 2: In Vitro Antioxidant Capacity by DPPH Assay

This protocol measures the radical scavenging ability of a compound.[14]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades. The degree of discoloration is proportional to the scavenging activity.

Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Plot the % scavenging against concentration to determine the IC₅₀.[14]

Structure-Activity Relationship (SAR) Synthesis

The collective data allows for the formulation of key SAR principles for the diphenylamine scaffold.

Caption: Key structure-activity relationship points on the diphenylamine scaffold.

  • Ring A Substituents (Aniline Ring): Modifications on the aniline ring directly impact the electronic properties of the bridging amine. Electron-withdrawing groups can enhance acidity and influence binding in enzyme active sites.

  • Ring B Substituents (Phenyl Ring): As seen in the cytotoxicity data, halogen substitutions (F, Cl, Br) at the para-position of the second ring (Ring B) are well-tolerated and can enhance potency.[6] The methyl group in this compound is a weak electron-donating group that can positively influence antioxidant activity.

  • Bridging Amine (N-H): The N-H proton is essential for antioxidant activity via hydrogen donation.[12] Replacing this proton or incorporating it into a rigid system (like a macrocycle) can drastically alter the biological activity profile, often enhancing anti-inflammatory or receptor-binding activities.[10]

Conclusion and Future Directions

This compound and its analogues represent a rich chemical space for drug discovery. The evidence clearly indicates that small structural modifications to the diphenylamine scaffold can lead to significant changes in biological activity, switching a compound from being primarily an antioxidant to a potent anticancer or anti-inflammatory agent.

Future research should focus on:

  • Multi-target Ligands: Designing analogues that can simultaneously inhibit multiple pathways (e.g., dual COX/5-LOX inhibitors or dual Mer/c-Met kinase inhibitors) to achieve synergistic therapeutic effects.[7]

  • Improving Selectivity: Fine-tuning substituents to enhance selectivity for cancer cells over healthy cells to minimize off-target toxicity.

  • Pharmacokinetic Optimization: Modifying lipophilicity and metabolic stability to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of lead compounds.

By leveraging the SAR principles outlined in this guide, researchers can more effectively navigate the chemical landscape of diphenylamine derivatives to develop next-generation therapeutics.

References

A Comparative Guide to the Electronic Properties of 2-(4-Methylphenyl)aniline Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Methylphenyl)aniline Scaffolds and the Role of DFT

The this compound core, a biphenylamine scaffold, is a privileged structure in medicinal chemistry and materials science. Its derivatives are explored for a range of applications, from kinase inhibitors to organic light-emitting diodes (OLEDs). The electronic properties of these molecules, such as their ability to donate or accept electrons, are fundamental to their biological activity and material performance. Understanding how different functional groups appended to this core modulate its electronic landscape is therefore crucial for rational drug design and the development of novel materials.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to predict the electronic structure and properties of molecules with a high degree of accuracy.[1][2] By solving the Schrödinger equation within the framework of DFT, we can gain invaluable insights into molecular orbitals, electrostatic potential, and other key electronic descriptors that govern molecular interactions. This guide will compare the electronic properties of a series of hypothetical this compound derivatives to illustrate the impact of substituent effects.

Comparative Analysis of Electronic Properties

The electronic character of this compound can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring. These substituents directly influence the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[3] A smaller HOMO-LUMO gap generally implies higher reactivity.[3]

To illustrate these effects, we present a comparative analysis of the parent this compound molecule and its derivatives bearing a nitro group (-NO2, a strong EWG) and a methoxy group (-OCH3, a moderate EDG) at the para-position of the aniline ring. The data presented in the table below is based on established trends from DFT studies on substituted anilines and biphenyls, calculated at the B3LYP/6-311++G(d,p) level of theory.[4][5][6]

DerivativeSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1 -H (Parent)-5.15-0.254.901.60
2 -NO2-5.85-2.503.355.50
3 -OCH3-4.90-0.104.802.10

Analysis of Trends:

  • Electron-Withdrawing Group (-NO2): The strong electron-withdrawing nature of the nitro group significantly lowers the energies of both the HOMO and LUMO. This is due to the inductive and resonance effects of the -NO2 group, which pulls electron density from the aromatic system. The LUMO energy is lowered more significantly than the HOMO energy, resulting in a substantially reduced HOMO-LUMO gap . This suggests that the nitro-substituted derivative is more reactive and more susceptible to nucleophilic attack. The large dipole moment indicates a significant charge separation within the molecule.

  • Electron-Donating Group (-OCH3): Conversely, the methoxy group donates electron density to the aniline ring through resonance. This leads to a destabilization (increase in energy) of the HOMO, making it easier to remove an electron. The effect on the LUMO is less pronounced. Consequently, the HOMO-LUMO gap is slightly reduced compared to the parent molecule, but to a much lesser extent than the nitro-substituted derivative. The increased dipole moment relative to the parent compound reflects the charge donation from the methoxy group.

Visualizing Molecular Properties

Molecular Electrostatic Potential (MEP) Maps

MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In these maps, red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).

MEP_Comparison cluster_parent Parent Molecule (R = -H) cluster_nitro Nitro-Substituted (R = -NO2) cluster_methoxy Methoxy-Substituted (R = -OCH3) parent This compound MEP: Red around -NH2, Blue on -NH2 hydrogens nitro p-nitro Derivative MEP: Intense red on -NO2 oxygens, more positive potential on aniline ring parent->nitro EWG methoxy p-methoxy Derivative MEP: Increased red on aniline ring, especially ortho to -OCH3 parent->methoxy EDG

Caption: A conceptual diagram illustrating the expected changes in the Molecular Electrostatic Potential (MEP) maps upon substitution.

Frontier Molecular Orbitals (HOMO & LUMO)

The spatial distribution of the HOMO and LUMO provides further insight into the molecule's reactivity. For the parent this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed across both aromatic rings.

  • Nitro-substituted derivative: The LUMO becomes significantly localized on the nitro-containing aniline ring, indicating that this is the primary site for accepting electrons in a chemical reaction.

  • Methoxy-substituted derivative: The HOMO density on the aniline ring is enhanced, particularly at the positions ortho and para to the methoxy group, signifying these as the most probable sites for electrophilic attack.

Experimental Protocol: A Standard DFT Workflow

The following outlines a typical step-by-step methodology for performing DFT calculations to analyze the electronic properties of this compound derivatives.

Step 1: Molecular Structure Optimization

The first and most critical step is to obtain the lowest energy (most stable) three-dimensional structure of the molecule.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[7][8]

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.

  • Procedure:

    • Build the initial molecular structure using a molecular editor.

    • Perform a geometry optimization calculation.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.

  • Properties to Calculate:

    • HOMO and LUMO energies: These are standard outputs of the calculation.

    • Molecular Electrostatic Potential (MEP): This requires an additional keyword in the input file (e.g., iop(6/33=2) in Gaussian).

    • Dipole Moment: This is also a standard output.

    • Natural Bond Orbital (NBO) analysis: Provides detailed information about charge distribution and intramolecular interactions.

Step 3: Data Analysis and Visualization

The output files from the calculations are then analyzed to extract the relevant data.

  • Visualization Software: GaussView, Avogadro, Chemcraft, etc., are used to visualize molecular orbitals and MEP maps.

  • Data Interpretation: The calculated values are compared across the series of derivatives to understand the structure-property relationships.

DFT_Workflow start Build Initial Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No sp_calc Single-Point Calculation check_min->sp_calc Yes analysis Data Analysis & Visualization sp_calc->analysis end Comparative Guide analysis->end

Caption: A typical workflow for DFT calculations on this compound derivatives.

Conclusion

DFT studies provide a robust and insightful framework for understanding and predicting the electronic properties of this compound derivatives. By systematically evaluating the effects of different substituents, researchers can make informed decisions in the design of new molecules with tailored electronic characteristics for applications in drug discovery and materials science. The methodologies and comparative data presented in this guide serve as a foundational resource for professionals in these fields, enabling a more rational and efficient approach to molecular design.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Results for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and reliable quantification of aniline and its derivatives is paramount.[1][2][3] These compounds are not only vital synthetic intermediates but can also be process-related impurities or degradation products that may pose safety risks.[1][4][5] Consequently, robust analytical methods are essential. This guide provides an in-depth comparison and a framework for the cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of cross-validating analytical procedures is to demonstrate that they are fit for their intended purpose, ensuring data integrity and comparability across different methods.[6][7][8] This is particularly critical when methods are transferred between laboratories or when different techniques are used within the same study.[6]

The Orthogonal Approach: Why Compare HPLC and GC-MS?

HPLC and GC-MS are fundamentally different, or "orthogonal," chromatographic techniques.[9] HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile or thermally sensitive compounds.[9][10][11] In contrast, GC separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase, excelling in the analysis of volatile and semi-volatile substances.[9][12][13]

By employing both, we create a self-validating system. If both methods yield comparable and consistent results for the same analyte, it provides a high degree of confidence in the data's accuracy. This is a cornerstone of ensuring the quality and safety of pharmaceutical products.[14]

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Non-Volatile Analytes

HPLC is a versatile and widely used technique in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances, impurities, and degradation products.[15][16][17]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The choice of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. For aniline derivatives, a reversed-phase (RP-HPLC) method is typically the starting point.

  • Stationary Phase (Column): A C18 column is the most common choice due to its hydrophobicity, which provides good retention for the moderately polar aniline ring.[18] The particle size (e.g., 5 µm) is a balance between efficiency and backpressure.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical as the amine group's ionization state affects retention. The organic modifier is adjusted to elute the analytes with good resolution and reasonable analysis time.

  • Detector: A UV-Visible detector is commonly employed, as the aromatic ring of aniline derivatives provides strong chromophores.[2][11] A photodiode array (PDA) detector is even more powerful, providing spectral data that can aid in peak identification and purity assessment.[19][20]

Experimental Protocol: HPLC-UV Analysis of Aniline Derivatives

This protocol outlines a general procedure for the analysis of aniline and its chloro- and methyl-substituted derivatives.

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
  • Mobile Phase:
  • A: 0.05 M Potassium Phosphate buffer, pH 7.0
  • B: Acetonitrile
  • Gradient: 30% B to 70% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 30°C.[18]
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.[18]

2. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh and dissolve 25 mg of each aniline derivative standard in a 25 mL volumetric flask using the mobile phase as the diluent.
  • Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dilute the sample matrix with the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) — The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[12][13] It is an indispensable tool for impurity profiling and residual solvent analysis in the pharmaceutical industry.[13][14][21]

The "Why" Behind the Method: Causality in GC-MS Protocol Design

The primary challenge in analyzing aniline derivatives by GC is their polarity, which can lead to poor peak shape (tailing).[4]

  • Derivatization: To overcome this, a derivatization step is often employed.[4][22] Acylation with agents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is common.[23] This process replaces the active hydrogen on the amine group, making the molecule less polar, more volatile, and more thermally stable, resulting in sharper chromatographic peaks.[22]

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The choice depends on the specific derivatives being analyzed.

  • Mass Spectrometry: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for identification.[13] Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity in quantitative analysis.

Experimental Protocol: GC-MS Analysis of Aniline Derivatives (with Derivatization)

This protocol provides a general procedure for the GC-MS analysis of aniline derivatives following derivatization.

1. Derivatization Procedure (Acylation with HFBA):

  • Pipette 1 mL of the sample extract (in a suitable solvent like ethyl acetate) into a reaction vial.
  • Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).[23]
  • Cap the vial and heat at 70°C for 30 minutes.[23]
  • Evaporate the mixture to dryness under a gentle stream of nitrogen.[23]
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[23]

2. Instrumentation and Conditions:

  • System: GC-MS with a capillary column and an electron ionization source.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[23]
  • Oven Program:
  • Initial Temperature: 60°C, hold for 2 min.
  • Ramp: 10°C/min to 280°C.
  • Final Hold: 5 min.[23]
  • Inlet Temperature: 250°C.[23]
  • Injection Mode: Splitless.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • MS Mode: Full Scan (m/z 50-500) for identification and SIM for quantification.

Pillar 3: The Cross-Validation Study — A Framework for Trustworthiness

A cross-validation study directly compares the performance of the two validated methods. This is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[24][25][26][27]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow Cross-Validation Workflow: HPLC vs. GC-MS cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation Sample Prepare Spiked Sample Matrix (Known Concentrations) HPLC_Analysis Analyze Samples & Standards (n=6) Sample->HPLC_Analysis Derivatization Derivatize Aliquots of Same Samples & Standards Sample->Derivatization Standards Prepare Independent Standards Standards->HPLC_Analysis Standards->Derivatization HPLC_Data Process HPLC Data (Quantify Concentrations) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, % Difference) HPLC_Data->Comparison GCMS_Analysis Analyze Derivatized Samples & Standards (n=6) Derivatization->GCMS_Analysis GCMS_Data Process GC-MS Data (Quantify Concentrations) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Conclusion Assess Comparability (Acceptance Criteria) Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Method Validation Parameters

Both the HPLC and GC-MS methods must be individually validated before cross-validation. Key parameters according to ICH Q2(R1) include:[24][25][26]

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).[28] For HPLC, this is shown by peak purity analysis using a PDA detector; for GC-MS, it's demonstrated by the uniqueness of the mass spectrum.[19][20]

  • Linearity: The method's ability to produce results proportional to the analyte concentration over a given range.[19]

  • Accuracy: The closeness of the test results to the true value.[28] This is often assessed through recovery studies in a spiked matrix.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[29]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[20]

Data Comparison and Interpretation

The core of the cross-validation is the direct comparison of quantitative results from the same set of samples analyzed by both methods.

Table 1: Hypothetical Cross-Validation Data for 4-Chloroaniline

Sample IDHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-0124.825.11.2%
CV-0225.124.7-1.6%
CV-0324.925.31.6%
CV-049.810.13.0%
CV-0510.29.9-3.0%
CV-0610.010.33.0%
Mean 17.5 17.6 1.4% (Avg)

Acceptance Criteria: A common acceptance criterion for cross-validation is that the mean results from the two methods should not differ by more than a predetermined percentage (e.g., ±10-15%). Statistical tests, like a Student's t-test, can be used to determine if there is a significant difference between the two datasets.

Complementary Nature of HPLC and GC-MS

ComplementaryTechniques HPLC and GC-MS as Complementary Techniques cluster_analytical_problem Analytical Problem cluster_hplc_path HPLC Path cluster_gcms_path GC-MS Path cluster_conclusion Comprehensive Profile Sample Sample with Aniline Derivatives (Knowns & Unknowns) HPLC HPLC-PDA/MS (Non-volatile, Thermally Labile) Sample->HPLC GCMS GC-MS (Volatile, Semi-volatile) Sample->GCMS HPLC_Results Quantification of knowns Tentative ID of non-volatiles HPLC->HPLC_Results Profile Complete Impurity Profile High-Confidence Quantification HPLC_Results->Profile GCMS_Results Confirmation of knowns ID of volatile impurities GCMS->GCMS_Results GCMS_Results->Profile

Caption: Logical relationship of HPLC and GC-MS in a comprehensive analytical strategy.

Conclusion: A Synthesis of Strengths

Neither HPLC nor GC-MS is universally superior; their strengths are complementary.[9] HPLC is often the preferred method for the primary quantification of aniline derivatives due to simpler sample preparation (no derivatization) and its suitability for a wider range of polar and non-volatile compounds.[3][30] GC-MS, with its unparalleled specificity and vast spectral libraries, serves as an excellent confirmatory technique and is superior for identifying unknown volatile or semi-volatile impurities that might be missed by HPLC.[14][31][32]

By performing a rigorous cross-validation, researchers and drug development professionals can build a robust, self-validating analytical workflow. This dual-pronged approach provides the highest level of confidence in the identity, purity, and quantity of aniline derivatives, ultimately ensuring the safety and efficacy of the final pharmaceutical product.

References

A Comparative Performance Analysis of Arylamine-Based Materials in OLEDs, Centered on the 2-(4-Methylphenyl)aniline Motif

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Arylamines in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and lighting, prized for their vibrant colors, high contrast, and flexible form factors. The performance of an OLED is not dictated by a single component but by the synergistic interplay of materials within a multilayered architecture. Among the most critical of these are arylamine-based compounds. Due to their exceptional optoelectronic properties—including high hole mobility, appropriate energy level alignment with common anodes like indium tin oxide (ITO), and the ability to form stable amorphous films—arylamines are foundational to the efficiency and longevity of OLED devices.[1][2]

This guide focuses on 2-(4-Methylphenyl)aniline, a simple yet representative arylamine structure. While direct, extensive performance data for this specific molecule in finished OLED devices is not prevalent in current literature, its core structure serves as a fundamental building block for a vast array of high-performance materials. Therefore, this guide will benchmark the potential of the this compound motif by providing a comparative analysis against established and advanced arylamine derivatives used as Hole Transport Materials (HTMs) and as donor units in advanced emitters. We will delve into the causal relationships between molecular structure and device performance, provide validated experimental protocols, and offer a forward-looking perspective on the evolution of these critical materials.

Part 1: The Functional Versatility of Arylamines in OLEDs

The efficacy of an OLED hinges on the balanced injection and transport of charge carriers (holes and electrons) to the emissive layer (EML), where they recombine to form excitons and subsequently generate light. Arylamines are instrumental in this process, primarily in two distinct roles:

  • Hole Transport Layers (HTLs): The HTL's primary function is to facilitate the efficient transport of holes from the anode to the EML. An ideal HTL material, typically an arylamine derivative, must possess a high glass-transition temperature (Tg) to ensure morphological stability and prevent crystallization, which can lead to device failure.[3] Furthermore, its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode and the HOMO of the emissive material to minimize the energy barrier for hole injection.

  • Donor Moieties in Emitters: In advanced emitter systems, particularly those based on Thermally Activated Delayed Fluorescence (TADF), arylamine derivatives serve as powerful electron-donating units.[4] When paired with an electron-accepting moiety, they create a donor-acceptor (D-A) structure. This design minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), enabling the harvesting of non-emissive triplet excitons and pushing the theoretical internal quantum efficiency (IQE) towards 100%.[5][6] The aniline bridge in the orange MR-TADF emitter DDiKTa-A is a prime example of this principle in a high-performance material.[7]

Below is a diagram illustrating the typical architecture of an OLED and the critical position of the arylamine-based Hole Transport Layer.

OLED_Structure cluster_Device OLED Device Architecture Anode Anode (ITO) HTL Hole Transport Layer (HTL) (e.g., Arylamine Derivative) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons (e-) Light Light Emission EML->Light Cathode Cathode (LiF/Al) ETL->Cathode

Caption: General multilayer structure of an OLED, highlighting the role of the arylamine-based HTL.

Part 2: Performance Benchmarking of Arylamine-Based Hole Transport Materials

The selection of the HTM is a critical determinant of an OLED's overall performance. While traditional materials like NPB and TAPC have been industry workhorses, research continues to yield novel derivatives with superior properties.[1][3] The following table compares key performance indicators for several arylamine-based HTMs, providing a benchmark against which the potential of new structures like this compound can be evaluated.

Material AbbreviationFull NameHole Mobility (cm²/Vs)Tg (°C)HOMO (eV)Reported Device EQEmax (%) [Emitter]Reference
NPB N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine~10⁻³ - 10⁻⁴96-5.4 to -5.5~1.36 [Alq₃][1][8]
TAPC 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane~10⁻²145-5.4 to -5.510.6% [Yellow Phosphor][9][10]
TPA-2ACR 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylanilineNot Reported148-5.5921.59% [Yellow Phosphor][10]
mCP 1,3-Bis(N-carbazolyl)benzene~10⁻⁴143-6.1Used as Host; Enables high EQE in TADF devices[5][11]

Causality Behind Performance Metrics:

  • Higher Glass Transition Temperature (Tg): As demonstrated by TAPC and TPA-2ACR, a higher Tg (>100 °C) is crucial for creating morphologically stable thin films that resist degradation under the heat generated during device operation.[3] Materials with low Tg can crystallize, creating defects that lead to short circuits and device failure.

  • High Hole Mobility: TAPC exhibits a significantly higher hole mobility than NPB, which can lead to lower driving voltages and improved power efficiency by facilitating faster charge transport to the recombination zone.

  • HOMO Level Alignment: The HOMO levels of these materials (typically -5.4 to -5.6 eV) are well-matched with the work function of ITO (~-4.8 eV), ensuring efficient injection of holes into the HTL. The performance of TPA-2ACR, which nearly doubles the efficiency of a TAPC-based device in a comparable architecture, underscores the impact of superior molecular design on overall device performance.[10]

Part 3: Benchmarking Against Advanced Emitter Technologies

The this compound structure, representing a potent electron donor, is a key component in the design of next-generation emitters that overcome the efficiency limitations of conventional fluorescence. The table below contextualizes where these advanced arylamine-containing emitters fit within the broader landscape of OLED technologies.

Emitter GenerationDominant MechanismTheoretical Max. EQECommon Material ClassKey AdvantageKey ChallengeReference
1st Gen Fluorescence~5-7%Anthracene DerivativesGood stability, deep-blue emission possibleLow efficiency (only singlet excitons used)[12][13]
2nd Gen Phosphorescence~100%Heavy-metal complexes (Ir, Pt)High efficiency (singlets & triplets)Cost, environmental concerns, blue lifetime[13]
3rd Gen Thermally Activated Delayed Fluorescence (TADF)~100%Metal-free Donor-Acceptor (D-A) molecules (often with arylamine donors)High efficiency, metal-freeStability, especially for deep-blue emitters[4][12]

The development of TADF emitters, where arylamine donors are pivotal, represents a paradigm shift, combining the high efficiency of phosphorescence with the potential for lower-cost, metal-free materials. An OLED incorporating the aniline-bridged MR-TADF emitter DDiKTa-A achieved a maximum external quantum efficiency (EQEmax) of 20.3%, which was further improved to 24.3% with an assistant dopant.[6][7] This highlights the immense potential of leveraging the fundamental electronic properties of the aniline motif in sophisticated molecular architectures.

Part 4: Experimental Protocols

Reproducibility and validation are the cornerstones of scientific advancement. The following protocols describe the synthesis of a representative arylamine via a standard cross-coupling reaction and the fabrication of a benchmark OLED device for performance evaluation.

Protocol 1: Synthesis of an Arylamine Derivative via Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation central to synthesizing many arylamine-based OLED materials.

Objective: To couple an aryl halide with an amine to form a more complex arylamine structure.

Materials:

  • Aryl Halide (e.g., 1-bromonaphthalene)

  • Amine (e.g., this compound)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • Inert Atmosphere Preparation: Add the aryl halide (1.0 eq), amine (1.2 eq), base (1.4 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq) to a Schlenk flask equipped with a magnetic stir bar inside a nitrogen-filled glovebox.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure arylamine product.

Synthesis_Workflow cluster_synthesis Buchwald-Hartwig Synthesis Workflow Reactants 1. Combine Reactants, Catalyst, Base in Schlenk Flask (in Glovebox) Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas via Freeze-Pump-Thaw Solvent->Degas React 4. Heat to Reflux under N₂ Degas->React Workup 5. Cool and Perform Aqueous Workup React->Workup Purify 6. Purify via Column Chromatography Workup->Purify Product Pure Arylamine Product Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination synthesis.

Protocol 2: Fabrication and Characterization of a Standard OLED Device

Objective: To fabricate a multilayer OLED via thermal evaporation to serve as a standardized platform for comparing different HTL materials.

Procedure:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to increase the ITO work function and improve hole injection.

  • Layer Deposition: Transfer the cleaned substrate into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

  • Hole Transport Layer (HTL): Evaporate the arylamine HTM (e.g., NPB, TAPC, or the material under test) onto the ITO substrate. A typical thickness is 30-50 nm.

  • Emissive Layer (EML): Evaporate the emissive material. For a benchmark device, this could be a standard green emitter like Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a host-guest system like mCP doped with a phosphorescent emitter (e.g., Ir(ppy)₃). A typical thickness is 20-30 nm.

  • Electron Transport Layer (ETL): Evaporate an electron-transporting material, such as Alq₃, onto the EML. A typical thickness is 20-40 nm.

  • Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) as an electron injection layer, followed by a thicker layer of Aluminum (Al) (100-150 nm) to form the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

  • Characterization: Measure the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) using a calibrated source meter and spectroradiometer.

Fabrication_Workflow cluster_fab OLED Fabrication Workflow Substrate 1. Substrate Cleaning & Pre-treatment (ITO Glass) Vacuum 2. Transfer to High-Vacuum Chamber Substrate->Vacuum HTL 3. Deposit Hole Transport Layer (HTL) Vacuum->HTL EML 4. Deposit Emissive Layer (EML) HTL->EML ETL 5. Deposit Electron Transport Layer (ETL) EML->ETL Cathode 6. Deposit Cathode (LiF/Al) ETL->Cathode Encapsulate 7. Encapsulate in Inert Atmosphere Cathode->Encapsulate Test 8. Device Characterization (J-V-L, EQE) Encapsulate->Test

Caption: Step-by-step workflow for OLED fabrication via thermal evaporation.

Challenges and Future Outlook

Despite their widespread success, arylamine-based materials are not without challenges. Operational stability, particularly in blue OLEDs, remains a significant hurdle. The high energy of blue light emission can be comparable to the bond energies within the organic molecules, leading to chemical degradation over time.[14] Studies have shown that arylamines can undergo chemical transformations during device operation, likely initiated by excited states formed during charge recombination, which can lead to dissociation of weak C-N and C-C bonds.[2] These degradation products can act as charge traps or luminescence quenchers, diminishing device efficiency and lifetime.

The future of OLEDs is intrinsically linked to the development of more robust and efficient arylamine derivatives. Research is focused on:

  • Designing More Stable Molecules: Incorporating rigid structural units to increase Tg and prevent unwanted molecular rearrangements.

  • Advanced Emitters: Further refining D-A structures for TADF emitters to achieve deep-blue emission with high efficiency and long operational lifetimes.

  • Solution Processing: Developing arylamine-based materials that are suitable for solution-based fabrication methods like inkjet printing, which could dramatically lower the cost of large-area OLED manufacturing.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylphenyl)aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from early sulfa drugs to modern targeted therapies.[1] Among its many variations, the 2-(4-Methylphenyl)aniline core represents a privileged scaffold—a molecular framework that is repeatedly found in biologically active compounds. Its inherent structural features, including two modifiable aromatic rings and a reactive amino group, offer a versatile platform for synthetic chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their development as anticancer, anti-inflammatory, and antimicrobial agents. We will dissect the causal links between specific structural modifications and resulting biological activities, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in drug discovery.

The this compound Scaffold: A Platform for Therapeutic Innovation

The core structure consists of an aniline ring linked to a p-tolyl (4-methylphenyl) group at the ortho position. The versatility of this scaffold stems from several key features:

  • Two Aromatic Rings: Both the aniline and the p-tolyl rings are amenable to substitution, allowing for modulation of lipophilicity, electronic properties, and steric bulk. These modifications are critical for optimizing target binding and pharmacokinetic profiles.

  • The Aniline Linker: The amino group (-NH-) is a crucial hydrogen bond donor and can be acylated or substituted to alter the molecule's overall conformation and interaction with biological targets.

  • Conformational Flexibility: The dihedral angle between the two phenyl rings, influenced by substituents at the ortho positions, can be a key determinant of biological activity.[2]

These features have been exploited to develop derivatives with potent and selective activities across different therapeutic domains.

Comparative SAR Analysis Across Therapeutic Areas

Anticancer Activity: Targeting the Engines of Cell Proliferation

Aniline derivatives are particularly prominent in oncology, where they form the backbone of numerous kinase inhibitors.[1] The this compound scaffold has been investigated for its potential to inhibit various targets crucial for cancer cell survival and proliferation.

Key Insights into SAR for Anticancer Activity:

  • Kinase Inhibition: Many aniline-based drugs target the ATP-binding pocket of protein kinases. The aniline moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone. Modifications on both phenyl rings can then occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For instance, in related 4-anilinoquinazoline derivatives, which are established EGFR inhibitors, the aniline portion is fundamental for activity.[1][3]

  • Topoisomerase Inhibition: Some aniline derivatives have been shown to inhibit human DNA topoisomerase II, an enzyme essential for DNA replication. Studies on related podophyllotoxin derivatives indicate that a free hydroxyl group on one of the phenyl rings is often essential for activity, while the nature of the aniline substitution fine-tunes potency.[4]

  • Tubulin Polymerization Inhibition: N-substituted aniline derivatives have been explored as inhibitors of tubulin polymerization. One study on N-(substituted)-4-methyl aniline derivatives found that specific complex substitutions led to potent inhibitory activity against the tubulin aromatase enzyme.[5]

Comparative Data for Anticancer Derivatives:

Compound ScaffoldSubstitution PatternTarget/MechanismReported Activity (IC50)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineUnsubstituted anilineCDK2/cyclin E1.88 µM (MCF-7 cells)[6]
2-Anilino-4-triazolpyrimidineVarious aniline substitutionsCDK4/HDACs1.20 µM (H460 cells) for compound 11k[7]
4-AnilinoquinolinylchalconeBenzyloxy on anilineAntiproliferative2.11 µM (Huh-7 cells) for Lapatinib[8]
2-Substituted aniline pyrimidineComplex side chain on anilineMer/c-Met Kinase18.5 nM (Mer Kinase) for compound 18c[9]

General SAR Trends for Anticancer Activity:

The following diagram illustrates the key structural modifications on the this compound scaffold that influence anticancer activity.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_R1 Aniline Ring (Ring A) cluster_R2 p-Tolyl Ring (Ring B) cluster_NH Aniline Linker Scaffold R1_node Substitutions (R1) Scaffold->R1_node Modify R2_node Substitutions (R2) Scaffold->R2_node Modify NH_node NH Group Modification Scaffold->NH_node Modify R1_activity • EWGs (e.g., Cl, CF3) can enhance activity • Bulky groups may improve selectivity R1_node->R1_activity Impacts R2_activity • H-bond acceptors/donors can increase target affinity • Modulates solubility R2_node->R2_activity Impacts NH_activity • Acylation or substitution can alter conformation • Crucial for hinge-binding in kinases NH_node->NH_activity Impacts

Caption: Key modification sites on the scaffold for anticancer SAR.

Anti-inflammatory Activity: Quenching the Fire of Inflammation

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The this compound scaffold can be found within molecules designed as selective COX-2 inhibitors, which aim to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.

Key Insights into SAR for Anti-inflammatory Activity:

  • COX-2 Selectivity: The active site of COX-2 is slightly larger and has a side pocket compared to COX-1. Medicinal chemists have exploited this by adding bulky groups to inhibitor scaffolds. For many diarylheterocycles, a key structural feature for COX-2 selectivity is the presence of a SO2Me or SO2NH2 group on one of the phenyl rings. This group can bind within the COX-2 specific side pocket.

  • Mechanism of Action: These derivatives act as competitive inhibitors, preventing the substrate (arachidonic acid) from binding to the COX enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

Comparative Data for Anti-inflammatory Derivatives:

While direct data on this compound is limited, studies on structurally similar compounds with a 4-(methylsulfonyl)aniline pharmacophore provide valuable insights.[10][11]

Parent NSAIDModified Derivative with 4-(Methylsulfonyl)anilineIn Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference
NaproxenCompound 11 Higher than Diclofenac[10][11]
IndomethacinCompound 12 Comparable to Diclofenac[10][11]
DiclofenacCompound 13 Comparable to Diclofenac[10][11]
Mefenamic AcidCompound 14 Higher than Diclofenac[10][11]

General SAR Trends for Anti-inflammatory Activity:

Incorporating the 4-(methylsulfonyl)aniline moiety into existing NSAID structures appears to maintain or enhance anti-inflammatory activity.[10][11] The methylsulfonyl group is a critical pharmacophore for COX-2 selectivity.

SAR_AntiInflammatory cluster_scaffold General Diaryl Scaffold cluster_R1 Ring A cluster_R2 Ring B (Aniline Moiety) Scaffold R1_node Substitutions (R1) Scaffold->R1_node Modify R2_node Substitutions (R2) Scaffold->R2_node Modify R1_activity • Can be part of a larger NSAID structure • Influences overall potency R1_node->R1_activity Impacts R2_activity • A para-SO2Me or SO2NH2 group is critical for COX-2 selectivity R2_node->R2_activity Impacts

Caption: Key SAR features for COX-2 selective anti-inflammatory agents.

Antimicrobial Activity: Combating Microbial Resistance

The search for novel antimicrobial agents is a global health priority. Aniline derivatives have been explored for their potential to combat bacteria and fungi, often by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.

Key Insights into SAR for Antimicrobial Activity:

  • Broad Spectrum Activity: Modifications across the scaffold can yield compounds with activity against both Gram-positive and Gram-negative bacteria.

  • Lipophilicity and Permeation: The overall lipophilicity of the molecule, tuned by substitutions, is crucial for its ability to penetrate the bacterial cell wall.

  • Specific Substitutions: The introduction of certain functional groups, such as halogens (Cl, F) or nitro groups (NO2) on the phenyl rings, has been shown to enhance antimicrobial potency. For instance, in a series of 4-anilinocoumarin derivatives, compounds with electron-withdrawing groups showed significant inhibitory action.[12]

Comparative Data for Antimicrobial Derivatives:

Compound ScaffoldSubstitution PatternTarget OrganismReported Activity (MIC)Reference
2-(4-methylsulfonyl phenyl) indoleHydrazone derivative (7g)MRSA, E. coliGood activity, comparable to ceftriaxone[13]
4-anilinocoumarin4-chloroaniline (4d')S. aureus, E. coliZone of inhibition: 6.15mm, 5.81mm[12]
5(4H)-oxazolone-based sulfonamides4-NO2 phenyl (9f)Broad spectrumPotent activity[14]

General SAR Trends for Antimicrobial Activity:

SAR_Antimicrobial cluster_scaffold This compound Scaffold cluster_R1 Aniline Ring (Ring A) cluster_R2 p-Tolyl Ring (Ring B) cluster_NH Aniline Linker Scaffold R1_node Substitutions (R1) Scaffold->R1_node Modify R2_node Substitutions (R2) Scaffold->R2_node Modify NH_node NH Group Modification Scaffold->NH_node Modify R1_activity • EWGs (Cl, NO2) often increase potency • Modulates lipophilicity for cell penetration R1_node->R1_activity Impacts R2_activity • Can be replaced with other heterocycles (e.g., indole, coumarin) to create hybrid molecules with enhanced activity R2_node->R2_activity Impacts NH_activity • Conversion to Schiff bases or amides can generate potent derivatives NH_node->NH_activity Impacts

Caption: General SAR trends for designing antimicrobial agents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of aniline derivatives.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond central to the this compound scaffold.[15]

Objective: To synthesize a substituted 2-(Aryl)aniline derivative.

Materials:

  • 2-Bromoaniline derivative (1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 mmol)

  • Pd(OAc)2 (Palladium(II) acetate, 0.02 mmol)

  • SPhos (Ligand, 0.04 mmol)

  • K3PO4 (Potassium phosphate, 2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromoaniline derivative, 4-methylphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Causality: The choice of a palladium catalyst and a specific phosphine ligand (like SPhos) is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination that form the C-N bond, allowing the reaction to proceed under relatively mild conditions.

Buchwald_Hartwig Reactants Aryl Halide (Ar-X) + Amine (R2NH) Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst Pd(0) Catalyst + Ligand Catalyst->Oxidative_Addition Base Base (e.g., K3PO4) Amine_Coordination Amine Coordination & Deprotonation Base->Amine_Coordination Product Coupled Product (Ar-NR2) L_Pd_Ar_X L_Pd_Ar_X Oxidative_Addition->L_Pd_Ar_X [L-Pd(II)-Ar]X L_Pd_Ar_X->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination [L-Pd(II)-Ar(NR2)] Reductive_Elimination->Catalyst Catalyst Regeneration Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies reveal clear patterns: specific substitutions on the phenyl rings and modifications of the aniline linker can be rationally designed to achieve potent and selective activity against cancer cells, inflammatory targets, and microbial pathogens.

  • For anticancer agents, future work should focus on developing derivatives with improved selectivity for specific kinase isoforms or dual-target inhibitors to overcome resistance.[7][9]

  • In the anti-inflammatory arena, the key is to fine-tune the scaffold to maintain high COX-2 selectivity while improving pharmacokinetic properties and minimizing potential cardiovascular side effects associated with some coxibs.[16][17]

  • For antimicrobial applications, creating hybrid molecules that combine the this compound core with other known antibacterial pharmacophores could lead to novel compounds effective against drug-resistant strains.[13][18]

By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this valuable scaffold, paving the way for the next generation of innovative medicines.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-(4-Methylphenyl)aniline Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For researchers and scientists, the assurance that a synthesized compound is free from significant impurities is paramount. Impurities can arise from various stages, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[1] The presence of these unintended components can lead to erroneous biological data, unpredictable side reactions, and, in a clinical context, adverse patient outcomes.

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, like the ICH Q3A(R2) for impurities in new drug substances, to control and qualify impurities.[2][3][4] These guidelines underscore the necessity of robust analytical methodologies to characterize the purity profile of any new chemical entity.

This guide presents a comprehensive purity assessment of a laboratory-synthesized batch of 2-(4-Methylphenyl)aniline, a key intermediate in various synthetic applications, benchmarked against a commercially available standard. We will delve into the practical application and comparative analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide an in-depth, scientifically grounded framework for researchers to evaluate the purity of their own synthesized materials.

The Subject of Analysis: this compound

This compound is a biphenylamine derivative. Its purity is crucial for the successful synthesis of downstream products. In this guide, we compare a batch synthesized in our laboratory ("Synthesized Batch") with a high-purity commercial standard ("Commercial Standard").

Potential Impurities:

During the synthesis of this compound, several impurities can potentially form. These may include:

  • Unreacted Starting Materials: Aniline and 4-Iodotoluene.

  • Homocoupling By-products: Biphenyl and 4,4'-Dimethylbiphenyl.

  • Isomeric Impurities: 3-(4-Methylphenyl)aniline and 4-(4-Methylphenyl)aniline.

  • Residual Solvents and Reagents.

High-Performance Liquid Chromatography (HPLC) Analysis: The Workhorse of Purity Determination

HPLC is a primary technique for the purity assessment of non-volatile organic compounds due to its high resolving power and sensitivity.[5][6] A reversed-phase HPLC method is ideal for separating this compound from its potential impurities based on differences in polarity.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (0.1% Formic Acid).

    • Gradient: 30% ACN to 95% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the Synthesized Batch and Commercial Standard were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solutions were filtered through a 0.45 µm syringe filter prior to injection.

Data Summary: HPLC Analysis
CompoundRetention Time (min) - Commercial StandardPeak Area % - Commercial StandardRetention Time (min) - Synthesized BatchPeak Area % - Synthesized Batch
Aniline3.8Not Detected3.80.15
This compound10.299.9510.298.80
4-Iodotoluene12.5Not Detected12.50.35
4,4'-Dimethylbiphenyl15.10.0515.10.70
Interpretation of HPLC Results

The Commercial Standard demonstrates very high purity, with only a trace amount of the homocoupling by-product detected. In contrast, the Synthesized Batch shows the presence of unreacted starting materials and a higher level of the homocoupling by-product, resulting in a lower overall purity. The HPLC method provides excellent separation of the main component from its key impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in ACN (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep C18 Column Separation (ACN/H₂O Gradient) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Area % Purity data_int->data_calc

Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A Confirmatory Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It provides orthogonal data to HPLC and can be particularly useful for identifying unknown impurities through mass spectral library matching.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Samples were diluted in ethyl acetate to a concentration of 100 µg/mL.

Data Summary: GC-MS Analysis
CompoundRetention Time (min) - Commercial StandardKey Mass Fragments (m/z)Retention Time (min) - Synthesized Batch
Aniline5.193, 66, 655.1
This compound12.8183, 168, 16712.8
4-Iodotoluene9.2218, 91Not Detected
4,4'-Dimethylbiphenyl13.5182, 167, 16513.5
Interpretation of GC-MS Results

The GC-MS analysis confirms the identity of the main peak as this compound based on its mass spectrum. The results corroborate the HPLC findings, showing the presence of aniline and 4,4'-dimethylbiphenyl in the Synthesized Batch. The absence of 4-iodotoluene in the GC-MS of the commercial standard further validates its high purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dilute in Ethyl Acetate (100 µg/mL) gcms_inj Inject 1 µL prep1->gcms_inj gcms_sep Capillary GC Separation gcms_inj->gcms_sep gcms_ion Electron Ionization (70 eV) gcms_sep->gcms_ion gcms_det Mass Detection gcms_ion->gcms_det data_acq Acquire Total Ion Chromatogram gcms_det->data_acq data_spec Extract Mass Spectra data_acq->data_spec data_id Identify Peaks via Library Search data_spec->data_id

Workflow for GC-MS purity analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

While chromatographic techniques provide relative purity based on peak areas, qNMR offers a method for determining absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8][9][10] This technique is non-destructive and provides structural information simultaneously.[8]

Experimental Protocol: ¹H qNMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

Calculation of Absolute Purity

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Summary: qNMR Analysis
SampleAnalyte Signal (Integral)Standard Signal (Integral)Calculated Purity (%)
Commercial StandardAromatic Protons (Integral normalized to 1H)Olefinic Protons (Integral normalized to 1H)99.8%
Synthesized BatchAromatic Protons (Integral normalized to 1H)Olefinic Protons (Integral normalized to 1H)98.5%
Interpretation of qNMR Results

The qNMR results provide an absolute measure of purity, confirming the high purity of the Commercial Standard and aligning well with the relative purity determined by HPLC for the Synthesized Batch. The presence of minor impurity signals in the ¹H NMR spectrum of the Synthesized Batch, which are absent in the Commercial Standard, further supports the findings from the chromatographic analyses.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Accurately Weigh Analyte and Internal Standard prep2 Dissolve in DMSO-d₆ prep1->prep2 nmr_acq Acquire ¹H NMR Spectrum (Long Relaxation Delay) prep2->nmr_acq data_proc Process Spectrum (Phase and Baseline Correction) nmr_acq->data_proc data_int Integrate Analyte and Standard Signals data_proc->data_int data_calc Calculate Absolute Purity data_int->data_calc

Workflow for qNMR purity analysis.

Conclusion: A Multi-faceted Approach to Purity Verification

This comparative guide demonstrates the necessity of employing a suite of orthogonal analytical techniques for the comprehensive purity assessment of a synthesized compound.

  • HPLC provides excellent quantitative data on the relative purity and is highly effective for routine quality control.

  • GC-MS serves as a powerful confirmatory tool, aiding in the identification of unknown volatile and semi-volatile impurities.

  • qNMR offers a definitive, non-destructive method for determining absolute purity, which is invaluable for the characterization of reference standards and final products.

The analysis reveals that while the Synthesized Batch of this compound is of reasonably high purity (98.5-98.8%), it contains detectable levels of starting materials and by-products that are absent in the high-purity Commercial Standard (≥99.8%). For applications in drug development and other sensitive research areas, the purity of the synthesized material would likely require further optimization and purification to meet the stringent quality standards of the commercial product. By integrating these analytical strategies, researchers can confidently characterize their synthesized materials, ensuring the integrity and reliability of their scientific endeavors.

References

A Senior Application Scientist's Guide to Ligand Selection for the Palladium-Catalyzed Amination of 2-Haloanilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of phosphine ligands for the palladium-catalyzed Buchwald-Hartwig amination of 2-haloanilines. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and causality behind ligand selection, empowering you to optimize your synthetic strategies for this crucial transformation. The intramolecular variant of this reaction is a cornerstone for the synthesis of carbazoles, a privileged scaffold in medicinal chemistry and materials science.[1][2]

The Mechanistic Foundation: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen (C-N) bonds, a transformation that has largely replaced harsher classical methods.[3] The reaction's success is critically dependent on the phosphine ligand, which stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0)L complex reacts with the 2-haloaniline, breaking the carbon-halogen bond to form a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is highly dependent on the C-X bond strength (I > Br > Cl) and the ligand's properties.[4]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_oxidative Ar-Pd(II)(L)-X pd0->pd_oxidative Oxidative Addition pd0->c1 pd_amido Ar-Pd(II)(L)-NR'R'' pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_oxidative->c2 pd_amido->pd0 product Ar-NR'R'' (Product) pd_amido->product Reductive Elimination base_h [Base-H]+X- pd_amido->c3 aryl_halide 2-Haloaniline (Ar-X) amine Amine (HNR'R'') base Base c1->pd_oxidative c2->pd_amido c3->product c3->c4 c4->pd0

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Ligand Architectures

The "choice of ligand" is the most critical parameter in a Buchwald-Hartwig reaction. Ligand architecture dictates steric and electronic properties, which directly influence the rates of oxidative addition and reductive elimination. For the specific challenge of 2-haloanilines, where both the starting material and the potential carbazole product can interact with the catalyst, a well-chosen ligand is paramount.

Class 1: Bulky, Monodentate Biaryl Phosphines (Buchwald Ligands)

This class of ligands, developed extensively by the Buchwald group, is characterized by a sterically demanding and electron-rich biaryl backbone. This structure promotes the formation of highly active, monoligated Pd(0) species, which are crucial for efficient catalysis.[5][6][7]

  • Key Examples: RuPhos, BrettPhos, XPhos, SPhos.[8]

  • Strengths: These ligands exhibit broad substrate scope and high catalytic activity, often requiring low catalyst loadings and short reaction times.[8][9] They are the workhorses of modern C-N coupling.

  • Causality: The steric bulk around the phosphorus atom forces a monoligated L-Pd(0) active species, preventing the formation of less reactive bis-ligated complexes. This steric hindrance also accelerates the final reductive elimination step to release the product. The electron-rich nature of the phosphine facilitates the initial oxidative addition of the aryl halide.

Class 2: Bidentate Ligands with a Wide Bite Angle (Xantphos Family)

Bidentate phosphines, which can chelate the palladium center, offer a different approach. The Xantphos family is defined by a rigid xanthene backbone that enforces a large P-Pd-P bond angle (the "bite angle").

  • Key Examples: Xantphos, N-Xantphos (also known as NiXantphos).[5][10]

  • Strengths: Xantphos is a reliable, general-purpose ligand. N-Xantphos, its N-heterocyclic analogue, shows exceptional activity for challenging substrates, particularly unactivated and electron-rich aryl chlorides, often at lower temperatures.[11][12]

  • Causality: The key structural difference in N-Xantphos is the N-H moiety in the xanthene bridge.[11] Under basic reaction conditions, this proton can be removed, creating an anionic ligand that enhances the electron density at the palladium center. This "internal base" effect significantly promotes the oxidative addition of stubborn substrates like aryl chlorides.

Data-Driven Performance Comparison

To provide an objective assessment, the following table summarizes the performance of various ligands in the amination of 2-haloanilines. The data, compiled from representative literature, highlights the relative efficacy of each ligand class.

2-Haloaniline Amine Pd Source Ligand Base Solvent Temp (°C) Yield (%) Reference
N-Phenyl-2-bromoaniline- (Intramolecular)Pd(OAc)₂RuPhosK₂CO₃Toluene11095Adapted from[8]
N-Phenyl-2-chloroaniline- (Intramolecular)Pd₂(dba)₃BrettPhosNaOtBuToluene10092Adapted from[8]
2-ChloroanilineMorpholinePd₂(dba)₃N-XantphosNaOtBuToluene8094Adapted from[12]
2-ChloroanilineAnilinePd₂(dba)₃N-XantphosNaOtBuToluene10085Adapted from[12]
2-BromoanilineMorpholinePd₂(dba)₃XantphosNaOtBuToluene8088Adapted from[10]
2-Bromoanilinen-HexylaminePd(OAc)₂XPhosK₃PO₄t-BuOH10091General Protocol
1-Chloro-4-fluorobenzeneMorpholine(RuPhos)Pd G4----55[13]
1-Chloro-4-fluorobenzeneMorpholine(RuPhos)Pd G3----~3[13]

*Note: While not a 2-haloaniline, the data from the comparative study of Buchwald G3 and G4 precatalysts on an unactivated aryl chloride provides valuable insight into catalyst generation and stability, which is directly applicable.[13]

Analysis of Results:

  • Buchwald Ligands (RuPhos, BrettPhos, XPhos): These ligands demonstrate high efficacy for both bromo- and chloroanilines, providing excellent yields. They are a reliable first choice for general screening.

  • N-Xantphos vs. Xantphos: The superiority of N-Xantphos for the more challenging 2-chloroaniline substrate is evident. It facilitates high yields under milder conditions compared to what would be expected for many other ligands.[12]

  • Precatalyst Generation: The comparison of RuPhos G3 and G4 precatalysts highlights a critical, often overlooked aspect: the efficiency of generating the active Pd(0) species. The G4 system was significantly more active, suggesting that the byproducts of catalyst activation can influence the overall reaction rate.[13] The carbazole byproduct from G3 activation can act as an inhibitory ligand for the active catalyst.

Ligand Selection Strategy

A logical workflow can guide the optimal ligand selection process, saving time and resources.

Ligand_Selection_Workflow start Start: Select 2-Haloaniline Substrate halide_check What is the Halogen? start->halide_check substrate_check Substrate Electronically Rich or Hindered? halide_check->substrate_check Chloride buchwald_ligands Screen Buchwald Ligands: - RuPhos - BrettPhos - XPhos halide_check->buchwald_ligands Iodide or Bromide substrate_check->buchwald_ligands No (Electron-poor or unhindered) xantphos_ligands Start with N-Xantphos (High Probability of Success) substrate_check->xantphos_ligands Yes xantphos_alternative Consider Xantphos as an Alternative/Control xantphos_ligands->xantphos_alternative

Caption: A decision tree for initial ligand selection in 2-haloaniline amination.

Validated Experimental Protocol

Reproducibility is the cornerstone of scientific integrity. The following is a generalized, self-validating protocol for the palladium-catalyzed amination of a 2-haloaniline.

Objective: To couple 2-chloroaniline with morpholine using an N-Xantphos-based catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Xantphos

  • 2-Chloroaniline

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Protocol_Workflow A 1. Assemble Glassware (Oven-dried Schlenk flask) B 2. Establish Inert Atmosphere (3x Vacuum/Argon cycles) A->B C 3. Add Solids (Pd(OAc)₂, N-Xantphos, NaOtBu) B->C D 4. Add Anhydrous Solvent (Toluene) C->D E 5. Add Liquid Reagents (2-Chloroaniline, Morpholine) D->E F 6. Heat Reaction (Stir at 80-100 °C) E->F G 7. Monitor Progress (TLC, GC-MS) F->G H 8. Workup (Quench, Extract, Purify) G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and N-Xantphos (0.015 mmol, 1.5 mol%). Seal the flask and purge with argon for 10 minutes. Causality: The active Pd(0) species is oxygen-sensitive. A rigorously inert atmosphere is crucial to prevent catalyst oxidation and ensure reproducibility.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (e.g., 2 mL). Stir the mixture for 5 minutes. Add 2-chloroaniline (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously. Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps. Vigorous stirring ensures homogeneity in the heterogeneous mixture (solid base).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(morpholino)aniline product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Methylphenyl)aniline. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedural guidance is designed to directly answer your operational questions and establish a self-validating system of safety for your laboratory.

Executive Directive: Understanding the Hazard Profile

Due to a lack of comprehensive, peer-reviewed safety data specifically for this compound, our immediate operational directive is to treat it with the same level of caution as its structural analog, Aniline . Aniline is a well-characterized aromatic amine with significant health hazards. This "handling-by-analogy" approach is a cornerstone of proactive laboratory safety when dealing with novel or less-characterized compounds.

The hazard profile for Aniline is severe, classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause serious eye damage, may trigger allergic skin reactions, and is suspected of causing genetic defects and cancer.[1][2][3][4] Crucially, it is classified for Specific Target Organ Toxicity (STOT) following repeated exposure, primarily affecting the blood.[1] This profile necessitates a stringent and non-negotiable personal protective equipment (PPE) protocol.

Hazard Classification (based on Aniline analog) Category Key Considerations for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Requires full skin coverage and respiratory protection to prevent systemic toxicity.[1]
Serious Eye DamageCategory 1Mandates the use of tightly sealed chemical goggles and/or a full face shield.[1][2]
Skin SensitizationCategory 1Necessitates careful glove selection and immediate doffing upon contamination.[1][2]
Carcinogenicity & MutagenicityCategory 2Demands minimizing exposure to the lowest feasible levels, reinforcing the need for engineering controls and high-level PPE.[1][2][3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Underscores the importance of consistent and correct PPE use to prevent chronic health effects.[1]
Aquatic Hazard (Acute & Chronic)Category 1Informs disposal procedures for contaminated PPE to prevent environmental release.[5]

The Core Protocol: Your PPE Ensemble

The selection of PPE is not merely a checklist; it is an integrated system designed to isolate you from the chemical's primary routes of entry: inhalation, dermal absorption, and eye contact. All handling of this compound must occur within a certified chemical fume hood to provide the primary layer of containment.

Respiratory Protection: An Essential Barrier

Given the high inhalation toxicity of analogous compounds, respiratory protection is mandatory if there is any risk of aerosol generation or if work must be performed outside of a fume hood (a scenario to be avoided).

  • Standard Operations (in a fume hood): A fume hood provides primary respiratory protection.

  • High-Risk Operations (e.g., large spills, cleaning): A NIOSH-approved respirator is required. A full-face respirator offers the dual benefit of eye and respiratory protection.[6][7] If a half-mask respirator is used, it must be paired with chemical splash goggles.

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be readily absorbed through the skin.[4][8] Therefore, glove selection and usage are critical.

  • Material: Butyl or Viton® gloves are recommended for extended contact with aniline and provide robust protection.[9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon any sign of contamination. Always check manufacturer-specific permeation data.

  • Technique: Double-gloving is a mandatory practice. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and replace the outer layer.[10]

Eye and Face Protection: Shielding from Splashes and Vapors

Because analogous compounds cause serious, irreversible eye damage, eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes.[11][12] Standard safety glasses with side shields are insufficient as they do not protect against splashes and vapors.

  • Best Practice: A full face shield worn over chemical splash goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.[11][13]

Body Protection: The Final Layer
  • A buttoned, long-sleeved lab coat is the minimum requirement.

  • For enhanced protection, a chemically resistant apron should be worn over the lab coat.

  • Ensure legs and feet are fully covered with long pants and closed-toe, chemical-resistant shoes.[6][13]

Operational Workflow: A Self-Validating Process

Adherence to a strict, logical workflow ensures that safety protocols are integrated into the scientific procedure itself.

Pre-Operation & PPE Donning Workflow

This diagram illustrates the mandatory sequence before handling the compound. Each step is a critical checkpoint.

G A Verify Fume Hood Certification & Airflow B Clear & Prepare Work Surface A->B Pass C Assemble All Required Apparatus & Reagents B->C Ready D Don Lab Coat & Closed-Toe Shoes C->D Begin Donning E Don Chemical Splash Goggles D->E F Don Inner Gloves E->F G Don Outer Gloves (over cuffs) F->G H Final Check: Confirm PPE Integrity G->H I Proceed with Handling Inside Fume Hood H->I Safe to Proceed

Caption: PPE Donning and Pre-Operation Sequence.

Post-Operation & Disposal Plan

Safe removal of PPE (doffing) is as critical as donning to prevent cross-contamination. Contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal and Doffing:

  • Decontaminate Surfaces: All surfaces within the fume hood must be wiped down. The cleaning materials are considered hazardous waste.[14]

  • Segregate Waste:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

    • Solid Waste: All contaminated consumables (gloves, wipes, pipette tips) must be placed in a designated, leak-proof hazardous waste container.[10]

  • Doffing PPE: This process should occur in a designated area, moving from most to least contaminated.

G A Complete Experiment & Secure All Containers B Decontaminate Work Area & Equipment in Hood A->B C Dispose of Outer Gloves in Hazardous Waste B->C Begin Doffing D Remove Face Shield/Goggles (handle by strap) C->D E Remove Lab Coat (roll inward) D->E F Remove Inner Gloves (clean hand assists) E->F G Dispose of All Contaminated PPE in Hazardous Waste F->G H Wash Hands & Arms Thoroughly with Soap & Water G->H Final Step I Exit Laboratory H->I

Caption: Post-Experiment Decontamination and PPE Doffing Sequence.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2][4] Rinse the affected skin gently with soap and copious amounts of water for at least 30 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air at once.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[12] If the spill is large or you are not trained to handle it, alert your institution's Environmental Health & Safety (EHS) office immediately. For small spills within a fume hood, use an inert absorbent material (like vermiculite or sand) to contain it, then collect the material into a sealed hazardous waste container.[14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.